1,3-Diphenylpropan-1-ol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
1,3-diphenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQODFKFKHCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-24-6 | |
| Record name | NSC69141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Introduction: The Significance of the 1,3-Diarylpropane Scaffold
An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpropan-1-ol: Mechanisms and Methodologies
This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a significant structural motif in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles and practical laboratory methodologies for the synthesis of this diaryl alcohol. We will dissect the most prevalent and efficient synthetic strategies, emphasizing the rationale behind procedural choices and providing a framework for reproducible and scalable synthesis.
The 1,3-diarylpropane unit is a privileged scaffold found in a multitude of biologically active natural products and synthetic compounds. Its conformational flexibility allows it to interact with a wide range of biological targets. Consequently, the synthesis of derivatives such as this compound is of paramount importance for the development of novel therapeutic agents and functional materials.[1] This guide focuses on two primary and robust synthetic routes: the reduction of a chalcone intermediate and the direct construction via a Grignard reaction.
Route 1: Synthesis via Chalcone Intermediate
This widely employed two-step approach first involves the synthesis of (E)-1,3-diphenyl-2-propen-1-one, commonly known as chalcone, followed by its reduction to the target saturated alcohol. This strategy offers versatility as the intermediate chalcone is a valuable synthon in its own right, exhibiting a broad spectrum of biological activities.[2][3]
Part A: Chalcone Synthesis via Claisen-Schmidt Condensation
The cornerstone of this route is the base-catalyzed aldol condensation between benzaldehyde and acetophenone, a specific type of cross-aldol reaction known as the Claisen-Schmidt condensation.[4][5] This reaction is particularly efficient because benzaldehyde lacks α-hydrogens and thus cannot self-condense, serving exclusively as the electrophilic partner. Acetophenone, possessing acidic α-protons, readily forms an enolate nucleophile.[6]
Mechanism of Action: A Step-by-Step Analysis
The reaction proceeds through a well-established three-step mechanism: enolate formation, nucleophilic addition, and dehydration.[7]
-
Enolate Formation: A base, typically hydroxide (from NaOH), abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion. This is the key nucleophilic species in the reaction.[4]
-
Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).[7][8]
-
Dehydration: The aldol adduct is readily dehydrated under the reaction conditions (often with gentle heating) to yield the final α,β-unsaturated ketone, chalcone. This final elimination of a hydroxide ion is often the rate-limiting step and is driven by the formation of a highly conjugated and stable system.[8][9]
Diagram: Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of chalcone synthesis via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Reagents: Sodium hydroxide, water, 95% ethanol, acetophenone, benzaldehyde.[10]
-
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of water and 95% ethanol in a flask equipped with a stirrer.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
To the cooled alkaline solution, add acetophenone followed immediately by benzaldehyde while stirring vigorously.
-
Maintain the temperature between 15-30°C for 2-3 hours. The product will precipitate out of the solution as a yellow solid.
-
Collect the crude chalcone by vacuum filtration and wash with cold water until the washings are neutral to litmus.
-
Further wash the product with cold 95% ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1,3-diphenyl-2-propen-1-one.
-
Part B: Reduction of Chalcone to this compound
With the α,β-unsaturated ketone in hand, the next step is the reduction of both the carbon-carbon double bond and the carbonyl group to yield the target saturated alcohol. Several methods are available, each with distinct advantages in terms of selectivity, cost, and environmental impact.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, but under specific conditions, it can achieve the complete reduction of chalcones.[11][12] The reaction typically proceeds in a protic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride species to the electrophilic carbon atoms. While NaBH₄ typically reduces ketones faster than alkenes, in the case of α,β-unsaturated systems, both functionalities can be reduced.[13][14] Often, the reaction first leads to 1,4-reduction (conjugate addition) of the double bond, followed by the 1,2-reduction of the resulting ketone.
Mechanism of Action: Hydride Transfer
-
Conjugate Addition (1,4-Reduction): A hydride ion from NaBH₄ attacks the β-carbon of the conjugated system, leading to the formation of an enolate intermediate.
-
Protonation: The enolate is protonated by the solvent (e.g., methanol) to give a saturated ketone (dihydrochalcone).
-
Carbonyl Reduction (1,2-Reduction): A second equivalent of hydride attacks the carbonyl carbon of the dihydrochalcone.
-
Workup: An acidic workup protonates the resulting alkoxide to yield this compound.
Diagram: NaBH₄ Reduction of Chalcone Workflow
Caption: Stepwise reduction of chalcone using Sodium Borohydride.
Experimental Protocol: NaBH₄ Reduction of Chalcone
-
Reagents: Chalcone, methanol, sodium borohydride, diethyl ether, dilute HCl.[11]
-
Procedure:
-
Suspend the synthesized chalcone in methanol in an Erlenmeyer flask.[11]
-
Cool the mixture in an ice bath.
-
Add sodium borohydride to the mixture in small portions while swirling. Bubbling (hydrogen gas evolution) will be observed.[11]
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature, continuing to swirl periodically for approximately 30 minutes until the solution becomes clear.[11]
-
Carefully add dilute HCl to neutralize excess NaBH₄ and for the workup.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.
-
Method 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is an environmentally benign and efficient alternative for the complete reduction of chalcones.[15] This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as ammonium formate, in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[15]
Mechanism of Action: Surface Catalysis
The reaction occurs on the surface of the palladium catalyst. Ammonium formate decomposes to produce hydrogen, which is adsorbed onto the palladium surface. The chalcone molecule also adsorbs onto the catalyst surface, where the stepwise addition of hydrogen atoms across the double bond and the carbonyl group occurs, leading to the formation of this compound. This one-pot reaction is often high-yielding and clean.[15][16]
| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Transfer Hydrogenation (Pd/C, HCOO⁻NH₄⁺) |
| Reagent Type | Hydride donor | Heterogeneous catalyst with H₂ source |
| Selectivity | Can sometimes yield mixtures if not controlled | Generally high for complete reduction |
| Safety | Flammable H₂ gas evolution | Avoids high-pressure H₂ gas |
| Workup | Requires quenching and extraction | Simple filtration of the catalyst |
| Cost | Relatively inexpensive | Catalyst can be costly but is recyclable |
| Environmental | Boron waste | Greener alternative |
Table 1. Comparison of Chalcone Reduction Methodologies.
Route 2: Synthesis via Grignard Reaction
A more direct approach to this compound involves the formation of a carbon-carbon bond using a Grignard reagent. This classic organometallic reaction provides a powerful tool for constructing alcohol frameworks.[17][18]
Mechanism of Action: Nucleophilic Addition to a Carbonyl
This synthesis is achieved by the reaction of phenylmagnesium bromide (a Grignard reagent) with 3-phenylpropanal.[19]
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[17]
-
Nucleophilic Attack: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-phenylpropanal. This forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate.[18]
-
Protonation: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.[20]
Diagram: Grignard Synthesis of this compound
Caption: Synthetic pathway using a Grignard reaction.
Experimental Protocol: Grignard Synthesis
-
Reagents: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 3-phenylpropanal, saturated aqueous ammonium chloride.
-
Procedure:
-
Grignard Preparation: Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain control.
-
Addition Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 3-phenylpropanal in anhydrous diethyl ether dropwise with stirring.[19]
-
Allow the reaction to proceed for 1-2 hours after the addition is complete.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to yield pure this compound.
-
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through several reliable methodologies. The two-step route via a chalcone intermediate is highly versatile, allowing for the isolation of the biologically active chalcone precursor. The choice between reduction methods for the chalcone, such as sodium borohydride or catalytic transfer hydrogenation, depends on the desired balance of cost, safety, and environmental considerations. The Grignard reaction offers a more direct and convergent synthesis. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, desired purity, and available resources. The mechanistic understanding provided in this guide empowers scientists to troubleshoot and optimize these syntheses for their specific applications.
References
- 1. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. byjus.com [byjus.com]
- 5. When a mixture of benzaldehyde and acetophenone is class 12 chemistry CBSE [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Complete Mechanism of an Aldol Condensation [escholarship.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. sciencemadness.org [sciencemadness.org]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,3-Diphenylpropan-1-ol
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylpropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a significant secondary alcohol utilized in synthetic organic chemistry. The document details its fundamental physical properties, spectroscopic profile, chemical reactivity, and established protocols for its synthesis and characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction to this compound
This compound is a diaryl secondary alcohol characterized by a three-carbon chain with phenyl substituents at the C1 and C3 positions and a hydroxyl group at C1. This structure imparts a unique combination of steric and electronic properties that make it a valuable intermediate and building block in organic synthesis. Its chiral center at C1 also makes it a subject of interest in asymmetric synthesis. Understanding its core properties is fundamental to its manipulation and application in complex synthetic pathways, including the development of novel pharmaceutical scaffolds.
Compound Identification and Core Properties
For unambiguous identification and consistent application in experimental design, the following core identifiers and properties have been established.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 7476-20-2 | PubChem, Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₆O | PubChem |
| Molecular Weight | 212.29 g/mol | PubChem, Sigma-Aldrich |
| Canonical SMILES | C1=CC=C(C=C1)C(CCC2=CC=CC=C2)O | PubChem |
| InChI Key | LRNKEROAGJVIQR-UHFFFAOYSA-N | PubChem |
| Appearance | White to off-white crystalline powder or solid | Sigma-Aldrich |
Physical Properties
The physical properties of this compound are dictated by the interplay between the polar hydroxyl group and the nonpolar phenyl groups. The hydroxyl group allows for hydrogen bonding, leading to a relatively high melting point for a molecule of its size, while the bulky phenyl groups influence its solubility profile.
| Parameter | Value | Notes |
| Melting Point | 63-65 °C (145-149 °F) | This is a key parameter for identity and purity assessment. A broad melting range may indicate impurities. |
| Boiling Point | 332.9±11.0 °C at 760 mmHg | Predicted value; the compound is more likely to be purified by recrystallization or chromatography than distillation due to the high boiling point. |
| Solubility | Soluble in methanol and other common organic solvents like chloroform and ethyl acetate. | Insoluble in water. The two phenyl rings create a predominantly nonpolar character. |
| Density | 1.058±0.06 g/cm³ | Predicted value. |
Spectroscopic Profile for Structural Elucidation
A robust analytical workflow is critical for confirming the identity and purity of this compound post-synthesis. The following sections detail the expected spectroscopic signatures.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation.
-
¹H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint. Key expected signals include:
-
Aromatic Protons (10H): A complex multiplet typically between δ 7.20-7.40 ppm, corresponding to the ten protons on the two phenyl rings.
-
Methine Proton (1H, -CH(OH)-): A triplet or doublet of doublets around δ 4.7-4.9 ppm. Its coupling to the adjacent methylene protons is a key diagnostic feature.
-
Methylene Protons (2H, -CH₂-): A multiplet near δ 2.0-2.3 ppm, adjacent to the chiral center.
-
Methylene Protons (2H, -CH₂-Ph): A triplet around δ 2.7-2.9 ppm, corresponding to the benzylic protons.
-
Hydroxyl Proton (1H, -OH): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data.
-
Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.
-
Methine Carbon (-C(OH)-): A signal around δ 74-76 ppm.
-
Methylene Carbons: Signals for the two distinct CH₂ groups are expected in the δ 30-45 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z = 212.29) may be observed, though it can be weak in electron ionization (EI) MS.
-
Key Fragments: A prominent fragment is often observed at m/z 18 (loss of H₂O), which is a classic fragmentation pathway for alcohols. Another significant fragment can arise from cleavage adjacent to the alcohol, yielding stabilized benzylic cations.
Key Chemical Reactions and Synthetic Utility
This compound serves as a versatile precursor in various organic transformations. Its reactivity is centered around the secondary alcohol functional group.
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1,3-diphenylpropan-1-one (dihydrochalcone). This is a cornerstone reaction for which numerous reagents can be employed.
-
Expertise & Causality: For a clean and efficient laboratory-scale oxidation, Swern oxidation or reagents like pyridinium chlorochromate (PCC) are often preferred. PCC is a mild oxidant that minimizes the risk of over-oxidation, which can be a concern with stronger agents like potassium permanganate. The choice of an anhydrous solvent like dichloromethane is critical for PCC to prevent the formation of chromic acid byproducts.
-
-
Dehydration: Acid-catalyzed dehydration leads to the formation of an alkene, primarily 1,3-diphenylprop-1-ene. The reaction proceeds via a carbocation intermediate, and the stability of the resulting conjugated system drives the formation of the double bond.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate catalytic conditions (e.g., DMAP, DCC) yields the corresponding ester. This is a standard method for protecting the hydroxyl group or for synthesizing target molecules with specific ester moieties.
Experimental Protocols: Synthesis and Characterization
The following protocols represent a self-validating workflow for the synthesis and confirmation of this compound.
Synthesis Pathway: Reduction of 1,3-Diphenylpropan-1-one
A reliable and high-yielding method for preparing this compound is the selective reduction of the ketone precursor, 1,3-Diphenylpropan-1-one. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of other functional groups.
Caption: Synthetic route via selective ketone reduction.
Protocol: Synthesis via Reduction
Objective: To synthesize this compound from 1,3-Diphenylpropan-1-one.
Materials:
-
1,3-Diphenylpropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1,3-Diphenylpropan-1-one (e.g., 5.0 g, 23.8 mmol) in methanol (100 mL). Stir until a homogenous solution is formed.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Causality: This step is crucial to moderate the exothermic reaction of NaBH₄ with the protic solvent and the ketone, preventing side reactions and ensuring controlled reduction.
-
-
Reagent Addition: Add sodium borohydride (e.g., 1.0 g, 26.4 mmol, ~1.1 eq) portion-wise over 15 minutes. The slow addition maintains temperature control.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the solution is slightly acidic (pH ~6). This neutralizes excess NaBH₄.
-
Workup: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Analytical Workflow for Product Validation
A sequential and logical workflow is essential to validate the successful synthesis and purity of the target compound.
Caption: Self-validating analytical workflow for this compound.
Applications in Research and Drug Development
This compound and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.
-
Chiral Building Block: As a chiral alcohol, it can be resolved into its enantiomers or synthesized asymmetrically to serve as a precursor for stereospecific target molecules.
-
Precursor to Bioactive Compounds: The 1,3-diarylpropane skeleton is found in a variety of naturally occurring and synthetic compounds with biological activity, including flavonoids and chalcones. Oxidation of this compound to its corresponding ketone provides direct access to the dihydrochalcone framework, a class of compounds investigated for antioxidant, anti-inflammatory, and other therapeutic properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a well-characterized compound with a predictable and useful set of physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important tool for synthetic chemists. The robust analytical methods detailed in this guide provide a clear framework for its unambiguous identification and quality control, ensuring its reliable application in advanced research and development projects.
IUPAC name for 1,3-Diphenylpropan-1-ol
An In-Depth Technical Guide to 1,3-Diphenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate with broad applications in medicinal chemistry and organic synthesis. The document delineates the molecule's structural and physicochemical properties, established synthetic methodologies, and robust characterization protocols. Emphasis is placed on the causality behind experimental choices, offering field-proven insights for professionals in drug development and chemical research. Key synthetic routes, including the Grignard reaction and the reduction of chalcones, are detailed with step-by-step protocols and mechanistic discussions. Furthermore, this guide explores the compound's role as a scaffold in the development of novel therapeutic agents, citing its potential in areas such as neurodegenerative disease and inflammation.[1][2]
Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3] It is also commonly referred to by synonyms such as 1,3-Diphenyl-1-propanol and α-Phenylbenzenepropanol. The molecule features a three-carbon propane backbone substituted with phenyl groups at positions 1 and 3, and a hydroxyl group at position 1. The carbon atom at position 1 is a chiral center, meaning the compound can exist as two enantiomers, (R)-1,3-diphenylpropan-1-ol and (S)-1,3-diphenylpropan-1-ol.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | PubChem[3] |
| Molecular Weight | 212.29 g/mol | PubChem[3] |
| Appearance | White to light yellow powder or lump | TCI |
| CAS Number | 14097-24-6 | ChemicalBook[4] |
| Predicted pKa | 14.22 ± 0.20 | Guidechem[5] |
| XLogP3 | 3.4 | PubChem[3] |
| Complexity | 178 | Guidechem[5] |
| Rotatable Bond Count | 4 | Guidechem[5] |
Synthesis Methodologies: A Mechanistic Approach
The synthesis of this compound can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Method 1: Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a direct route to this compound.[6] This pathway involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of 3-phenylpropanal.[7]
Mechanistic Rationale: The Grignard reagent (RMgX) is highly polarized, creating a carbanionic character on the carbon atom bonded to magnesium.[6] This potent nucleophile readily attacks the carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are also strong bases and will be quenched by any protic solvent, such as water or alcohols, which would deprotonate the solvent instead of reacting with the intended aldehyde.[8] Anhydrous ether is an ideal solvent as its lone pair of electrons on the oxygen atom coordinates with the magnesium, solvating and stabilizing the Grignard reagent.[6]
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small portion of anhydrous diethyl ether and a crystal of iodine to activate the magnesium surface.[9] A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the funnel. The reaction is initiated (indicated by cloudiness and gentle reflux) and the remaining bromobenzene solution is added at a rate that maintains a steady reflux.[9]
-
Aldehyde Addition: Once the magnesium has been consumed, cool the resulting gray-black solution of phenylmagnesium bromide in an ice bath. Add a solution of 3-phenylpropanal in anhydrous diethyl ether dropwise. The addition is exothermic and should be controlled to prevent overheating.
-
Workup and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the desired alcohol and precipitates magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Method 2: Reduction of 1,3-Diphenyl-2-propen-1-one (Chalcone)
This two-step approach first involves the synthesis of a chalcone intermediate, which is subsequently reduced to the target alcohol.[2] Chalcones are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation.[10][11]
Mechanistic Rationale:
-
Step A (Claisen-Schmidt Condensation): This is a base-catalyzed aldol condensation between benzaldehyde and acetophenone.[10] The base (e.g., NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable chalcone.[11]
-
Step B (Reduction): The chalcone possesses two reducible sites: the carbon-carbon double bond and the carbonyl group. To obtain this compound, the carbonyl group must be selectively reduced to a hydroxyl group while the C=C double bond is also saturated. A strong reducing agent like sodium borohydride (NaBH₄) in the presence of a catalyst or a more powerful hydride source like lithium aluminum hydride (LiAlH₄) can achieve this. However, a common laboratory method is the catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst), which efficiently reduces both the alkene and the ketone functionalities.
Caption: Two-step synthesis of this compound via a chalcone intermediate.
Detailed Experimental Protocol:
-
Chalcone Synthesis: Dissolve acetophenone and benzaldehyde in ethanol in a flask. While stirring in an ice bath, slowly add an aqueous solution of sodium hydroxide. A yellow solid (the chalcone) will precipitate. Continue stirring for several hours. Filter the solid, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol.
-
Catalytic Hydrogenation: Suspend the purified chalcone and a catalytic amount of 10% Palladium on Carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is essential and is typically achieved using a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. For this compound in CDCl₃, the expected signals are:
-
~7.40-7.15 ppm (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl groups.[12]
-
~4.70 ppm (t, 1H): A triplet for the proton on the carbon bearing the hydroxyl group (the benzylic proton).[12]
-
~2.80-2.60 ppm (m, 2H): A multiplet for the two protons of the methylene group adjacent to the phenyl ring at position 3.
-
~2.20-1.95 ppm (m, 2H): A multiplet for the two protons of the methylene group at position 2.
-
A broad singlet (variable ppm): Corresponding to the hydroxyl (-OH) proton.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Broad peak at ~3600-3200 cm⁻¹: Characteristic of the O-H stretching vibration of the alcohol group.
-
Sharp peaks at ~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
Sharp peaks at ~3000-2850 cm⁻¹: Aliphatic C-H stretching.
-
Peaks at ~1600 and ~1495 cm⁻¹: Aromatic C=C stretching.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 212.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
-
Scaffold for Drug Discovery: The 1,3-diarylpropane scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities. A patent describes the use of these compounds as intermediates for preparing agents to treat neurodegenerative diseases, act as anticoagulants, and inhibit HIV-1 protease.[1]
-
Anti-inflammatory Agents: Studies have shown that 1,3-diarylpropane analogs can exhibit significant anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
-
Allosteric Modulators: The related 1,3-diphenylpropan-1-one scaffold has been used to develop allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which have potential applications in treating pain and other neurological disorders.[13]
-
Cytotoxic Agents: The addition of specific functional groups to the 1,3-diphenylpropane backbone has been explored to create new cytotoxic agents for cancer therapy.[14]
Caption: The role of the this compound scaffold in drug development.
Conclusion
This compound is a structurally important and synthetically accessible molecule. Its preparation via classic methods like the Grignard reaction or modern routes involving chalcone reduction offers flexibility for laboratory and industrial-scale synthesis. The well-defined spectroscopic signature of the compound allows for unambiguous characterization, ensuring purity and identity. As a versatile chemical intermediate, the 1,3-diarylpropane scaffold continues to be a focal point for the design and development of new therapeutic agents, underscoring its enduring relevance to the scientific and drug development communities.
References
- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 14097-24-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chemrevlett.com [chemrevlett.com]
- 11. propulsiontechjournal.com [propulsiontechjournal.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Diphenylpropan-1-ol: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropan-1-ol is a secondary alcohol that serves as a valuable building block in organic synthesis and is a key intermediate in the preparation of various pharmacologically active molecules. Its structural motif is present in a range of compounds, making a thorough understanding of its properties, synthesis, and characterization essential for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of this compound, with a focus on its molecular weight, physicochemical properties, synthesis protocols, and analytical characterization.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is the foundation for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 212.29 g/mol | [PubChem][1] |
| Molecular Formula | C₁₅H₁₆O | [PubChem][1] |
| CAS Number | 14097-24-6 | [ChemicalBook][2] |
| IUPAC Name | This compound | [PubChem][1] |
| Appearance | White to light yellow powder or lump | [TCI Europe][1] |
| Melting Point | 46 °C | [TCI America][3] |
| Purity | >95.0% (GC) | [TCI Europe][1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reduction of a ketone precursor. Below is a detailed protocol based on a patented synthesis method.[4][5]
Experimental Protocol: Two-Step Synthesis from Benzaldehyde and Acetophenone
This synthesis proceeds via an initial aldol condensation to form a chalcone intermediate, which is subsequently reduced to the desired alcohol.
Step 1: Synthesis of 3-hydroxy-1,3-diphenyl-1-propanone
-
Reactants:
-
Benzaldehyde
-
Acetophenone
-
L-proline or D-proline (catalyst)
-
Dibenzylamine trifluoroacetate (additive)
-
-
Procedure:
-
In a suitable reaction vessel, combine benzaldehyde and acetophenone in a molar ratio of approximately 1:1.
-
Add the catalyst (L-proline or D-proline) and dibenzylamine trifluoroacetate.
-
Stir the reaction mixture at a controlled temperature for 24-48 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude 3-hydroxy-1,3-diphenyl-1-propanone.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Huang-Minlon Reduction to this compound
-
Reactants:
-
3-hydroxy-1,3-diphenyl-1-propanone
-
Hydrazine hydrate
-
Potassium hydroxide
-
Ethylene glycol (solvent)
-
-
Procedure:
-
Dissolve the 3-hydroxy-1,3-diphenyl-1-propanone in ethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate and potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Caption: Two-step synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected signals are:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the ten protons of the two phenyl groups.
-
Methine Proton (-CHOH): A triplet or doublet of doublets around 4.7 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂-): Multiplets in the range of 1.9-2.2 ppm for the two methylene groups in the propane chain.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 212. Common fragmentation pathways for alcohols include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18).
Caption: Analytical workflow for this compound.
Safety, Handling, and Storage
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
This compound and its derivatives are important intermediates in the synthesis of a variety of compounds with potential therapeutic applications.[4] Research has shown that derivatives of the 1,3-diphenylpropane scaffold can exhibit cytotoxic activity against cancer cell lines. This makes this compound a valuable starting material for the development of new anticancer agents.
Conclusion
This technical guide has provided a detailed overview of the key aspects of this compound, from its fundamental physicochemical properties to its synthesis and analytical characterization. For researchers and professionals in drug development, a solid understanding of this versatile chemical intermediate is essential for its effective use in the synthesis of novel and potentially therapeutic compounds.
References
- 1. This compound | 14097-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 14097-24-6 [chemicalbook.com]
- 3. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 5. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
Introduction: The Versatility of the 1,3-Diarylpropane Scaffold
An In-Depth Technical Guide to the Synthesis, Analysis, and Application of 1,3-Diphenylpropan-1-ol Structural Analogues
The this compound core structure represents a privileged scaffold in medicinal chemistry and materials science. Its inherent flexibility, both in terms of conformational freedom and synthetic accessibility, allows for the generation of vast chemical diversity. This diarylpropane framework is a key structural motif found in numerous biologically active compounds, and its analogues have been extensively explored for a wide range of therapeutic applications.[1][2]
This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological significance of this compound analogues. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the mechanistic basis for their diverse biological effects, including anti-inflammatory, cytotoxic, and neuromodulatory activities. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical backbone for novel therapeutic discovery.
The Core Architecture and Its Precursors
The foundational step in accessing most this compound analogues is often the synthesis of their α,β-unsaturated ketone precursors, known as chalcones (1,3-diphenyl-2-propen-1-ones).[3] These compounds are not merely intermediates but possess significant biological activities in their own right.[3][4] The subsequent reduction of the propenone system provides a direct route to the saturated 1,3-diarylpropane and 1,3-diarylpropan-1-ol skeletons.
The true power of this scaffold lies in the ability to modify three key positions:
-
Aryl Ring A (attached to C1): Substitution on this ring significantly modulates the electronic and steric properties influencing receptor binding and metabolic stability.
-
Aryl Ring B (attached to C3): Modifications here can dictate target specificity and pharmacokinetic properties.
-
The Propane Backbone: Introduction of heteroatoms (e.g., sulfur, nitrogen) or additional functional groups can create entirely new chemical entities with distinct biological profiles.[4][5]
Strategic Synthesis of 1,3-Diarylpropane Analogues
The synthetic approach to these analogues is chosen based on the desired final structure, required stereochemistry, and scalability. The most common and robust strategy involves a two-step process starting from chalcones.
Workflow: From Chalcone Precursors to Saturated Analogues
The general workflow illustrates the progression from simple aromatic aldehydes and ketones to the final saturated 1,3-diarylpropan-1-ol scaffold. This multi-step synthesis allows for diversification at each stage.
Caption: General synthetic workflow for 1,3-diarylpropan-1-ol analogues.
Experimental Protocol 1: Synthesis of a Chalcone Precursor via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation to form the chalcone backbone. The choice of an alcoholic solvent facilitates the dissolution of reactants and the hydroxide catalyst.
Objective: To synthesize 1,3-diphenyl-2-propen-1-one.
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Methodology:
-
Dissolve benzaldehyde and acetophenone in ethanol in the round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add the NaOH solution dropwise to the cooled mixture. The addition is performed slowly to control the exothermic reaction.
-
Allow the reaction to stir at room temperature for 2-4 hours. A precipitate (the chalcone product) will typically form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid product and wash it with cold water to remove excess NaOH, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified 1,3-diphenyl-2-propen-1-one.
Trustworthiness: This protocol is self-validating through TLC monitoring, which confirms the consumption of starting materials and the formation of a new, less polar product. The final product's identity and purity can be confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR).
Experimental Protocol 2: Synthesis of this compound
This protocol details a direct synthesis method that bypasses the chalcone isolation step, proceeding through an aldol addition followed by a Huang-Minlon reduction.[2]
Objective: To synthesize this compound from benzaldehyde and acetophenone.[2]
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (approx. 1.0 eq)
-
L-Proline (0.1-0.3 eq)
-
Dibenzylamine trifluoroacetate (0.2-0.3 eq) [Optional, enhances reaction]
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Heating mantle, condenser, and thermometer
Methodology: Part A: Formation of 3-hydroxy-1,3-diphenyl-1-propanone
-
Combine benzaldehyde, acetophenone, and L-proline in a suitable solvent.[2]
-
Stir the mixture at room temperature for 24-48 hours. The L-proline acts as an organocatalyst for the aldol addition.[2]
-
Upon completion (monitored by TLC), the intermediate product, 3-hydroxy-1,3-diphenyl-1-propanone, is carried forward directly.
Part B: Huang-Minlon Reduction
-
To the crude intermediate from Part A, add ethylene glycol, hydrazine hydrate, and KOH.[2]
-
Heat the mixture to 90-110°C for 2-3 hours. This step forms the hydrazone intermediate.
-
Increase the temperature to distill off water and excess hydrazine, then reflux the mixture for an additional 20-30 hours. During this high-temperature reflux in the presence of a strong base (KOH), the hydrazone is reduced to the alkane, and the ketone is reduced to the alcohol, yielding this compound.[2]
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the final product using column chromatography.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
Analogues of this compound exhibit a remarkable breadth of biological activities. The specific activity is highly dependent on the substitution pattern of the aryl rings and modifications to the propane linker.
Anti-inflammatory Activity
A significant number of 1,3-diarylpropane analogues have been identified as potent anti-inflammatory agents.[1] The primary mechanism often involves the modulation of the NF-κB signaling pathway.
-
Mechanism of Action: In inflammatory states, stimuli like lipopolysaccharide (LPS) activate signaling cascades (involving ERK, p38, JNK) that lead to the activation of the transcription factor NF-κB. NF-κB then upregulates the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Certain 1,3-diarylpropane analogues can inhibit this cascade, thereby reducing the production of inflammatory mediators like nitric oxide (NO).[1]
Caption: Inhibition of the NF-κB pathway by 1,3-diarylpropane analogues.[1]
-
SAR Insights: A study on various analogues revealed that a compound named 3p, 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol, was a particularly potent inhibitor of NO production.[1] This highlights the importance of methoxy and hydroxyl substitutions on the phenyl rings for enhancing anti-inflammatory activity.
Cytotoxic and Anticancer Activity
Modification of the propane backbone has led to potent cytotoxic agents. For instance, the introduction of a phenylthio group at C3 and the addition of a tertiary amine side chain (mimicking a pharmacophore in Selective Estrogen Receptor Modulators like Tamoxifen) yielded compounds with significant cytotoxicity against the MCF-7 human breast cancer cell line.[4]
-
SAR Insights: The results indicated that these β-aryl-β-mercapto ketones showed superior cytotoxic effects compared to the reference drug Tamoxifen in the tested cell line.[4] The presence of a morpholine or piperidine moiety was crucial for activity, suggesting that the basic side chain plays a key role in the compound's mechanism of action or cellular uptake.[4]
Neuromodulatory and Other Activities
The 1,3-diphenylpropan-1-one scaffold has also been identified as a modulator of nicotinic acetylcholine receptors (nAChRs). Depending on the substitution, these compounds can act as either positive or negative allosteric modulators (PAMs or NAMs).[6]
-
SAR Insights: It was discovered that hydroxyl-substituted derivatives act as PAMs, enhancing receptor activity, while methoxy-substituted analogues act as NAMs.[6] One potent PAM, compound 31, also exhibited significant antioxidant and analgesic effects in an inflammatory pain model, demonstrating the multifunctional potential of this scaffold.[6]
Quantitative Data Summary
The following table summarizes the biological activities of representative analogues from the literature.
| Compound Class | Specific Analogue/Modification | Target/Assay | Result | Reference |
| Anti-inflammatory | 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol (3p) | NO Inhibition in LPS-activated macrophages | Most significant inhibitory effects | [1] |
| Cytotoxic | 1,3-diphenyl-3-(phenylthio)propan-1-ones with tertiary amine side chain | Cytotoxicity against MCF-7 cells | Better cytotoxic effects than Tamoxifen | [4] |
| Neuromodulatory | Hydroxy-substituted 1,3-diphenylpropan-1-ones | α7 nAChR Modulation | Positive Allosteric Modulator (PAM) | [6] |
| Neuromodulatory | Methoxy-substituted 1,3-diphenylpropan-1-ones | α7 nAChR Modulation | Negative Allosteric Modulator (NAM) | [6] |
| Analgesic | Compound 31 (a hydroxylated PAM) | Inflammatory Pain Model | Antinociceptive effects observed | [6] |
Conclusion and Future Directions
The this compound scaffold and its immediate precursors, the chalcones and dihydrochalcones, are exceptionally versatile platforms for drug discovery. The synthetic accessibility and the ease of diversification at multiple positions allow for fine-tuning of their pharmacological profiles. Current research has established their potential as anti-inflammatory, anticancer, and neuromodulatory agents.
Future research should focus on:
-
Elucidating detailed mechanisms of action for the most potent compounds to identify specific protein targets.
-
Optimizing pharmacokinetic properties (ADME) to improve in vivo efficacy and safety profiles.
-
Exploring novel therapeutic areas where the unique properties of these scaffolds could be beneficial.
The continued exploration of this chemical space is a promising avenue for the development of next-generation therapeutics to address a wide range of human diseases.
References
- 1. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 3. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Significance of the 1,3-Diarylpropane Scaffold
An In-depth Technical Guide to the Discovery and Synthetic Evolution of 1,3-Diphenylpropan-1-ol
This guide provides a comprehensive overview of this compound, a significant molecule within the 1,3-diarylpropanoid class. We will traverse its synthetic history, from foundational organometallic reactions to modern catalytic strategies, offering researchers, scientists, and drug development professionals a detailed perspective on its chemical evolution and utility.
This compound (CAS: 14097-24-6, Formula: C₁₅H₁₆O) is a secondary alcohol characterized by a three-carbon chain flanked by two phenyl groups, with a hydroxyl group at the C1 position.[1][2] This structure is a fundamental representative of the 1,3-diarylpropanoid family, a scaffold prevalent in numerous natural products and biologically active compounds.[3] Its importance lies not only in its presence in bioactive molecules but also as a crucial synthetic intermediate and a known reference standard in the pharmaceutical industry, for instance, as an impurity related to Fluoxetine.[1][4] The history of its synthesis is a microcosm of the evolution of synthetic organic chemistry itself, showcasing the progression from stoichiometric reagents to highly efficient and selective catalytic systems.
PART I: Foundational Synthesis via Organometallic Reagents: The Grignard Reaction
The discovery of the Grignard reaction by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, was a watershed moment in organic synthesis.[5][6] It provided a robust and versatile method for forming carbon-carbon bonds. The synthesis of this compound is a classic application of this methodology, demonstrating the nucleophilic addition of an organomagnesium halide to a carbonyl compound.
Causality in Experimental Design:
The archetypal Grignard synthesis for this alcohol involves the reaction between phenylmagnesium bromide and 3-phenylpropionaldehyde.[7] The choice of an ether solvent (typically anhydrous diethyl ether or THF) is critical; the ether molecules coordinate to the magnesium center, solubilizing the Grignard reagent and preventing it from passivating the magnesium metal surface, which is essential for the reaction to proceed.[8] Anhydrous conditions are mandatory because Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[5]
Experimental Protocol: Grignard Synthesis of this compound
Objective: To synthesize this compound via the addition of phenylmagnesium bromide to 3-phenylpropionaldehyde.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
3-Phenylpropionaldehyde
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried to remove moisture. Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.[6]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray-black solution for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Dissolve 3-phenylpropionaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Control the addition rate to maintain a manageable temperature.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt and is safer than adding water directly to unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Workflow Visualization
References
- 1. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. sciencemadness.org [sciencemadness.org]
Quantum chemical studies of 1,3-Diphenylpropan-1-ol
An In-Depth Technical Guide to the Quantum Chemical Studies of 1,3-Diphenylpropan-1-ol
Abstract
This compound is a significant chemical intermediate with applications in the synthesis of various pharmaceutical compounds and fine chemicals.[1] A profound understanding of its molecular structure, conformational behavior, electronic properties, and reactivity is paramount for optimizing its synthesis and designing new derivatives. Quantum chemical studies provide a powerful computational lens to investigate these properties at the atomic level, offering insights that complement and guide experimental research. This guide details the application of quantum chemistry, particularly Density Functional Theory (DFT), to elucidate the multifaceted chemical nature of this compound, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Computational Approach
This compound (C₁₅H₁₆O) is a chiral alcohol featuring two phenyl rings and a flexible three-carbon chain.[2][3][4] Its utility as a building block in organic synthesis necessitates a detailed characterization of its stereoelectronic properties. While experimental techniques like NMR and IR spectroscopy provide valuable macroscopic data, they often yield averaged information over a multitude of transient molecular conformations.
Quantum chemical calculations, however, allow for the precise examination of individual conformers, the quantification of their relative energies, and the prediction of a wide array of molecular properties. This in silico approach enables us to:
-
Determine the most stable three-dimensional structure by navigating the molecule's complex potential energy surface.
-
Analyze the electronic landscape , identifying regions susceptible to electrophilic or nucleophilic attack.
-
Predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in the interpretation of experimental data and confirm structural assignments.
-
Model reaction mechanisms and transition states , providing a deeper understanding of the molecule's reactivity.
Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for these investigations, providing a balance between accuracy and resource requirements that is well-suited for molecules of this size.[5][6]
Methodological Framework: A Validated Computational Protocol
The reliability of any quantum chemical study hinges on a well-defined and validated methodology. The following protocol outlines a standard workflow for the comprehensive analysis of this compound.
The Computational Workflow
The process begins with constructing an initial 3D model of the molecule and systematically refining it to locate the global energy minimum, which represents the most stable conformation. Subsequent calculations on this optimized geometry yield the desired electronic and spectroscopic properties.
Caption: A standard workflow for quantum chemical analysis.
Step-by-Step Experimental Protocol
-
Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The structure is optimized using a DFT functional, such as the widely-used B3LYP, paired with a Pople-style basis set like 6-31G(d,p). This process iteratively adjusts atomic positions to find the lowest energy arrangement.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure.
-
Causality: This step is crucial for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational modes and their intensities can be used to generate a theoretical infrared (IR) spectrum, which can be directly compared to experimental data for validation.[7]
-
-
Property Calculations: Using the validated minimum-energy structure, further calculations are performed:
-
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.
-
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges are computed to analyze reactivity.
-
Results and Discussion
Conformational Landscape
This compound possesses four rotatable single bonds, leading to a complex conformational space.[3] Quantum chemical calculations can identify the most stable conformers, which are often governed by subtle non-covalent interactions. A key consideration is the potential for an intramolecular O-H···π hydrogen bond between the hydroxyl proton and the electrons of one of the phenyl rings. This type of interaction is known to stabilize specific conformations in similar phenyl-alcohols.[8] The computational analysis would involve systematically rotating the key dihedral angles and optimizing each starting geometry to find all local minima, which can then be ranked by their relative energies.
Electronic Structure and Reactivity Insights
The electronic properties of a molecule are fundamental to its reactivity.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, represents the region ready to accept electrons. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime target for electrophiles and a site for hydrogen bonding. Conversely, the hydroxyl hydrogen would appear as a region of positive potential (blue).
Caption: Reactive sites of this compound.
Theoretical Spectroscopic Analysis
Quantum chemical calculations provide theoretically derived spectra that serve as a powerful tool for interpreting experimental data.
| Property | Computational Method | Predicted Information | Experimental Correlation |
| ¹H NMR Shifts | GIAO-DFT | Chemical environment of each proton. Protons on the phenyl rings (~7.2-7.4 ppm), aliphatic chain, and hydroxyl group. | Comparison with experimental spectra confirms the structure and can reveal conformational preferences in solution.[9] |
| ¹³C NMR Shifts | GIAO-DFT | Position of unique carbon atoms. Aromatic carbons (~127-145 ppm), carbinol carbon (~75 ppm), and other aliphatic carbons. | Validates the carbon skeleton of the molecule. |
| IR Frequencies | DFT Frequency | Vibrational modes. Strong O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretch (~1050 cm⁻¹). | Matches with experimental FTIR spectra confirm functional groups and support the optimized geometry.[4] |
| UV-Vis λₘₐₓ | TD-DFT | Electronic transitions. Expected π → π* transitions associated with the two phenyl rings in the UV region. | Correlates with the observed absorption maxima in UV-Vis spectroscopy. |
Table 1: Summary of Predicted vs. Experimental Spectroscopic Data.
Conclusion and Outlook
Quantum chemical studies, particularly those employing DFT, offer an indispensable, in-depth perspective on the structural and electronic properties of this compound. This computational approach provides a detailed, atomistic understanding that is often inaccessible through experimental means alone. By predicting stable conformations, mapping electronic reactivity, and simulating spectroscopic outputs, these methods provide a self-validating system when compared with empirical data. For researchers in medicinal chemistry and materials science, this predictive power is invaluable for rationally designing novel derivatives with tailored properties and for optimizing synthetic pathways, ultimately accelerating the development of new technologies and therapeutics.
References
- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted NMR Spectra of 1,3-Diphenylpropan-1-ol
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Diphenylpropan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy, a detailed structural analysis of the target molecule, and a practical guide to predicting NMR spectra using accessible online tools. The principles and methodologies discussed herein are designed to enhance the understanding and application of NMR spectroscopy in molecular characterization.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The most commonly utilized nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).
The core principle of NMR involves the alignment of nuclear spins in a strong, constant magnetic field.[2] Perturbation of this alignment with a radio-frequency pulse causes the nuclei to absorb energy and reorient themselves. The subsequent emission of this energy as the nuclei relax is detected and translated into an NMR spectrum.[1]
Key parameters in an NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Shielded nuclei (higher electron density) resonate at lower ppm values (upfield), while deshielded nuclei (lower electron density) resonate at higher ppm values (downfield).
-
Integration: The area under a peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting (Multiplicity): This phenomenon, governed by the n+1 rule, arises from the interaction of non-equivalent neighboring protons through covalent bonds. A proton with 'n' non-equivalent neighbors will have its signal split into 'n+1' peaks.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.
Molecular Structure of this compound
A thorough understanding of the molecular structure of this compound is paramount to accurately predicting and interpreting its NMR spectra.
Caption: Molecular structure of this compound with key atoms labeled.
Key Structural Features:
-
Chiral Center: Carbon-1 (C1), bonded to the hydroxyl group, is a chiral center.
-
Propanol Backbone: A three-carbon aliphatic chain (C1, C2, C3).
-
Two Phenyl Rings: One attached to C1 and the other to C3. Due to free rotation around the C2-C3 bond, the protons and carbons within each phenyl ring may exhibit magnetic equivalence depending on the solvent and temperature.
-
Hydroxyl Group: The -OH group at C1 contains an exchangeable proton.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, carbinol, and methylene protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (Ph) | 7.2 - 7.4 | Multiplet | 10H | Protons on the two phenyl rings are in a similar chemical environment and will appear as a complex multiplet in the typical aromatic region. |
| CH-OH (C1-H) | ~4.7 | Triplet | 1H | This proton is deshielded by the adjacent oxygen atom and the phenyl ring. It is coupled to the two protons on C2, resulting in a triplet. |
| CH₂ (C3-H₂) | ~2.7 | Triplet | 2H | These protons are adjacent to a phenyl group and are coupled to the two protons on C2, leading to a triplet. |
| CH₂ (C2-H₂) | ~2.0 | Multiplet (Quintet) | 2H | These protons are coupled to the proton on C1 and the two protons on C3, which would ideally result in a quartet of triplets. However, due to similar coupling constants, this often appears as a more complex multiplet, approximating a quintet. |
| OH | Variable (1.5 - 4.0) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. |
Comparison with Experimental Data: Experimental ¹H NMR data for this compound in CDCl₃ shows a multiplet between 7.17-7.34 ppm for the 10 aromatic protons and a triplet at 4.66 ppm for the C1-H proton.[2] This aligns well with the predicted values.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (CH-OH) | ~74 | The carbon attached to the electronegative oxygen atom is significantly deshielded. |
| C2 (CH₂) | ~40 | An aliphatic methylene carbon. |
| C3 (CH₂) | ~32 | An aliphatic methylene carbon, slightly shielded compared to C2 due to its distance from the hydroxyl group. |
| Phenyl C (ipso, attached to C1) | ~144 | The aromatic carbon directly attached to the C1 of the propanol chain. |
| Phenyl C (ortho, meta, para on C1 ring) | 125 - 129 | Typical chemical shift range for aromatic carbons. |
| Phenyl C (ipso, attached to C3) | ~142 | The aromatic carbon directly attached to the C3 of the propanol chain. |
| Phenyl C (ortho, meta, para on C3 ring) | 126 - 129 | Typical chemical shift range for aromatic carbons. |
Comparison with Experimental Data of an Analogous Compound: While experimental ¹³C NMR data for this compound is not readily available, the spectrum of the closely related 1,3-diphenylpropane provides a valuable comparison for the carbon backbone and the phenyl rings. The experimental spectrum of 1,3-diphenylpropane shows signals for the methylene carbons at approximately 33 and 36 ppm, and aromatic carbons in the 126-142 ppm range.[3] These values are in good agreement with the predicted shifts for the corresponding carbons in this compound, with the exception of C1, which is expected to be further downfield due to the hydroxyl group.
Protocol for NMR Spectrum Prediction using NMRDB.org
NMRDB.org is a free, web-based tool that provides reliable NMR spectral predictions.[1][4][5][6][7][8][9][10][11][12][13][14] The prediction engine utilizes a combination of methods, including neural networks trained on extensive databases of experimental spectra, to calculate chemical shifts and coupling constants.[4][5][7]
Caption: Workflow for predicting NMR spectra using NMRDB.org.
Step-by-Step Methodology:
-
Navigate to the NMRDB.org website.
-
Input the Molecular Structure:
-
Utilize the intuitive Java-based molecular editor to draw the structure of this compound.
-
Alternatively, you can import a MOL file or paste a SMILES string.
-
-
Select the Desired Spectrum:
-
Choose between "Predict ¹H NMR" or "Predict ¹³C NMR".
-
-
Initiate Prediction:
-
Click the "Calculate spectrum" button. The server will process the structure and generate the predicted spectrum.
-
-
Analyze the Output:
-
The predicted spectrum will be displayed interactively.
-
Hovering over a peak will highlight the corresponding atom(s) in the molecular structure.
-
A table detailing the predicted chemical shifts, multiplicities, and integrations will also be provided.
-
-
Self-Validation:
-
Compare the predicted spectrum with known chemical shift ranges for similar functional groups.
-
For ¹H NMR, verify that the integration values correspond to the number of protons in each environment.
-
Cross-reference the predicted data with any available experimental spectra to assess the accuracy of the prediction.
-
Conclusion
The prediction of NMR spectra is an invaluable tool in modern chemical research and drug development. By combining a fundamental understanding of NMR principles with the power of computational prediction tools like NMRDB.org, scientists can gain significant insights into molecular structure. The predicted ¹H and ¹³C NMR spectra of this compound, as detailed in this guide, provide a clear roadmap for the characterization of this and similar molecules, demonstrating the synergy between theoretical knowledge and practical application.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. rsc.org [rsc.org]
- 3. 1,3-DIPHENYLPROPANE(1081-75-0) 13C NMR [m.chemicalbook.com]
- 4. Visualizer loader [nmrdb.org]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. Predict 1H proton NMR spectra [nmrdb.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Predict 1H proton NMR spectra [nmrdb.org]
- 13. researchgate.net [researchgate.net]
- 14. Predict 1H proton NMR spectra [nmrdb.org]
An In-depth Technical Guide to the Thermal Stability of 1,3-Diphenylpropan-1-ol
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermal stability is paramount. It dictates storage conditions, formulation strategies, and the parameters for chemical synthesis and purification. This guide provides an in-depth technical exploration of the thermal stability of 1,3-Diphenylpropan-1-ol, a secondary alcohol with applications in organic synthesis. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles of organic chemistry and thermal analysis to present a predictive and methodological framework for its characterization. We will delve into the theoretical underpinnings of its decomposition, the state-of-the-art analytical techniques for its study, and the practical interpretation of the resulting data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential before assessing its thermal stability.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | PubChem[1] |
| Molecular Weight | 212.29 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or lump | TCI AMERICA[2] |
| CAS Number | 14097-24-6 | PubChem[1] |
Theoretical Framework for Thermal Decomposition
The thermal decomposition of an alcohol like this compound is not a random process but is governed by established principles of chemical reactivity. The most probable pathway for its thermal degradation is through dehydration, an elimination reaction where a molecule of water is lost to form an alkene.[3][4]
The Dehydration Pathway: An E1 Mechanism
Given that this compound is a secondary alcohol, its dehydration in the presence of heat is likely to proceed via a unimolecular elimination (E1) mechanism.[3] This multi-step process is favored due to the potential for forming a relatively stable secondary carbocation.
The logical flow of this mechanism can be visualized as follows:
Caption: The E1 dehydration mechanism for a secondary alcohol.
Step-by-step Mechanistic Breakdown:
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst (often trace impurities or intentionally added), the hydroxyl group is protonated to form an alkyloxonium ion. This is a crucial step as it converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[3][5]
-
Formation of a Carbocation Intermediate: The alkyloxonium ion departs as a neutral water molecule, leading to the formation of a secondary carbocation at the first carbon of the propane chain. The stability of this carbocation is enhanced by the adjacent phenyl group.
-
Deprotonation and Alkene Formation: A base (which could be another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene. For this compound, this would primarily yield 1,3-Diphenylprop-1-ene.
Experimental Analysis of Thermal Stability
To experimentally determine the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the temperatures at which a material decomposes.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
| Parameter | Hypothetical Value | Interpretation |
| Onset Temperature (T_onset) | ~ 220 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | ~ 250 °C | The temperature of the maximum rate of mass loss. |
| Mass Loss | ~ 8.5% | Corresponds to the loss of one molecule of water (H₂O), which has a molecular weight of approximately 8.48% of the total molecular weight of this compound. |
| Residue at 600 °C | < 1% | Indicates complete volatilization or decomposition of the sample and its products. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate, such as 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 350 °C).
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks.
| Thermal Event | Hypothetical Temperature Range | Interpretation |
| Melting Point | 65-70 °C (Endotherm) | A sharp endothermic peak indicating the solid-to-liquid phase transition. |
| Decomposition | Onset ~ 220 °C (Endotherm) | An endothermic event corresponding to the energy required for the dehydration reaction. |
The following workflow illustrates the process of characterizing thermal stability:
Caption: A typical workflow for thermal stability analysis.
Practical Implications for Drug Development and Research
A thorough understanding of the thermal stability of this compound has several practical implications:
-
Synthesis and Purification: The decomposition temperature dictates the maximum allowable temperature for distillation or other heat-based purification methods to avoid degradation of the final product.
-
Storage and Handling: Knowing the thermal stability profile is crucial for defining appropriate long-term storage conditions to ensure the compound's integrity.
-
Formulation Studies: In pharmaceutical development, this data informs the selection of excipients and manufacturing processes (e.g., granulation, lyophilization) that will not compromise the active ingredient's stability.
Conclusion
While direct, published experimental data on the thermal stability of this compound is scarce, a robust understanding can be formulated based on the fundamental principles of organic chemistry and established analytical methodologies. The primary thermal decomposition pathway is predicted to be an E1 dehydration to yield 1,3-Diphenylprop-1-ene. The precise temperature of this decomposition and the associated energetic changes can be reliably determined using a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry. The protocols and interpretive frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to characterize the thermal stability of this compound and similar molecules, ensuring their quality, efficacy, and safety.
References
- 1. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14097-24-6 | TCI AMERICA [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,3-Diphenylpropan-1-ol
Introduction: Contextualizing 1,3-Diphenylpropan-1-ol in Modern Research
This compound is a versatile aromatic alcohol utilized as a key intermediate and building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structural motif is found in a range of biologically active compounds, making its proficient and safe handling a prerequisite for innovation in drug discovery and development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and the integrity of experimental outcomes. The protocols and recommendations outlined herein are grounded in established safety principles and data extrapolated from closely related chemical structures, fostering a proactive safety culture in the laboratory.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not extensively documented, a robust safety profile can be constructed by examining its physical properties and the known hazards of structurally analogous compounds, such as 1,1-Diphenyl-1-propanol.[1]
1.1 GHS Hazard Classification (Inferred)
Based on available data for similar compounds, this compound should be handled as a substance with the following potential hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
1.2 Physical and Chemical Properties
The physical state and properties of a chemical are critical determinants of its potential for exposure and the appropriate control measures.
| Property | Value | Significance for Handling |
| Appearance | White to light yellow powder or lump | As a solid, it can generate dust during handling, necessitating controls to prevent inhalation. |
| Melting Point | 45.5 °C[2] | Can be handled as a solid at room temperature, but may melt with gentle heating. |
| Boiling Point | 344.9 °C at 760 mmHg[2] | Low volatility at standard temperatures reduces the risk of inhalation exposure. |
| Flash Point | 144.6 °C[2] | High flash point indicates it is not classified as a flammable liquid, though it will burn if exposed to an ignition source at elevated temperatures. |
| Solubility | Insoluble in water.[3] | Spills will not be diluted by water; appropriate organic solvents or absorbents must be used for cleanup. |
1.3 Toxicological Summary
-
Oral Toxicity: Harmful if ingested.[1] Accidental ingestion could lead to systemic effects.
-
Dermal Exposure: Causes skin irritation.[1] Prolonged or repeated contact can lead to redness, itching, and inflammation.
-
Ocular Exposure: Poses a risk of serious eye damage.[1] Direct contact with the eyes can cause severe irritation and potentially irreversible damage.
-
Inhalation: May cause respiratory tract irritation.[1] Inhalation of dusts can irritate the nose, throat, and lungs.
Section 2: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy
Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and sustainable safety measures.
Figure 1: Hierarchy of Controls
-
Elimination/Substitution: In a research context, eliminating a necessary intermediate is often not feasible. However, if a less hazardous alternative with similar reactivity exists, it should be considered.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For this compound, the primary engineering control is a certified laboratory chemical fume hood.[4] This is crucial when handling the solid to contain dust or when working with solutions to control vapors.
-
Administrative Controls: These are procedural measures that modify work practices. This includes developing and adhering to Standard Operating Procedures (SOPs), providing comprehensive safety training, and ensuring proper labeling of all containers.[5]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. The required PPE for handling this compound is detailed in the following section.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is essential for minimizing risk. The following procedures should be incorporated into your laboratory's specific SOPs.
3.1 Personal Protective Equipment (PPE) Protocol
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[6] | Protects against splashes and airborne dust particles. |
| Hand Protection | Nitrile or butyl rubber gloves.[4] | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Fully-buttoned laboratory coat.[4] | Protects skin and personal clothing from contamination. |
3.2 Weighing and Dispensing Protocol (Solid Form)
-
Preparation: Designate a specific area for handling the solid, preferably within a fume hood or a ventilated balance enclosure.
-
Don PPE: Put on all required PPE as outlined in section 3.1.
-
Containment: Use a weigh boat or appropriate glassware to contain the solid. Avoid creating dust clouds by handling the material gently.
-
Transfer: Use a spatula or other suitable tool for transferring the solid.
-
Cleanup: After dispensing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves.
3.3 Handling of Solutions
-
Solvent Selection: Choose the least hazardous solvent appropriate for the procedure.
-
Fume Hood Use: All transfers and manipulations of solutions containing this compound should be performed inside a certified chemical fume hood.[4]
-
Avoid Incompatibilities: Keep solutions away from strong oxidizing agents, as these are incompatible with alcohols.
Section 4: Emergency Procedures
Preparedness is key to effectively managing incidents. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Figure 2: Emergency Response Workflow
4.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
4.2 Spill Response
For a minor spill:
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Since the material is combustible, ensure there are no open flames or spark sources nearby.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
For a major spill, evacuate the area and contact your institution's emergency response team.[1]
Section 5: Storage and Waste Disposal
5.1 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, particularly strong oxidizing agents.
-
Ensure containers are clearly labeled with the chemical name and appropriate hazard warnings.
5.2 Waste Disposal
-
All waste containing this compound, including contaminated absorbents and PPE, must be collected in a designated hazardous waste container.
-
Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1]
Conclusion
While this compound is a valuable tool in chemical synthesis, its potential hazards necessitate a diligent and informed approach to safety. By implementing the hierarchy of controls, adhering to established protocols, and preparing for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. A proactive safety culture, grounded in a deep understanding of chemical hazards, is paramount to protecting the health of laboratory personnel and advancing scientific discovery.
References
Methodological & Application
Chiral synthesis of 1,3-Diphenylpropan-1-ol
Application Note & Protocol
Topic: Chiral Synthesis of 1,3-Diphenylpropan-1-ol Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 1,3-Diarylalcohols
Optically active this compound is a valuable chiral building block in asymmetric synthesis. Its structural motif is found in a variety of biologically active molecules and serves as a crucial intermediate for the synthesis of pharmaceuticals and other fine chemicals.[1] The stereochemistry of the hydroxyl group is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities. Consequently, robust and efficient methods for producing enantiomerically pure (R)- or (S)-1,3-diphenylpropan-1-ol are of significant interest to the scientific community.
This application note provides a detailed guide to the primary strategies for the chiral synthesis of this compound. We will explore two major approaches: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. For each method, we will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and enantioselectivity.
Strategic Overview: Pathways to Enantiopure this compound
The synthesis of a single enantiomer of this compound can be approached from two distinct starting points, as illustrated in the workflow below. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired enantiomer.
Caption: Overall workflow for chiral synthesis.
Strategy 1: Asymmetric Reduction of 1,3-Diphenylpropan-1-one
The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 1,3-diphenylpropan-1-one (also known as dihydrochalcone). This method builds the chiral center in a single, highly controlled step. We will focus on two of the most reliable and widely adopted catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method that utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones.[2][3] The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing hydride delivery to one specific face of the carbonyl.
Causality of the Mechanism: The predictability and high enantioselectivity of the CBS reduction stem from a well-defined, six-membered ring transition state.[3] The catalyst acts as a chiral scaffold. First, borane coordinates to the Lewis basic nitrogen of the oxazaborolidine, activating the borane as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[3][4] This endocyclic boron then coordinates to the carbonyl oxygen of the ketone substrate. Steric interactions dictate that the ketone binds with its larger substituent (phenyl) oriented away from the catalyst's chiral group, exposing one prochiral face to an intramolecular hydride transfer from the coordinated borane.[5]
Caption: Simplified CBS reduction mechanism.
Experimental Protocol: CBS Reduction
Materials:
-
1,3-Diphenylpropan-1-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-diphenylpropan-1-one (e.g., 10 mmol, 2.10 g).
-
Dissolve the ketone in anhydrous THF (50 mL).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq) via syringe. Stir for 10 minutes.
-
Reductant Addition: Add the BH3·THF solution (12.0 mL, 12.0 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Workup: Add 1 M HCl (20 mL) and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive ketones. |
| Reductant | BH3·THF or BH3·SMe2 | Common, commercially available borane sources. |
| Temperature | -20 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity. |
| Solvent | Anhydrous THF | Aprotic solvent required; must be dry as water affects enantioselectivity.[3] |
| Expected Yield | >95% | The reaction is typically high-yielding. |
| Expected ee | >95% | CBS reduction is known for its excellent enantiocontrol.[4] |
Noyori Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an alternative to using highly reactive borane or gaseous hydrogen.[6] It typically employs a stable hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, and a transition metal catalyst. The Noyori-type catalysts, featuring a Ruthenium(II) center coordinated to a chiral diamine and an arene ligand (e.g., (R,R)-TsDPEN-Ru), are exceptionally effective for this transformation.[7][8]
Causality of the Mechanism: The catalytic cycle involves a "metal-ligand bifunctional" mechanism.[9] The catalyst precursor is activated by a base to form a ruthenium hydride species. The N-H group on the chiral ligand and the Ru-H hydride act in concert. The ketone substrate coordinates to the metal center, and in the transition state, the carbonyl oxygen accepts a proton from the ligand's N-H group while the carbonyl carbon accepts a hydride from the metal center in a six-membered pericyclic transition state.[8] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
1,3-Diphenylpropan-1-one
-
[(1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine]chloro(p-cymene)ruthenium(II) [(S,S)-TsDPEN-Ru]
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Catalyst & H-Donor Prep: In a flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by carefully mixing formic acid (e.g., 5.0 mmol) and triethylamine (2.0 mmol).
-
Reaction Setup: To a clean, dry flask, add 1,3-diphenylpropan-1-one (2.0 mmol, 0.42 g) and the (S,S)-TsDPEN-Ru catalyst (0.004 mmol, 2.5 mg, 0.2 mol%).
-
Add anhydrous acetonitrile (10 mL) to dissolve the solids.
-
Reaction Initiation: Add the pre-mixed HCOOH/NEt3 solution (1.0 mL) to the reaction mixture.
-
Heat the reaction to 40 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is often complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and quench by adding saturated NaHCO3 solution until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.1-1 mol% | Noyori-type catalysts are highly efficient, allowing for low catalyst loadings.[6] |
| H-Donor | HCOOH/NEt3 or 2-Propanol | HCOOH/NEt3 is often faster and irreversible. 2-Propanol is inexpensive but the reaction is reversible.[6] |
| Base | NEt3 or KOtBu | Required for catalyst activation and, in the case of HCOOH, to form the formate salt. |
| Temperature | 25-50 °C | Mild conditions are typically sufficient. |
| Expected Yield | >90% | Transfer hydrogenation is generally a high-yielding process. |
| Expected ee | >98% | The catalyst provides excellent enantiocontrol for a wide range of ketones.[7] |
Strategy 2: Enzymatic Kinetic Resolution of rac-1,3-Diphenylpropan-1-ol
Kinetic resolution is an effective strategy when the racemic starting material is readily available. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted alcohol and the newly formed ester to be separated.[10][11]
Causality of the Mechanism: Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), possess a chiral active site.[11][12] When presented with a racemic alcohol and an acyl donor (e.g., vinyl acetate), one enantiomer fits preferentially into the active site and undergoes transesterification much faster than the other.[13] The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the ester product.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. pnas.org [pnas.org]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
Application Note & Protocol: Catalytic Asymmetric Synthesis of 1,3-Diphenylpropan-1-ol
Introduction: The Significance of Chiral 1,3-Diols in Modern Chemistry
Chiral 1,3-diols are pivotal structural motifs found in a myriad of natural products and pharmaceuticals.[1] Their stereochemical arrangement is crucial for biological activity, making their enantioselective synthesis a paramount objective for researchers in organic chemistry and drug development. The 1,3-diphenylpropan-1-ol scaffold, in particular, serves as a valuable building block for more complex molecules. Traditional methods for synthesizing chiral 1,3-diols often involve multi-step procedures with the need for stoichiometric chiral reagents, leading to significant waste and lower overall efficiency.[2] Consequently, the development of catalytic asymmetric methods is of utmost importance.
This application note provides a detailed protocol for the catalytic asymmetric synthesis of this compound via the transfer hydrogenation of chalcone, a readily available α,β-unsaturated ketone. This approach offers high enantioselectivity and yield under relatively mild reaction conditions, representing a robust and efficient strategy for accessing this important chiral molecule.
Methodology Overview: Asymmetric Transfer Hydrogenation
The chosen strategy involves the asymmetric transfer hydrogenation (ATH) of trans-chalcone (1,3-diphenyl-2-propen-1-one). ATH is a powerful technique for the reduction of unsaturated functionalities, such as ketones and alkenes, using a hydrogen donor in the presence of a chiral catalyst.[3] In this protocol, we will focus on the use of a well-defined ruthenium(II) catalyst bearing a chiral diamine ligand, a system pioneered by Noyori and coworkers, which has demonstrated broad applicability and high efficiency in the asymmetric reduction of ketones.[4][5]
The reaction proceeds in a single step, reducing both the carbon-carbon double bond and the carbonyl group of the chalcone substrate to afford the desired saturated chiral diol. The stereochemical outcome of the reaction is controlled by the chirality of the catalyst.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It encompasses the preparation of the reaction mixture, the catalytic transfer hydrogenation reaction, and the subsequent work-up and purification of the final product.
Figure 1: Experimental workflow for the catalytic asymmetric synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of chalcones using Ru(II) catalysts.[6][7]
Materials and Reagents:
-
trans-Chalcone (1,3-diphenyl-2-propen-1-one)
-
(R,R)-TsDPEN-Ru(II) catalyst (e.g., [(R,R)-TsDPEN]Ru(p-cymene)Cl) or a similar Noyori-type catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or methanol (MeOH))
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Procedure:
-
Catalyst Activation (if necessary) and Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve the Ru(II) catalyst (e.g., 1-2 mol%) in the chosen anhydrous, degassed solvent (e.g., 10 mL for a 0.5 mmol scale reaction).
-
Prepare the azeotropic mixture of formic acid and triethylamine (typically a 5:2 molar ratio) which will serve as the hydrogen source.
-
Add the formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid relative to the substrate) to the catalyst solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Substrate Addition and Reaction:
-
Add trans-chalcone (1.0 eq) to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir.
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Proposed Catalytic Cycle
The catalytic cycle for the Noyori-type asymmetric transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism.[4][8] The key steps are outlined below.
Figure 2: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Data Summary
The following table summarizes typical results that can be expected for the asymmetric transfer hydrogenation of chalcone to this compound based on published data.[6][7]
| Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [(R,R)-TsDPEN]Ru(p-cymene)Cl | HCOOH/Et₃N (5:2) | DCM | 40 | 4 | >95 | >98 |
| Other Noyori-type Ru(II) catalysts | HCOOH/Et₃N or i-PrOH/base | Various | 25-80 | 2-24 | 85-99 | 90-99 |
Conclusion
The catalytic asymmetric transfer hydrogenation of chalcone provides an efficient and highly enantioselective route to this compound. The use of well-defined chiral Ru(II) catalysts, such as those of the Noyori-type, allows for predictable and high levels of stereocontrol. This protocol is scalable and utilizes readily available starting materials and reagents, making it a valuable tool for researchers in both academic and industrial settings. The resulting chiral 1,3-diol can be used as a key intermediate in the synthesis of a wide range of biologically active molecules.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Theoretical Framework for the Use of (1R,3R)-1,3-Diphenylpropan-1-ol as a Chiral Auxiliary in Diastereoselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note presents a conceptual framework for the use of an auxiliary derived from 1,3-diphenylpropan-1-ol in asymmetric aldol reactions. As of the date of this publication, this specific auxiliary is not established in the peer-reviewed literature for this purpose. The protocols and mechanistic discussions are therefore hypothetical, constructed from the foundational principles of well-established asymmetric aldol methodologies, such as those employing Evans oxazolidinones or other chiral esters.[1][2] This document is intended to serve as an expert-guided theoretical exploration for researchers interested in developing new synthetic methods.
Introduction: The Quest for Novel Chiral Auxiliaries
The aldol reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds to build complex molecular architectures.[2] The use of chiral auxiliaries—stereogenic molecules temporarily incorporated into a substrate—remains one of the most robust and predictable strategies for inducing facial selectivity in the reactions of enolates with aldehydes.[1] While auxiliaries like Evans oxazolidinones and Oppolzer's sultams are highly effective, the development of new chiral scaffolds is crucial for expanding the scope of asymmetric synthesis and overcoming the limitations of existing methods.
This document explores the theoretical application of enantiopure this compound as a precursor to a novel chiral auxiliary for diastereoselective aldol reactions. We propose that an acylated derivative of this C2-symmetric-like diol backbone could provide a unique and powerful stereodirecting environment. The rigidifying effect of the 1,3-disposed phenyl groups, combined with the defined stereochemistry at the C1 and C3 positions, offers a compelling structural motif for high-fidelity chirality transfer.
Mechanistic Rationale and the Proposed Stereochemical Model
The stereochemical outcome of aldol reactions involving metal enolates is reliably predicted by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[3][4] The geometry of the enolate (Z or E) and the steric environment created by the chiral auxiliary are the critical determinants of the final product's relative and absolute stereochemistry.
For our hypothetical auxiliary, we propose the synthesis of the propionyl ester of (1R,3R)-1,3-diphenylpropan-1-ol, hereafter referred to as (R,R)-DPP Propionate . Upon treatment with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA), a (Z)-boron enolate is expected to form.[5]
The key to diastereoselection lies in the conformation of the Zimmerman-Traxler transition state. We postulate that:
-
Chelation and Rigidity: The boron atom will chelate to the enolate oxygen and the ester carbonyl oxygen, forming a rigid six-membered ring.
-
Steric Shielding: To minimize A(1,3) strain, the bulky 1,3-diphenylpropyl moiety of the auxiliary will orient itself to occupy a pseudo-equatorial position. Within the auxiliary, the C3-phenyl group will sterically shield the re-face of the enolate.
-
Facial Selection: Consequently, the aldehyde electrophile will be forced to approach from the less-hindered si-face.
-
Aldehyde Orientation: The aldehyde's substituent (R') will preferentially occupy a pseudo-equatorial position in the chair-like transition state to avoid 1,3-diaxial interactions with the enolate methyl group and the boron ligands.
This sequence of events leads to the predictable formation of a syn-aldol adduct with a specific absolute configuration at the two newly formed stereocenters.
Caption: Fig 1. Proposed Zimmerman-Traxler transition state for the reaction of the (Z)-boron enolate of (R,R)-DPP Propionate with an aldehyde. The bulky auxiliary (Aux*) directs the aldehyde to the opposite face, leading to high diastereoselectivity.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies based on standard, field-proven procedures for analogous reactions.
Protocol 1: Synthesis of Chiral Auxiliary Precursor — (R,R)-DPP Propionate
This procedure details the esterification of the chiral alcohol to prepare the substrate for the aldol reaction.
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (1R,3R)-1,3-diphenylpropan-1-ol (1.0 equiv., e.g., 2.12 g, 10.0 mmol).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 40 mL).
-
Addition of Base: Add triethylamine (1.5 equiv., 2.1 mL, 15.0 mmol). Cool the solution to 0 °C in an ice-water bath.
-
Acylation: Add propionyl chloride (1.2 equiv., 1.05 mL, 12.0 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield (R,R)-DPP Propionate as a colorless oil.
Protocol 2: Diastereoselective Aldol Reaction
This protocol describes the core carbon-carbon bond-forming reaction.
-
Setup: To a flame-dried 50 mL round-bottom flask under argon, add the chiral auxiliary precursor (R,R)-DPP Propionate (1.0 equiv., e.g., 1.34 g, 5.0 mmol).
-
Enolate Formation:
-
Dissolve the ester in anhydrous DCM (20 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv., 1.0 M in hexanes, 5.5 mL) dropwise.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv., 1.05 mL, 6.0 mmol) dropwise. The solution should turn from colorless to pale yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
-
Aldehyde Addition:
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv., 0.55 mL, 6.0 mmol) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by adding 5 mL of a pH 7 phosphate buffer, followed by 15 mL of methanol.
-
Remove the cooling bath and add 15 mL of a 2:1 mixture of methanol and 30% hydrogen peroxide. Caution: This is an exothermic oxidation; ensure adequate cooling is available.
-
Stir vigorously at room temperature for 1 hour.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This final step liberates the chiral product and allows for recycling of the this compound auxiliary.[6]
-
Saponification:
-
Dissolve the purified aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water (e.g., 16 mL THF, 4 mL H₂O).
-
Cool to 0 °C and add lithium hydroxide (LiOH, 4.0 equiv.) in water (4 mL).
-
Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).
-
-
Isolation of Product:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute with water (10 mL) and perform a basic extraction with ethyl acetate (2 x 15 mL) to remove the liberated (1R,3R)-1,3-diphenylpropan-1-ol auxiliary.
-
Carefully acidify the aqueous layer to pH ~3 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL) to isolate the chiral β-hydroxy carboxylic acid product.
-
-
Recovery of Auxiliary:
-
Combine the organic layers from the initial basic extraction.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The recovered this compound can be purified by chromatography if necessary and reused.
-
Visualization of the Experimental Workflow
Caption: Fig 2. A streamlined workflow illustrating the three key stages: synthesis of the acylated auxiliary, the diastereoselective aldol reaction, and the final cleavage to yield the product and recover the auxiliary.
Hypothetical Data Presentation
The following table summarizes the expected outcomes for the proposed aldol reaction with a range of aldehydes, assuming the stereochemical model holds true. High levels of diastereoselectivity are anticipated due to the sterically demanding and rigid nature of the proposed auxiliary.
| Entry | Aldehyde (R'CHO) | R' Group | Proposed Yield (%) | Proposed Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Phenyl | 85 | >98:2 |
| 2 | Isobutyraldehyde | i-Propyl | 91 | >98:2 |
| 3 | Pivaldehyde | t-Butyl | 78 | >99:1 |
| 4 | Acrolein | Vinyl | 82 | 95:5 |
Conclusion and Future Outlook
This document outlines a theoretical yet mechanistically sound application for an auxiliary derived from this compound in the diastereoselective aldol reaction. By leveraging established principles of stereocontrol, we have designed a complete workflow from auxiliary synthesis to product liberation. The proposed (R,R)-DPP Propionate auxiliary is a promising, albeit untested, candidate for asymmetric synthesis. Its rigid C2-symmetric-like backbone, featuring two stereodirecting phenyl groups, is hypothesized to enforce a highly ordered transition state, leading to excellent levels of diastereoselectivity.
We encourage researchers to experimentally validate this conceptual framework. Success in this area would not only introduce a novel and potentially highly effective chiral auxiliary to the synthetic chemist's toolbox but also deepen our understanding of the subtle steric and electronic factors that govern asymmetric induction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.williams.edu [chemistry.williams.edu]
The Untapped Potential of C2-Symmetric Diols: A Conceptual Framework for 1,3-Diphenylpropan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries is a continuous endeavor. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams have proven invaluable, the exploration of new scaffolds remains a critical area of research. This document presents a conceptual framework for the application of 1,3-diphenylpropan-1-ol as a chiral auxiliary. Although not extensively documented in the scientific literature for this specific purpose, its structural features, particularly its potential for C2-symmetry in the corresponding diol, suggest a promising, yet underexplored, candidate for inducing stereoselectivity in a variety of organic transformations. This guide will delve into the theoretical underpinnings of its potential applications, propose detailed protocols for its use in key asymmetric reactions, and provide a rationale for the expected stereochemical outcomes.
Introduction: The Principles of Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high levels of diastereoselectivity, and cleanly removable under mild conditions to reveal the desired chiral product, with the auxiliary being recoverable for reuse.[2]
The efficacy of a chiral auxiliary is often attributed to its ability to create a rigid and well-defined steric environment around the reaction center, forcing an incoming reagent to approach from a specific face. This is typically achieved through chelation to a metal center or through non-covalent interactions that lock the conformation of the transition state.
The Case for this compound and its Diol Counterpart
While this compound itself is a chiral alcohol, its true potential as a chiral auxiliary may lie in its oxidized form, (1R,3R)- or (1S,3S)-1,3-diphenylpropane-1,3-diol. C2-symmetric diols are a well-regarded class of chiral ligands and auxiliaries in asymmetric synthesis.[3] The C2-symmetry reduces the number of possible transition states, often leading to higher stereoselectivity. The two phenyl groups in 1,3-diphenylpropane-1,3-diol can provide significant steric hindrance, effectively shielding one face of a reactive enolate or dienophile.
Proposed Application: Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters.[4] The use of a chiral auxiliary can control the absolute stereochemistry of the resulting β-hydroxy carbonyl compound.
Mechanism of Stereocontrol
When attached to a carboxylic acid to form a chiral ester, the 1,3-diphenylpropan-1,ol auxiliary, upon enolization, can form a chelated six-membered ring transition state with a Lewis acid (e.g., TiCl₄, Bu₂BOTf). The bulky phenyl groups of the auxiliary are expected to occupy pseudo-equatorial positions to minimize steric strain, thereby exposing one face of the enolate for attack by an aldehyde.
Caption: Zimmerman-Traxler model for an aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of (R)-1,3-diphenylpropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral ester (1.0 eq) in dry DCM (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add titanium(IV) chloride (1.1 eq) dropwise and stir for 5 minutes.
-
Add diisopropylethylamine (1.2 eq) dropwise and stir for 30 minutes to form the titanium enolate.
-
Add the desired aldehyde (1.2 eq) and stir at -78 °C for 3 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and water.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the aldol adduct by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be further extracted to recover the chiral auxiliary.
-
Dry the organic layer, concentrate, and purify the β-hydroxy acid product by chromatography.
Expected Data
| Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of syn-product | Yield (%) |
| Isobutyraldehyde | >95:5 | >98% | 85 |
| Benzaldehyde | >90:10 | >95% | 80 |
| Acrolein | >85:15 | >90% | 75 |
Proposed Application: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings.[5] A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Mechanism of Stereocontrol
When the chiral (R)-1,3-diphenylpropan-1-ol is esterified with acrylic acid, the resulting chiral acrylate can act as a dienophile. In the presence of a Lewis acid, the auxiliary is expected to coordinate in a bidentate fashion, creating a rigid conformational bias. The phenyl groups would then shield one face of the dienophile, directing the incoming diene to the opposite face.
Caption: Asymmetric Diels-Alder workflow.
Experimental Protocol: Asymmetric Diels-Alder Reaction
Step 1: Synthesis of the Chiral Acrylate
-
Follow the procedure for the attachment of the chiral auxiliary as described in the aldol reaction protocol, using acryloyl chloride instead of propionyl chloride.
Step 2: Diastereoselective Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq) in dry toluene (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add diethylaluminum chloride (1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Stir for 20 minutes, then add freshly distilled cyclopentadiene (3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Carefully quench the reaction at 0 °C with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate and purify the cycloadduct by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The auxiliary can be cleaved via hydrolysis with lithium hydroxide as described in the aldol protocol or by reductive cleavage with lithium aluminum hydride to afford the corresponding chiral alcohol.
Expected Data
| Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (e.e.) of endo-product | Yield (%) |
| Cyclopentadiene | >98:2 | >99% | 90 |
| Isoprene | >95:5 | >97% | 85 |
| 1,3-Butadiene | >90:10 | >95% | 80 |
Cleavage and Recovery of the Auxiliary
A key advantage of a chiral auxiliary is its potential for recovery and reuse. For ester-linked auxiliaries like the one proposed here, standard hydrolytic or reductive cleavage methods are applicable.
Hydrolytic Cleavage:
-
Reagents: LiOH, NaOH, or KOH in a THF/water mixture.
-
Product: Chiral carboxylic acid.
-
Recovery: The chiral alcohol auxiliary can be recovered from the aqueous layer after acidification and extraction.
Reductive Cleavage:
-
Reagents: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).
-
Product: Chiral primary alcohol.
-
Recovery: The chiral auxiliary can be separated from the product alcohol by chromatography.
Conclusion and Future Outlook
While direct experimental evidence for the use of this compound as a chiral auxiliary is limited in the current literature, its structural characteristics, particularly when considered as the corresponding C2-symmetric diol, present a compelling case for its investigation. The proposed protocols for asymmetric aldol and Diels-Alder reactions provide a solid foundation for researchers to explore its potential. The success of these endeavors would not only introduce a novel and potentially highly effective chiral auxiliary to the synthetic chemist's toolbox but also underscore the value of revisiting and reimagining the utility of known chiral scaffolds. Further research is warranted to validate these hypotheses and to fully elucidate the scope and limitations of this promising yet underutilized chiral building block.
References
- 1. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diastereoselective Reactions Centered on the 1,3-Diphenylpropan-1-ol Scaffold
Abstract: The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. Controlling the relative and absolute stereochemistry of its two hydroxyl groups is a critical challenge in modern organic synthesis. This guide focuses on the 1,3-diphenylpropan-1-ol scaffold as a model system to explore and implement powerful diastereoselective reactions. We provide an in-depth analysis of the underlying stereochemical control models, including chelation-controlled and non-chelation (Felkin-Anh) pathways, and deliver detailed, field-proven protocols for the synthesis of both syn and anti diastereomers. This document is intended for researchers, chemists, and drug development professionals seeking to master stereocontrol in polyketide-type structures.
Introduction: The Significance of the 1,3-Diol Moiety
The precise spatial arrangement of functional groups in a molecule dictates its biological function. The 1,3-diol unit, with its two stereogenic centers, can exist as two diastereomeric pairs of enantiomers (syn and anti). The ability to selectively synthesize one diastereomer over the other is paramount. The synthesis of this compound serves as an excellent and practical platform for understanding and executing the strategic reduction of β-hydroxy ketones, a fundamental transformation in organic chemistry.
The key to diastereoselectivity in this system lies in the reduction of the carbonyl group in the precursor, 3-hydroxy-1,3-diphenylpropan-1-one. The resident stereocenter at C3, bearing a hydroxyl group, can effectively direct the approach of a hydride reagent to the prochiral ketone. By carefully selecting the reagents and conditions, we can either leverage or disable a chelation effect, thereby forcing the reaction through distinct transition states to yield the desired syn or anti product.
Figure 1: General workflow for the diastereoselective synthesis of this compound diastereomers from simple starting materials.
SECTION 1: Synthesis of the β-Hydroxy Ketone Precursor
The necessary starting material for our diastereoselective reductions is 3-hydroxy-1,3-diphenylpropan-1-one. This compound is readily prepared via an organocatalytic aldol reaction between benzaldehyde and acetophenone. Proline catalysis provides an effective and accessible method for this transformation.[1]
Protocol 1: L-Proline Catalyzed Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one
This protocol describes the synthesis of the chiral β-hydroxy ketone precursor. Using an enantiomer of proline (L- or D-) will result in an enantioenriched product, though for the subsequent diastereoselective reductions, a racemic mixture is sufficient to demonstrate the principles of relative stereocontrol.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Acetophenone (1.0 equiv)
-
L-Proline (0.2 equiv)
-
Dibenzylamine trifluoroacetate (0.25 equiv, optional additive to improve yield and purity)[1]
-
Solvent (e.g., DMSO or neat)
-
Ethyl acetate
-
Saturated aq. NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 equiv), acetophenone (1.0 equiv), L-Proline (0.2 equiv), and dibenzylamine trifluoroacetate (0.25 equiv).
-
Add the solvent of choice (e.g., DMSO, 2 mL per 1 mmol of benzaldehyde) or run the reaction neat.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 3-hydroxy-1,3-diphenylpropan-1-one as a white solid.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The presence of the hydroxyl and ketone functional groups can be confirmed by IR spectroscopy.
SECTION 2: syn-Diol Synthesis via Chelation-Controlled Reduction
To achieve the syn-1,3-diol, we must force the reduction to proceed through a rigid, cyclic transition state. This is accomplished by using a bidentate Lewis acid that chelates to both the hydroxyl oxygen and the carbonyl oxygen of the substrate. The resulting six-membered ring intermediate adopts a stable chair-like conformation, exposing one face of the carbonyl to external hydride attack. The Narasaka-Prasad reduction is the classic implementation of this strategy.[2][3][4]
Causality Behind the Selectivity: The boron reagent (e.g., di-n-butylboron triflate or methoxydiethylborane) acts as a chelating agent. This locks the acyclic β-hydroxy ketone into a six-membered ring. To minimize steric interactions, the bulky phenyl groups will preferentially occupy pseudo-equatorial positions in the chair-like transition state. This conformation presents a significant steric bias, forcing the external hydride (from NaBH₄) to attack from the axial direction, leading to the formation of the syn-diol.[3][5]
Figure 2: Transition state model for the Narasaka-Prasad reduction. The boron chelate locks the conformation, directing hydride attack to form the syn diol.
Protocol 2: Narasaka-Prasad Reduction for syn-1,3-Diphenylpropan-1-ol
Materials:
-
3-Hydroxy-1,3-diphenylpropan-1-one (1.0 equiv)
-
Anhydrous THF and Methanol
-
Diethyl ether methoxyborane (Et₂BOMe) or similar boron chelating agent (1.2 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aq. NaHCO₃
Procedure:
-
Dissolve 3-hydroxy-1,3-diphenylpropan-1-one (1.0 equiv) in a 4:1 mixture of anhydrous THF:Methanol under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the boron chelating agent (e.g., Et₂BOMe, 1.2 equiv) and stir the mixture for 15 minutes at -78 °C.
-
Add sodium borohydride (1.5 equiv) in small portions. Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by the slow addition of 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add saturated aq. NaHCO₃ and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate syn-1,3-diphenylpropan-1-ol.
Self-Validation: The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR spectroscopy. The coupling constants between the protons at C1 and C2 can often distinguish between syn and anti isomers. High diastereoselectivity (>95:5 syn:anti) is expected.
SECTION 3: anti-Diol Synthesis via Non-Chelation-Controlled Reduction
To obtain the anti-1,3-diol, we must prevent the formation of a chelating intermediate. This is achieved by using a reducing agent under conditions where no strong bidentate Lewis acid is present. In this scenario, the stereochemical outcome is governed by the Felkin-Anh model.[6][7][8]
Causality Behind the Selectivity: According to the Felkin-Anh model, the largest substituent on the α-carbon (here, the Ph-CH₂- group) orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile (hydride) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group and past the smallest group (hydrogen). This trajectory leads to the formation of the anti-diol.[6][8]
Figure 3: Felkin-Anh model for non-chelation controlled reduction. The largest group orients anti to the incoming nucleophile, resulting in the anti diol.
Protocol 3: Simple Diastereoselective Reduction for anti-1,3-Diphenylpropan-1-ol
Materials:
-
3-Hydroxy-1,3-diphenylpropan-1-one (1.0 equiv)
-
Methanol
-
Sodium borohydride (NaBH₄) (1.1 equiv)
-
1 M HCl
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-hydroxy-1,3-diphenylpropan-1-one (1.0 equiv) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equiv) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2 hours. Monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the solution is neutral or slightly acidic (pH ~6-7).
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validation: As with the syn protocol, the diastereomeric ratio should be determined by ¹H NMR. Under these non-chelating conditions, a preference for the anti-diol is expected, though selectivity may be more moderate than in the chelation-controlled case.
SECTION 4: Data Summary and Comparison
The choice of reduction strategy has a profound and predictable impact on the stereochemical outcome. The following table summarizes the key differences and expected results for the diastereoselective reduction of 3-hydroxy-1,3-diphenylpropan-1-one.
| Parameter | Method 1: Chelation Control | Method 2: Non-Chelation Control |
| Protocol Name | Narasaka-Prasad Reduction[2][3] | Simple Hydride Reduction |
| Key Reagents | Et₂BOMe, NaBH₄ | NaBH₄ |
| Controlling Model | Chelation via Boron Intermediate | Felkin-Anh Model[6][8] |
| Reaction Temperature | -78 °C | 0 °C to RT |
| Major Diastereomer | syn-1,3-Diphenylpropan-1-ol | anti-1,3-Diphenylpropan-1-ol |
| Typical d.r. | > 95 : 5 | ~ 70:30 to 85:15 |
SECTION 5: Prospective Application as a Chiral Auxiliary
While the primary focus has been the diastereoselective synthesis of this compound, an enantiomerically pure version of this C₂-symmetric diol holds potential for use as a chiral auxiliary.[9] A chiral auxiliary is a stereogenic compound temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed and can be recycled.[10]
Conceptual Workflow:
-
Attachment: An enantiopure 1,3-diol (obtained via resolution or asymmetric synthesis) could be used to form a chiral acetal with a prochiral ketone or aldehyde.[11]
-
Diastereoselective Reaction: The bulky phenyl groups of the diol would create a chiral environment, blocking one face of a nearby reactive center (e.g., an enolate for alkylation or an alkene for epoxidation), forcing the reagent to approach from the less hindered face.
-
Cleavage: After the reaction, the chiral auxiliary (the 1,3-diol) would be removed by hydrolysis to reveal the enantiomerically enriched product.
Figure 4: A conceptual workflow illustrating how an enantiopure 1,3-diol could be employed as a recoverable chiral auxiliary to control stereochemistry.
This conceptual application highlights the versatility of the 1,3-diol scaffold beyond its role as a synthetic target, positioning it as a potentially valuable tool for asymmetric synthesis.
References
- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 4. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Protecting Group Strategies for the Hydroxyl Group of 1,3-Diphenylpropan-1-ol: Application Notes and Protocols
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The hydroxyl group, with its inherent nucleophilicity and acidity, often necessitates temporary masking to prevent unwanted side reactions. This guide provides a comprehensive overview of protecting group strategies for the secondary hydroxyl moiety of 1,3-diphenylpropan-1-ol, a common structural motif in biologically active compounds and synthetic intermediates.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern the selection and implementation of these protective strategies. We will delve into the application of silyl ethers, methoxymethyl (MOM) ethers, and benzyl (Bn) ethers, providing detailed, field-proven protocols for their installation and removal, a comparative analysis of their stability, and insights into orthogonal strategies for more complex synthetic endeavors.
The Imperative for Hydroxyl Group Protection
The secondary alcohol of this compound presents a synthetic challenge due to its reactivity. It can act as a nucleophile, an acid, or a leaving group precursor, interfering with a wide array of transformations at other sites within a molecule. For instance, in the presence of strong bases such as organometallic reagents, the acidic proton of the hydroxyl group will be readily abstracted, quenching the reagent.[1] Therefore, its temporary conversion to a less reactive functionality is often a prerequisite for successful synthesis.
A robust protecting group strategy is characterized by several key features:
-
Ease and Efficiency of Introduction: The protecting group should be introduced in high yield under mild conditions.
-
Stability: It must be stable to the reaction conditions planned for other parts of the molecule.[2]
-
Selective and High-Yielding Removal: The protecting group should be removable under specific and mild conditions that do not affect other functional groups.[2]
Selecting the Optimal Protecting Group: A Comparative Overview
The choice of a protecting group is a critical decision in synthetic planning. For this compound, several viable options exist, each with a unique profile of stability and reactivity. The following table provides a comparative summary of the most pertinent protecting groups discussed in this guide.
| Protecting Group | Common Reagents for Protection | Typical Deprotection Conditions | Stability Profile | Key Considerations |
| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH/H₂O/THF) | Stable to most non-acidic conditions, including organometallics and many oxidizing/reducing agents. Labile to fluoride ions and acidic conditions. | Offers a good balance of stability and ease of removal. The steric bulk can sometimes influence the reactivity of adjacent centers. |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in MeOH, PPTS) | Stable to a wide pH range (approx. 4-12), strong bases, and many nucleophilic and organometallic reagents. Labile to strong acids.[3] | A robust acetal-based protecting group. MOM-Cl is a suspected carcinogen, so handling precautions are necessary. |
| Benzyl (Bn) Ether | BnBr, NaH, THF/DMF | Catalytic hydrogenolysis (H₂, Pd/C); or strong Lewis acids | Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Cleaved under reductive conditions. | Extremely robust protecting group suitable for lengthy synthetic sequences. Not compatible with reactions involving catalytic hydrogenation. |
Experimental Protocols
The following protocols are presented as detailed, step-by-step guides for the protection and deprotection of this compound. These have been developed and optimized to ensure high yields and purity.
tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection
The TBS group is a workhorse in organic synthesis, offering a good balance of stability and mild removal conditions.[4]
Protection Protocol: Synthesis of (1,3-Diphenylpropoxy)(tert-butyl)dimethylsilane
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS ether.
-
Deprotection Protocol: Regeneration of this compound from its TBS Ether
-
Materials:
-
(1,3-Diphenylpropoxy)(tert-butyl)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.[5]
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield pure this compound.
-
Diagrammatic Representation of TBS Protection and Deprotection
References
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 1,3-Diphenylpropan-1-ol
Foreword: Embracing Biocatalysis for High-Value Chiral Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries. Chiral alcohols, in particular, serve as versatile building blocks for a multitude of bioactive molecules. Among these, enantiopure 1,3-diphenylpropan-1-ol is a valuable synthon. Traditional chemical methods for its synthesis often rely on stoichiometric chiral reagents or expensive metal catalysts, which can present challenges in terms of cost, safety, and environmental impact. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity under mild reaction conditions.[1] This guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of enantiopure this compound, leveraging the stereoselectivity of alcohol dehydrogenases (ADHs).
Strategic Overview: Asymmetric Reduction of a Prochiral Ketone
The core strategy detailed herein is the asymmetric reduction of the prochiral ketone, 1,3-diphenylpropan-1-one, to the corresponding chiral alcohol, this compound. This transformation is catalyzed by an alcohol dehydrogenase (ADH), an oxidoreductase that facilitates the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate.[2][3] The inherent chirality of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.
A critical aspect of ADH-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor.[1] To make the process economically viable, a cofactor regeneration system is employed in situ. This is typically achieved by using a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., formate or glucose) to regenerate the reduced cofactor (NADH or NADPH).[2]
Alternatively, whole-cell biocatalysis can be employed. This approach utilizes intact microorganisms that contain the desired ADH activity and have their own intrinsic mechanisms for cofactor regeneration.[1][4][5] While potentially more cost-effective by avoiding enzyme purification, whole-cell systems may sometimes result in lower yields or the formation of byproducts.[6][7] This guide will focus on a protocol using an isolated, commercially available ADH for greater control and reproducibility.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the biocatalytic synthesis and analysis of enantiopure this compound.
Figure 1: Overall workflow for the biocatalytic synthesis and analysis.
Part 1: Synthesis of the Starting Material: 1,3-Diphenylpropan-1-one
While commercially available, 1,3-diphenylpropan-1-one can also be synthesized in the laboratory. A common method involves the Claisen-Schmidt condensation of acetophenone and benzaldehyde to form chalcone, followed by reduction of the double bond. A more direct approach is the Friedel-Crafts acylation of benzene with 3-phenylpropanoyl chloride, though this involves harsher conditions. For the purpose of this protocol, we will assume the starting material is readily available. Should synthesis be necessary, established literature procedures can be followed.[8][9]
Part 2: Protocol for Biocatalytic Asymmetric Reduction
This protocol details the asymmetric reduction of 1,3-diphenylpropan-1-one using a commercially available alcohol dehydrogenase with a glucose dehydrogenase-based cofactor regeneration system.
Materials and Reagents
-
1,3-Diphenylpropan-1-one
-
Alcohol Dehydrogenase (ADH) from Lactobacillus kefir (LkADH) or a suitable commercial ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate, oxidized form (NADP+)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to the buffer to a final concentration of 1.1 equivalents relative to the substrate.
-
Add NADP+ to a final concentration of 1 mM.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 U/mL.
-
Stir the mixture until all components are dissolved.
-
-
Substrate Addition:
-
Dissolve 1,3-diphenylpropan-1-one in a minimal amount of DMSO. The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v) to avoid enzyme denaturation.
-
Add the substrate solution to the reaction mixture to a final concentration of 10-50 mM. The optimal concentration should be determined empirically.
-
-
Enzyme Addition and Reaction Initiation:
-
Add the Alcohol Dehydrogenase (ADH) to the reaction mixture to a final concentration of 1-5 mg/mL (or as per the manufacturer's activity units).
-
Maintain the reaction at a constant temperature, typically between 25-37 °C, with gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).
-
Quench the reaction in the aliquot by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) and centrifuge to precipitate the enzymes.
-
Analyze the supernatant by TLC or HPLC to determine the conversion of the starting material.
-
-
Reaction Work-up:
-
Once the reaction has reached the desired conversion, terminate it by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Part 3: Protocol for Chiral HPLC Analysis
The enantiomeric excess (e.e.) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases are generally effective for the separation of enantiomers of chiral alcohols.[10][11][12]
Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column: A cellulose-based column (e.g., Chiralcel® OD-H or Lux® Cellulose-1) is a good starting point.
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Racemic this compound standard
Step-by-Step Protocol
-
Method Development (Initial Screening):
-
Prepare a solution of the racemic this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the column temperature to 25 °C.
-
Start with a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20 n-hexane:IPA) and the flow rate.
-
-
Sample Analysis:
-
Once optimal separation conditions are established, dissolve the purified product from the biocatalytic reaction in the mobile phase.
-
Inject the sample onto the chiral column and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the chromatogram of the racemic standard.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
-
Data Presentation and Expected Results
The success of the biocatalytic synthesis is evaluated based on the conversion of the starting material and the enantiomeric excess of the product. The following table presents hypothetical data for the optimization of the biocatalytic reduction.
| Entry | Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | LkADH | Glucose | 30 | 24 | >99 | 98 (S) |
| 2 | KRED-A | Isopropanol | 30 | 24 | 95 | >99 (R) |
| 3 | Whole Cells | Glucose | 25 | 48 | 85 | 92 (S) |
Discussion: Causality and Troubleshooting
-
Choice of Biocatalyst: The stereochemical outcome of the reaction (i.e., whether the (R)- or (S)-enantiomer is produced) is determined by the specific ADH used. Enzymes that follow Prelog's rule will typically yield the (S)-alcohol from 1,3-diphenylpropan-1-one, while anti-Prelog enzymes will produce the (R)-enantiomer.[4] Screening a panel of commercially available ketoreductases is often the most efficient way to identify a biocatalyst with high activity and the desired enantioselectivity.[6][13]
-
Cofactor Regeneration: An efficient cofactor regeneration system is paramount for achieving high conversions. The substrate-coupled approach using a sacrificial alcohol like isopropanol is simple, but the equilibrium nature of the reaction can limit the final conversion.[2] The enzyme-coupled system with GDH and glucose is often preferred as the oxidation of glucose is practically irreversible, driving the reaction to completion.
-
Solvent System: The low aqueous solubility of 1,3-diphenylpropan-1-one necessitates the use of a co-solvent like DMSO. However, high concentrations of organic solvents can denature the enzymes. Therefore, a balance must be struck. Biphasic systems, where the substrate is dissolved in an immiscible organic solvent, can also be an effective strategy to overcome substrate inhibition and improve product recovery.[1]
-
Troubleshooting Poor Conversion: If the conversion is low, consider increasing the enzyme loading (both ADH and the regeneration enzyme), checking the activity of the enzymes, or optimizing the reaction pH and temperature. Substrate or product inhibition can also be a factor, which may be mitigated by lowering the initial substrate concentration or using a biphasic system.
-
Troubleshooting Low Enantioselectivity: Low e.e. indicates that the chosen enzyme is not sufficiently selective for the substrate. In this case, screening other ADHs is the most effective solution. Reaction conditions such as temperature and the choice of co-solvent can sometimes influence enantioselectivity, but the effect is generally less pronounced than the intrinsic properties of the enzyme.
Conclusion
The biocatalytic asymmetric reduction of 1,3-diphenylpropan-1-one offers a green, efficient, and highly selective route to enantiopure this compound. By carefully selecting the appropriate alcohol dehydrogenase and optimizing the reaction conditions, high conversions and excellent enantiomeric excesses can be achieved. The protocols provided in this guide serve as a robust starting point for researchers and professionals in drug development and chemical synthesis to harness the power of biocatalysis for the production of valuable chiral building blocks.
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Note: Continuous Flow Synthesis of 1,3-Diphenylpropan-1-ol
Abstract
This application note provides detailed protocols and technical insights for the synthesis of 1,3-diphenylpropan-1-ol using continuous flow chemistry. This compound and its derivatives are valuable structural motifs in medicinal chemistry, finding application as anti-inflammatory agents and synthetic intermediates for various pharmaceuticals[1][2]. Traditional batch synthesis often involves challenges related to reaction control, scalability, and safety, particularly when using hazardous reagents like gaseous hydrogen. Flow chemistry offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability[3][4]. This guide details three robust flow chemistry methodologies for the reduction of chalcone (1,3-diphenyl-2-propen-1-one) or its saturated analogue, dihydrochalcone, to the target alcohol: Heterogeneous Catalytic Hydrogenation, Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reduction. Each section includes the underlying principles, detailed step-by-step protocols, and representative data to enable researchers to implement these advanced synthetic techniques.
Introduction: The Strategic Shift to Flow Chemistry
The synthesis of 1,3-diarylpropan-1-ols is predominantly achieved through the reduction of the corresponding α,β-unsaturated ketone, chalcone. Chalcones are readily prepared via Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde[5][6]. The subsequent reduction of both the carbon-carbon double bond and the carbonyl group is required to yield the desired saturated alcohol.
Continuous flow processing provides a superior alternative to conventional batch methods for this transformation. The key advantages include:
-
Enhanced Safety: The use of high-pressure gases like hydrogen is significantly safer in flow reactors, which have a small reactor volume (headspace), minimizing the risk associated with flammable or explosive mixtures[4].
-
Precise Control: Parameters such as temperature, pressure, and residence time are controlled with high precision, allowing for fine-tuning of selectivity and suppression of side reactions[7][8].
-
Scalability: Scaling up production is achieved by simply extending the operation time ("scaling out") rather than re-engineering larger, more complex batch reactors[9].
-
Automation & Integration: Flow systems can be easily automated and integrated with in-line analysis and purification steps, streamlining the entire workflow.
This document outlines three distinct and powerful flow-based protocols to achieve the synthesis of this compound, catering to different needs from high-throughput screening to enantioselective synthesis.
Synthetic Strategy: Reduction of Chalcone
The primary retrosynthetic route to this compound involves the reduction of chalcone. This can be performed in a single step, reducing both the alkene and ketone functionalities, or in a two-step sequence.
Caption: General synthetic routes from Chalcone to this compound.
Method 1: Heterogeneous Catalytic Hydrogenation in a Packed-Bed Reactor
This method is a robust and high-yielding approach for the complete reduction of chalcone. It utilizes a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), packed into a column. A solution of the substrate is pumped through the heated and pressurized column in the presence of hydrogen gas, which can be supplied by an external cylinder or generated in-situ.
Scientific Principle: In heterogeneous catalytic hydrogenation, the substrate adsorbs onto the surface of the metal catalyst. Hydrogen gas, also adsorbed onto the surface, is added across the double bonds (both C=C and C=O) in a stepwise manner. Flow chemistry systems excel at managing the three-phase (solid catalyst, liquid substrate solution, gaseous hydrogen) interface, leading to highly efficient and reproducible reactions. The fine control over pressure and temperature is crucial for achieving high conversion and selectivity[7].
Experimental Protocol
-
Catalyst Cartridge Preparation:
-
Dry a suitable amount of catalyst (e.g., 10% Pd/C) under vacuum.
-
Mix the catalyst with an inert support (e.g., silica gel) if necessary to avoid over-compaction.
-
Carefully pack the catalyst into a stainless-steel column (packed-bed reactor). Ensure there are no voids.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Use two HPLC pumps: one for the substrate solution and one for the solvent (for startup and shutdown).
-
Connect the pumps to a T-mixer to combine the reagent stream with the hydrogen gas line.
-
Place the packed-bed reactor in a column heater.
-
Install a back-pressure regulator (BPR) downstream of the reactor to maintain the desired system pressure.
-
-
Reaction Execution:
-
Priming: Flush the entire system with the reaction solvent (e.g., Ethyl Acetate or Methanol) at a low flow rate (e.g., 0.1 mL/min) to wet the catalyst and remove air.
-
Pressurization & Heating: Introduce hydrogen gas and slowly increase the pressure to the target value (e.g., 50 bar). Heat the reactor to the desired temperature (e.g., 60 °C).
-
Substrate Introduction: Prepare a solution of chalcone (e.g., 0.1 M in Ethyl Acetate). Switch the pump from pure solvent to the substrate solution at the desired flow rate (e.g., 0.5 mL/min).
-
Steady State & Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes). Collect the product stream exiting the BPR.
-
Monitoring: Monitor the reaction progress by taking aliquots from the output stream and analyzing them via TLC, GC-MS, or HPLC.
-
-
Shutdown:
-
Switch the pump back to pure solvent to flush the reactor.
-
Turn off the heater and allow the system to cool.
-
Carefully depressurize the system by venting the hydrogen.
-
Continue flushing with solvent until all product is cleared from the lines.
-
Data Presentation
| Parameter | Value | Rationale / Comment |
| Substrate | Chalcone (0.1 M) | Concentration can be optimized for solubility and efficiency. |
| Catalyst | 10% Pd/C | Highly effective for both C=C and C=O hydrogenation. |
| Solvent | Ethyl Acetate | Good solubility for substrate and product; compatible with Pd/C. |
| Temperature | 60 - 80 °C | Higher temperatures increase reaction rate but may affect selectivity. |
| H₂ Pressure | 50 - 80 bar | Higher pressure increases hydrogen concentration, driving the reaction.[10] |
| Flow Rate | 0.2 - 1.0 mL/min | Determines the residence time in the catalyst bed. |
| Typical Yield | >95% | High conversion is typically achieved under these conditions. |
Workflow Visualization
Caption: Workflow for continuous catalytic hydrogenation in a packed-bed reactor.
Method 2: Asymmetric Transfer Hydrogenation (ATH)
For applications requiring enantiomerically pure this compound, Asymmetric Transfer Hydrogenation (ATH) is the method of choice. This protocol uses a chiral catalyst to facilitate the transfer of hydrogen from a donor molecule (like formic acid or isopropanol) to the ketone. This example is based on the highly efficient reduction of chalcones using a Ru(II) catalyst in water, which reduces both the C=C and C=O bonds enantioselectively[11].
Scientific Principle: The reaction proceeds via a metal-hydride intermediate formed from the catalyst and the hydrogen donor. The chiral ligands coordinated to the metal center create a chiral environment, forcing the substrate to bind in a specific orientation. This orientation dictates the face of the carbonyl to which the hydride is delivered, resulting in one enantiomer of the alcohol product being formed preferentially[12][13]. The use of aqueous sodium formate as a hydrogen source represents a green and efficient approach[11].
Experimental Protocol
-
Reagent Preparation:
-
Substrate Stream: Prepare a solution of chalcone in a suitable solvent (e.g., water, potentially with a co-solvent for solubility).
-
Catalyst/Donor Stream: Prepare a solution containing the chiral Ru(II) pre-catalyst and the hydrogen donor, sodium formate, in water[11]. Ensure all components are fully dissolved.
-
-
System Setup:
-
Use two syringe pumps for precise delivery of the two streams.
-
Combine the streams at a T-mixer just before the reactor inlet.
-
The reactor is typically a heated coil of PFA or stainless steel tubing to provide sufficient residence time for the reaction to complete.
-
Install a back-pressure regulator (BPR) to prevent solvent boiling and ensure single-phase flow.
-
-
Reaction Execution:
-
Priming: Flush the system with the reaction solvent.
-
Heating & Pressurization: Heat the reactor coil to the target temperature (e.g., 40-60 °C) and pressurize the system using the BPR (e.g., 10 bar).
-
Reaction Start: Begin pumping both the substrate and catalyst/donor streams into the reactor at flow rates calculated to achieve the desired residence time and stoichiometry.
-
Collection: Once the system reaches steady state, collect the output. The product stream will be an aqueous solution.
-
Work-up: The collected stream can be subjected to a continuous liquid-liquid extraction by introducing an organic solvent (e.g., ethyl acetate) via a third pump and passing the mixture through a membrane separator. Alternatively, collect fractions and perform a standard batch extraction.
-
-
Analysis:
-
Analyze the product for conversion (GC/HPLC) and enantiomeric excess (chiral HPLC).
-
Data Presentation
| Parameter | Value / Range | Reference / Comment |
| Substrate | Chalcone | |
| Catalyst | Chiral oxo-tethered-Ru(II) precatalyst | As described in the literature for high efficiency in water.[11] |
| Hydrogen Donor | Sodium Formate (HCOONa) | Safe, inexpensive, and effective hydrogen source.[11] |
| Solvent | Water | Green and sustainable solvent choice. |
| Temperature | 40 - 60 °C | Mild conditions are often sufficient for ATH.[11] |
| Residence Time | 10 - 60 min | Adjusted via flow rate and reactor volume to maximize conversion. |
| Typical Yield | Up to 96% | [11] |
| Typical ee | Up to 98:2 | [11] |
Workflow Visualization
Caption: Workflow for a continuous two-pump Asymmetric Transfer Hydrogenation.
Method 3: Biocatalytic Reduction in a Packed-Bed Reactor
This method provides a highly selective and environmentally benign route for the reduction of the ketone functionality. It is best applied to the reduction of dihydrochalcone (1,3-diphenylpropan-1-one), as most alcohol dehydrogenases (ADHs) do not reduce C=C double bonds. Dihydrochalcone can be produced selectively from chalcone in a preceding flow hydrogenation step.
Scientific Principle: Enzymes are highly efficient and selective catalysts. An immobilized Alcohol Dehydrogenase (ADH) from an organism like Lactobacillus brevis can be used in a packed-bed reactor to reduce the ketone to a chiral alcohol with high enantioselectivity[3]. The reaction requires a stoichiometric cofactor (NADH or NADPH), which is continuously regenerated in-situ. A common method for cofactor regeneration is to use a secondary alcohol like isopropanol as a co-solvent and hydrogen source, which is oxidized to acetone by the same enzyme.
Experimental Protocol
-
Enzyme Immobilization:
-
Immobilize the ADH enzyme onto a solid support (e.g., superabsorber polymer beads or porous silica) following a standard protocol. This enhances stability and allows for reuse[3].
-
Pack the immobilized enzyme into a suitable column (e.g., a glass reactor).
-
-
Reagent Preparation:
-
Prepare a solution of the substrate (dihydrochalcone) and the cofactor (e.g., NAD⁺) in a suitable buffer system.
-
An organic co-solvent, such as methyl tert-butyl ether (MTBE), may be required to improve substrate solubility. A biphasic system can be highly effective[3]. The hydrogen donor (e.g., isopropanol) is also included in this stream.
-
-
System Setup:
-
Use a single HPLC or syringe pump to deliver the substrate solution.
-
Place the packed enzyme reactor in a temperature-controlled water bath or column heater to maintain optimal enzyme activity (e.g., 30 °C).
-
No back-pressure regulator is typically needed unless volatile solvents are used at elevated temperatures.
-
-
Reaction Execution:
-
Equilibrate the column by pumping the buffer/co-solvent mixture through it.
-
Introduce the substrate solution at a low, controlled flow rate to ensure sufficient residence time for the enzymatic conversion.
-
Collect the product stream as it elutes from the column. Since the catalyst is immobilized, the product stream is free of enzyme and requires minimal work-up beyond solvent removal[3].
-
Data Presentation
| Parameter | Value / Range | Rationale / Comment |
| Substrate | Dihydrochalcone | ADHs are selective for the C=O bond. |
| Catalyst | Immobilized ADH | Provides high stereoselectivity and allows for catalyst reuse.[3] |
| Cofactor | NAD⁺/NADH | Required for enzymatic activity. |
| Regen. System | Isopropanol | Acts as both co-solvent and hydrogen donor for cofactor regeneration. |
| Solvent System | Buffer/MTBE (biphasic) | MTBE was found to be an excellent solvent for this type of reaction.[3] |
| Temperature | 25 - 40 °C | Optimal range for most enzymes to maintain activity and stability. |
| Residence Time | 1 - 2 hours | Enzymatic reactions can be slower than traditional catalysis. |
| Typical ee | >99% | Biocatalysis is renowned for its exceptional enantioselectivity. |
Workflow Visualization
Caption: Workflow for continuous biocatalytic reduction using an immobilized enzyme.
Conclusion
Continuous flow chemistry provides a powerful platform for the synthesis of this compound. The methods presented here—catalytic hydrogenation, asymmetric transfer hydrogenation, and biocatalysis—offer a versatile toolkit for researchers. Catalytic hydrogenation is a workhorse method for achieving high yields rapidly and safely. Asymmetric transfer hydrogenation opens the door to producing highly enantioenriched products, which is critical for pharmaceutical development. Finally, biocatalysis represents a green, highly selective alternative that aligns with the principles of sustainable chemistry. By leveraging the precise control and enhanced safety of flow reactors, these protocols enable efficient, scalable, and reproducible synthesis of this important chemical building block.
References
- 1. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Asymmetric reactions in continuous flow [beilstein-journals.org]
- 13. pure.mpg.de [pure.mpg.de]
Application Notes & Protocols: The Strategic Use of 1,3-Diphenylpropan-1-ol Scaffolds in the Synthesis of Bioactive Natural Products
Introduction: The 1,3-Diarylpropane Motif as a Versatile Precursor in Natural Product Synthesis
The 1,3-diarylpropane scaffold is a recurring structural motif in a diverse array of bioactive natural products, including flavonoids, isoflavonoids, and pterocarpans. This carbon skeleton, comprising two aromatic rings linked by a three-carbon chain, provides a foundational framework from which the intricate polycyclic systems of these compounds can be constructed. The strategic functionalization of this propane chain, particularly the introduction of hydroxyl groups at the C1 and C3 positions, creates versatile intermediates such as 1,3-diphenylpropan-1-ol and its derivatives. These intermediates are primed for stereocontrolled cyclization reactions that are pivotal in the total synthesis of complex natural products.
This application note will provide detailed protocols and scientific rationale for the use of 1,3-diarylpropane derivatives in the synthesis of two distinct classes of natural products: flavan-3-ols and pterocarpans. By dissecting these synthetic routes, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding to leverage these powerful synthetic strategies.
Application 1: Stereoselective Synthesis of Flavan-3-ol Gallates via Oxidative Cycloetherification of a 1,3-Diarylpropane Intermediate
Background: Flavan-3-ols, such as (-)-epigallocatechin gallate (EGCG), are a major class of flavonoids found in tea and are renowned for their potent antioxidant and various health-promoting properties. The stereoselective synthesis of these molecules is of significant interest for pharmacological studies. A key challenge lies in the controlled formation of the dihydropyran ring with the correct stereochemistry at the C2 and C3 positions. The following protocol, adapted from the work of Shiraishi et al., demonstrates an elegant approach that utilizes a 1,3-diarylpropane scaffold to construct the flavan core through a regioselective oxidative etherification.[1][2][3][4]
Scientific Rationale and Causality:
The core of this synthetic strategy is the transformation of a linear 1,3-diarylpropane intermediate into the cyclic flavan-3-ol structure. This is achieved through a C-H oxidation at the benzylic C2 position, which facilitates an intramolecular cycloetherification by a neighboring phenolic hydroxyl group. The choice of epichlorohydrin as a chiral starting material allows for the synthesis of either enantiomer of the final product, a crucial aspect for studying the biological activity of stereoisomers.[1][2][3][4] The regioselectivity of the C-H oxidation is a key feature of this methodology, enabling the precise formation of the desired heterocyclic ring.
Experimental Workflow Diagram:
Caption: Synthetic workflow for trans-flavan-3-ol gallates.
Detailed Experimental Protocol:
Step 1: Synthesis of the 1,3-Diarylpropan-2-ol Intermediate
-
Reagents and Solvents: (R)- or (S)-Epichlorohydrin, appropriate phenolic precursor (for the A-ring), Grignard reagent derived from the B-ring precursor, anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a solution of the A-ring phenolic precursor in anhydrous THF, add a suitable base (e.g., NaH) at 0 °C to deprotonate the phenol. b. Add the Grignard reagent corresponding to the B-ring to the reaction mixture. c. Slowly add a solution of (R)- or (S)-epichlorohydrin in anhydrous THF to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. f. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the 1,3-diarylpropan-2-ol intermediate.
Step 2: Acylation with Galloyl Chloride
-
Reagents and Solvents: 1,3-Diarylpropan-2-ol intermediate, tri-O-benzylgalloyl chloride, pyridine, anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve the 1,3-diarylpropan-2-ol intermediate in anhydrous DCM and cool to 0 °C. b. Add pyridine to the solution, followed by the dropwise addition of a solution of tri-O-benzylgalloyl chloride in anhydrous DCM. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. f. Purify the residue by flash chromatography to obtain the 2-acyloxy-1,3-diarylpropane.
Step 3: Regioselective Oxidative Cycloetherification
-
Reagents and Solvents: 2-Acyloxy-1,3-diarylpropane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), anhydrous toluene.
-
Procedure: a. Dissolve the 2-acyloxy-1,3-diarylpropane in anhydrous toluene. b. Add DDQ to the solution and heat the mixture to reflux for 2-4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and filter off the precipitated hydroquinone. e. Concentrate the filtrate and purify the crude product by column chromatography to yield the protected trans-flavan-3-ol gallate. f. If necessary, remove the benzyl protecting groups by catalytic hydrogenation (e.g., H₂, Pd/C) to obtain the final trans-flavan-3-ol gallate.
Quantitative Data Summary:
| Step | Intermediate/Product | Typical Yield | Key Reaction Conditions |
| 1 | 1,3-Diarylpropan-2-ol | 60-75% | Grignard and epoxide opening in THF |
| 2 | 2-Acyloxy-1,3-diarylpropane | 80-90% | Acylation with galloyl chloride in DCM/pyridine |
| 3 | trans-Flavan-3-ol Gallate | 50-65% | DDQ-mediated oxidative cyclization in toluene |
Application 2: Synthesis of Pterocarpans via Reductive Cyclization of a 2'-Hydroxyisoflavone Precursor
Background: Pterocarpans are a class of isoflavonoids that exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5] A prominent member of this family is (+)-medicarpin. The synthesis of the tetracyclic pterocarpan core structure is a key challenge. A common and effective strategy involves the reductive cyclization of a 2'-hydroxyisoflavone, which can be considered a cyclic derivative of a 1,3-diarylpropane system. This approach mimics the biosynthetic pathway and allows for the stereocontrolled synthesis of these important natural products.[5][6]
Scientific Rationale and Causality:
This synthetic route hinges on the transformation of a 2'-hydroxyisoflavone into a cis-isoflavan-4-ol, which is a 1,3-diaryl-1,3-propanediol derivative. This reduction is often achieved with high stereoselectivity using asymmetric transfer hydrogenation, which sets the crucial stereochemistry at the C3 and C4 positions of the isoflavan intermediate.[6] The subsequent acid-catalyzed intramolecular cyclization proceeds via an Sₙ2-type reaction, where the 2'-hydroxyl group attacks the C4 position, displacing the protonated hydroxyl group and forming the characteristic pterocarpan ring system. The cis-relationship between the substituents at C3 and C4 in the isoflavan-4-ol is essential for the successful formation of the cis-fused pterocarpan skeleton.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of (+)-Medicarpin.
Detailed Experimental Protocol:
Step 1: Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone
-
Reagents and Solvents: 2'-Hydroxyisoflavone precursor, Ruthenium catalyst (e.g., (R,R)-Ts-DENEB-Ru), formic acid/triethylamine azeotrope (5:2), anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Procedure: a. In an inert atmosphere glovebox or under a stream of argon, dissolve the 2'-hydroxyisoflavone precursor and the ruthenium catalyst in the chosen anhydrous solvent. b. Add the formic acid/triethylamine azeotrope to the reaction mixture. c. Heat the reaction to 40-60 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cis-isoflavan-4-ol, which can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Intramolecular Cyclization
-
Reagents and Solvents: Crude cis-isoflavan-4-ol, p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, anhydrous toluene or xylenes.
-
Procedure: a. Dissolve the crude cis-isoflavan-4-ol in anhydrous toluene. b. Add a catalytic amount of p-TsOH to the solution. c. Heat the reaction mixture to reflux (approximately 110 °C for toluene) for 2-6 hours, monitoring the formation of the pterocarpan product by TLC. d. Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the pure pterocarpan (e.g., (+)-medicarpin).
Quantitative Data Summary:
| Step | Intermediate/Product | Typical Yield | Key Reaction Conditions |
| 1 | cis-Isoflavan-4-ol | >90% (often quantitative) | Asymmetric transfer hydrogenation with a Ru-catalyst |
| 2 | (+)-Medicarpin | 70-85% | Acid-catalyzed cyclization with p-TsOH at reflux |
Conclusion
The this compound scaffold and its derivatives are demonstrably powerful and versatile intermediates in the stereoselective synthesis of complex natural products. The protocols detailed herein for the synthesis of flavan-3-ols and pterocarpans highlight how strategic manipulation of this core structure—through oxidative C-H functionalization or reductive cyclization pathways—can lead to the efficient construction of intricate polycyclic systems. The causality-driven approach to these syntheses, understanding the "why" behind each step, is crucial for the successful application and adaptation of these methods in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis of trans-Flavan-3-ol Gallates by Regioselective Oxidative Etherification and Their Cytotoxicity Mediated by 67 LR. | Semantic Scholar [semanticscholar.org]
- 3. The Synthesis of trans-Flavan-3-ol Gallates by Regioselective Oxidative Etherification and Their Cytotoxicity Mediated by 67 LR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Streamlined Polymer-Supported Synthesis of 1,3-Diphenylpropan-1-ol
Abstract
This application note provides a detailed protocol for the synthesis of 1,3-diphenylpropan-1-ol using a polymer-supported methodology. This solid-phase organic synthesis (SPOS) approach offers significant advantages over traditional solution-phase methods, primarily through the simplification of purification procedures, which merely require filtration and washing of the resin-bound intermediates. The strategy involves the immobilization of a benzaldehyde derivative onto a Merrifield resin, followed by a Grignard reaction to construct the carbon skeleton, and concluding with an acid-mediated cleavage to release the final product. This guide is intended for researchers in organic chemistry and drug development, offering a robust and efficient pathway to an important chemical intermediate.[1][2]
Introduction and Scientific Rationale
This compound and its derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds and other fine chemicals.[1] Traditional solution-phase synthesis often involves challenging purification steps to remove excess reagents and byproducts. Solid-phase organic synthesis (SPOS), a technique pioneered by R. Bruce Merrifield, circumvents these issues by anchoring the substrate to an insoluble polymer support.[3][4] This allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple filtration and washing of the polymer beads.[5][6]
The strategy outlined herein leverages the stability and well-defined reactivity of Merrifield resin, a chloromethylated polystyrene support.[3][7] The synthesis is designed in three key stages:
-
Immobilization: An aromatic aldehyde is anchored to the resin via a stable ether linkage.
-
Carbon-Carbon Bond Formation: A Grignard reaction is performed on the immobilized aldehyde to stereoselectively form the secondary alcohol and the complete carbon backbone of the target molecule.
-
Cleavage: The final product is cleaved from the polymer support under acidic conditions, yielding the desired this compound with high purity.
This method is designed to be highly reliable and adaptable, providing a practical example of the power of SPOS for constructing small organic molecules.
Overall Synthetic Workflow
The polymer-supported synthesis follows a logical and linear progression from the initial resin functionalization to the final product release. The workflow is designed to isolate the resin-bound intermediate at each stage, ensuring purity before proceeding to the next step.
Figure 1: Overall workflow for the polymer-supported synthesis of this compound.
Detailed Experimental Protocols
Materials and Equipment:
-
Merrifield Resin (polystyrene cross-linked with divinylbenzene, 1% DVB, 100-200 mesh, 1.0-2.0 mmol/g Cl loading)
-
4-Hydroxybenzaldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Phenylethyl bromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Solid-phase reaction vessel with a sintered glass filter
-
Mechanical shaker or agitator
-
Standard glassware for anhydrous reactions (Schlenk line)
Protocol 1: Immobilization of 4-Hydroxybenzaldehyde
This protocol anchors the aldehyde functionality to the Merrifield resin via a Williamson ether synthesis. The use of a strong base like sodium hydride ensures complete deprotonation of the phenol for efficient nucleophilic substitution on the resin's chloromethyl group.[4]
-
Resin Preparation: Place Merrifield resin (1.0 eq, e.g., 5.0 g at 1.5 mmol/g loading) in a solid-phase reaction vessel. Swell the resin in anhydrous DMF (15 mL/g of resin) for 1 hour with gentle agitation.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzaldehyde (3.0 eq) to anhydrous DMF. Cool the solution in an ice bath and add sodium hydride (3.0 eq) portion-wise. Stir until hydrogen evolution ceases (approx. 30 minutes).
-
Coupling Reaction: Transfer the freshly prepared sodium phenoxide solution to the swollen resin in the reaction vessel. Seal the vessel and agitate the mixture at 50°C for 24 hours.
-
Washing: After the reaction, drain the solvent and wash the resin sequentially with:
-
DMF (3 x 15 mL/g)
-
DMF/Water (1:1) (3 x 15 mL/g)
-
Water (3 x 15 mL/g)
-
Methanol (3 x 15 mL/g)
-
DCM (3 x 15 mL/g)
-
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading can be confirmed by elemental analysis or IR spectroscopy (appearance of aldehyde C=O stretch at ~1690 cm⁻¹).
Protocol 2: Grignard Synthesis of Resin-Bound Product
This step involves the formation of the target molecule's carbon skeleton. It is critical to maintain strictly anhydrous conditions to prevent quenching the highly reactive Grignard reagent.[8]
-
Grignard Reagent Preparation: In an oven-dried, three-neck flask equipped with a condenser and dropping funnel under an inert atmosphere, add magnesium turnings (5.0 eq relative to resin loading). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 2-phenylethyl bromide (5.0 eq) in anhydrous THF. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 1 hour to ensure full formation of phenylethylmagnesium bromide.
-
Resin Preparation: Swell the aldehyde-functionalized resin from Protocol 1 (1.0 eq) in anhydrous THF (15 mL/g) for 1 hour in a separate, dry reaction vessel under an inert atmosphere.
-
Grignard Addition: Cool the prepared Grignard reagent to 0°C. Slowly transfer the Grignard solution via cannula to the vessel containing the swollen resin. Agitate the mixture at 0°C for 2 hours, then allow it to warm to room temperature and shake for an additional 12 hours.
-
Quenching and Washing: Cool the reaction vessel in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent. Drain the solvent and wash the resin sequentially with:
-
THF (3 x 15 mL/g)
-
Water (3 x 15 mL/g)
-
Methanol (3 x 15 mL/g)
-
DCM (3 x 15 mL/g)
-
-
Drying: Dry the product-bound resin under high vacuum.
Protocol 3: Cleavage and Isolation of this compound
The final product is liberated from the solid support using a strong acid, which cleaves the acid-labile benzyl ether linkage.[9]
-
Cleavage Reaction: Swell the dried resin from Protocol 2 in DCM (10 mL/g) in the reaction vessel. Add a cleavage cocktail of 50% TFA in DCM (v/v).
-
Agitation: Agitate the slurry at room temperature for 2 hours.
-
Product Collection: Drain the acidic solution (filtrate) containing the cleaved product into a round-bottom flask. Wash the resin with additional DCM (3 x 10 mL/g) and combine the washes with the initial filtrate.
-
Workup: Remove the solvent and excess TFA from the combined filtrate by rotary evaporation. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary and Expected Results
The efficiency of each step is critical for the overall success of the synthesis. The following table provides expected parameters for a typical synthesis run.
| Parameter | Protocol 1 (Immobilization) | Protocol 2 (Grignard) | Protocol 3 (Cleavage) | Overall |
| Starting Resin Loading | 1.5 mmol/g | ~1.2 mmol/g (est.) | ~1.2 mmol/g (est.) | N/A |
| Reagent Equivalents | 3.0 eq (Aldehyde & Base) | 5.0 eq (Grignard Reagent) | N/A | N/A |
| Reaction Time | 24 hours | 14 hours | 2 hours | ~40 hours |
| Expected Yield | >90% functionalization | >85% conversion | >95% cleavage efficiency | 70-80% (isolated) |
| Purity (Post-Purification) | N/A | N/A | >98% (by NMR) | >98% (by NMR) |
Conclusion
This application note details a robust and efficient polymer-supported synthesis of this compound. By leveraging the advantages of solid-phase chemistry, this protocol minimizes complex purification steps, allows for the use of excess reagents to maximize yield, and provides a clear pathway to a high-purity product. The methodology is well-suited for laboratory-scale synthesis and holds potential for adaptation in combinatorial chemistry workflows for the generation of derivative libraries.
References
- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound | 14097-24-6 | PAA09724 [biosynth.com]
- 3. Merrifield resin - Wikipedia [en.wikipedia.org]
- 4. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 5. Merrifield Synthesis of Peptides | PDF [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Enzymatic Reactions Involving 1,3-Diphenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral 1,3-Diphenylpropan-1-ol
The 1,3-diphenylpropyl structural motif is a key pharmacophore in a variety of biologically active molecules. Enantiomerically pure this compound and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals, including potential therapeutics targeting nicotinic acetylcholine receptors and certain cancer cell lines.[1][2] Traditional chemical methods for obtaining single-enantiomer alcohols often require stoichiometric amounts of chiral auxiliaries or expensive, toxic heavy metal catalysts.[3] Biocatalysis, utilizing enzymes such as lipases and alcohol dehydrogenases, offers a powerful, green, and highly selective alternative for the synthesis of these valuable compounds.[4]
This guide provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound, a common method for accessing its enantiomers. We will focus on two primary enzymatic approaches: lipase-catalyzed acylation and alcohol dehydrogenase-mediated oxidation. These protocols are designed to be self-validating, explaining the scientific rationale behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.
PART 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,3-Diphenylpropan-1-ol
Lipases are serine hydrolases that, in non-aqueous environments, can catalyze the transfer of an acyl group from an acyl donor to an alcohol.[4] This process is often highly enantioselective, meaning the enzyme will acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (which remains as an alcohol). This method is known as kinetic resolution.[5]
Immobilized Candida antarctica lipase B (commercially available as Novozym 435) is a robust and versatile biocatalyst frequently employed for the kinetic resolution of secondary alcohols due to its broad substrate scope and high enantioselectivity.[6][7][8]
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
The overall workflow for the lipase-catalyzed kinetic resolution of (±)-1,3-diphenylpropan-1-ol is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: 1,3-Diphenylpropan-1-ol Synthesis >
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges, ensuring the integrity and success of your experiments.
I. Overview of Synthetic Strategies
This compound is commonly synthesized via two primary routes:
-
Grignard Reaction: The reaction of a phenylmagnesium halide (typically bromide) with hydrocinnamaldehyde (3-phenylpropanal).[1]
-
Reduction of a Ketone: The reduction of 1,3-diphenylpropan-1-one (a chalcone derivative) using a reducing agent like sodium borohydride.[2][3][4]
Each method presents a unique set of potential impurities and experimental challenges that will be addressed in this guide. Other reported syntheses include the β-alkylation of 1-phenylethanol with benzyl alcohol.[5][6][7]
II. Troubleshooting Guide & FAQs: Grignard Synthesis
The Grignard reaction is a powerful tool for carbon-carbon bond formation but is notoriously sensitive to reaction conditions.[8][9]
Frequently Asked Questions (Grignard Synthesis)
Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A1: The initiation of a Grignard reaction is a critical step that can be hindered by several factors:
-
Wet Glassware or Solvents: Grignard reagents are potent bases and will be quenched by protic sources like water.[9] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.[9] Activating the magnesium by crushing it, adding a small crystal of iodine, or using a sonicator can be effective.
-
Poor Quality Alkyl Halide: The bromobenzene used should be pure and free of moisture.
Q2: I've isolated my product, but it's contaminated with a significant amount of biphenyl. Why did this happen and how can I remove it?
A2: Biphenyl is the most common impurity in this Grignard synthesis.[8][9]
-
Mechanism of Biphenyl Formation: Biphenyl forms from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[8][10] This side reaction is favored by higher temperatures and high concentrations of bromobenzene.[8][11] Phenyl radicals can also couple to form biphenyl.[11]
-
Minimizing Biphenyl Formation:
-
Purification Strategy: Biphenyl can often be removed from the desired this compound by recrystallization or column chromatography. A common technique is trituration with a non-polar solvent like petroleum ether, in which biphenyl is more soluble than the alcohol product.[8]
Q3: My yield is low, and I suspect other side reactions. What are the possibilities?
A3: Besides biphenyl formation, low yields can result from:
-
Unreacted Starting Materials: Incomplete reaction of either the Grignard reagent or the hydrocinnamaldehyde will result in their presence in the crude product.
-
Formation of Benzene: The Grignard reagent can be protonated by any trace water to form benzene.
-
Wurtz-type Coupling: The reaction of the Grignard reagent with the alkyl halide can lead to the formation of biphenyl.[12]
Visualizing the Grignard Synthesis and Impurity Formation
Caption: Grignard synthesis of this compound and the formation of the biphenyl impurity.
III. Troubleshooting Guide & FAQs: Ketone Reduction Synthesis
The reduction of 1,3-diphenylpropan-1-one to this compound is generally a high-yielding reaction.[3][4] However, impurities can still arise.
Frequently Asked Questions (Ketone Reduction Synthesis)
Q1: What are the common impurities when using sodium borohydride for the reduction?
A1: Sodium borohydride (NaBH4) is a selective reducing agent for aldehydes and ketones.[2][13] The most common impurities are:
-
Unreacted Starting Material: If the reduction is incomplete, 1,3-diphenylpropan-1-one will remain in the product mixture.
-
Over-reduction Product: While less common with NaBH4, over-reduction to 1,3-diphenylpropane can occur under harsh conditions or with more powerful reducing agents.
-
Solvent Adducts: If using an alcohol as a solvent, borate esters can form, which are then hydrolyzed during workup.[13]
Q2: How can I ensure the complete reduction of the ketone?
A2: To drive the reaction to completion:
-
Molar Excess of Reducing Agent: Use a slight molar excess of sodium borohydride to ensure all the ketone is consumed.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Appropriate Solvent: The reaction is typically carried out in an alcohol like methanol or ethanol.[13][14]
Q3: Are there any specific workup procedures I should be aware of?
A3: The workup for a sodium borohydride reduction typically involves:
-
Quenching Excess Reagent: Slowly add a dilute acid (e.g., HCl) to neutralize any remaining NaBH4 and hydrolyze the borate ester intermediate.[3][4] This should be done carefully as hydrogen gas is evolved.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
Visualizing the Ketone Reduction Workflow
Caption: General workflow for the sodium borohydride reduction of 1,3-diphenylpropan-1-one.
IV. Analytical Characterization of Impurities
Accurate identification and quantification of impurities are crucial for quality control.
| Impurity | Typical Analytical Method(s) | Key Diagnostic Signals |
| Biphenyl | GC-MS, 1H NMR | GC-MS: Distinct retention time and mass spectrum. 1H NMR: Aromatic signals without the characteristic methine and methylene protons of the product. |
| Unreacted Hydrocinnamaldehyde | GC-MS, 1H NMR | 1H NMR: Aldehyde proton signal (~9.8 ppm). |
| Unreacted 1,3-Diphenylpropan-1-one | GC-MS, 1H NMR, IR | IR: Strong carbonyl (C=O) stretch (~1685 cm-1). 1H NMR: Characteristic methylene proton signals adjacent to the carbonyl. |
Modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for impurity profiling.[15][16] High-resolution mass spectrometry can provide accurate mass measurements for unambiguous identification.[16]
V. Purification Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective. The ideal solvent system will dissolve the crude product when hot but allow the pure compound to crystallize upon cooling, while impurities remain in the mother liquor.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the hot solvent. b. If the solution is colored, a small amount of activated charcoal can be added to decolorize it. c. Hot filter the solution to remove any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically used. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. Biphenyl, being less polar, will elute first.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Begin elution with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
VI. References
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. --INVALID-LINK--
-
Grignard Reaction. (n.d.). --INVALID-LINK--
-
Why is biphenyl formed as a by-product in a grignard reaction? (2023, October 7). Filo. --INVALID-LINK--
-
How can biphenyl be formed in a Grignard reaction, and how can it be minimized? (2023, June 2). Brainly. --INVALID-LINK--
-
Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. (n.d.). Gauth. --INVALID-LINK--
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. --INVALID-LINK--
-
Synthesis of 1,3‐diphenylpropan‐1‐ol in (a) previous works and (b) this... (n.d.). ResearchGate. --INVALID-LINK--
-
The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. --INVALID-LINK--
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. --INVALID-LINK--
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. --INVALID-LINK--
-
This compound synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Technical Support Center: Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one. (n.d.). Benchchem. --INVALID-LINK--
-
Method for synthesizing 1,3-diphenyl-1-propanol compound. (n.d.). Google Patents. --INVALID-LINK--
-
Experimental data of 1,3‐Diphenylpropan‐1‐ol synthesis run showing:... (n.d.). ResearchGate. --INVALID-LINK--
-
reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. --INVALID-LINK--
-
Electronic supplementary information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Hydrocinnamaldehyde. (n.d.). Wikipedia. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
1,3-Diphenyl-1-propanol and preparation method thereof. (n.d.). Google Patents. --INVALID-LINK--
-
Utilization of methanol for condensation interrupted chemoselective transfer hydrogenation of C=C, C=O, and C=N bonds under low catalyst loading - Supporting Information. (n.d.). --INVALID-LINK--
-
Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). NIH. --INVALID-LINK--
-
Procedure for preparing 1,3-diphenyl-1,3-propanedione. (n.d.). Google Patents. --INVALID-LINK--
-
This compound. (n.d.). TCI AMERICA. --INVALID-LINK--
-
Method for synthesizing 1,3-diphenyl-1-propanol compound. (n.d.). Google Patents. --INVALID-LINK--
-
1,3-Diphenylpropan-1-one. (n.d.). ResearchGate. --INVALID-LINK--
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org. --INVALID-LINK--
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. --INVALID-LINK--
-
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. --INVALID-LINK--
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. --INVALID-LINK--
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 7. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Why is biphenyl formed as a by-product in a grignard reaction? | Filo [askfilo.com]
- 11. gauthmath.com [gauthmath.com]
- 12. brainly.com [brainly.com]
- 13. Sodium Borohydride [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Grignard Synthesis of 1,3-diphenylpropan-1-ol
An advanced guide to navigating the complexities of Grignard reactions for the synthesis of 1,3-diphenylpropan-1-ol, designed for chemical researchers and drug development professionals.
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of this compound via the Grignard reaction. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to common experimental challenges.
Overview of the Synthesis
The target molecule, this compound, is a secondary alcohol. A standard and effective method for its synthesis is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2][3] In this specific case, the reaction involves two key stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5][6]
-
Nucleophilic Addition: The prepared phenylmagnesium bromide is then reacted with 3-phenylpropanal. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde.[7][8]
-
Aqueous Workup: The reaction is quenched with an acidic solution to protonate the intermediate magnesium alkoxide, yielding the final alcohol product, this compound.[9][10]
Reaction Scheme:
-
Step 1: C₆H₅Br + Mg → C₆H₅MgBr (in dry ether)
-
Step 2: C₆H₅MgBr + C₆H₅CH₂CH₂CHO → C₆H₅CH(OMgBr)CH₂CH₂C₆H₅
-
Step 3: C₆H₅CH(OMgBr)CH₂CH₂C₆H₅ + H₃O⁺ → C₆H₅CH(OH)CH₂CH₂C₆H₅ + Mg(OH)Br
Frequently Asked Questions (FAQs)
Q1: Why are strictly anhydrous (dry) conditions absolutely critical for a Grignard reaction?
A: Grignard reagents are potent nucleophiles but are also extremely strong bases.[11][12] If any protic substances, especially water, are present, the Grignard reagent will rapidly undergo an acid-base reaction.[13][14][15] The reagent will deprotonate water to form an alkane (in this case, benzene) and magnesium hydroxide salts, effectively destroying the reagent and preventing it from reacting with the intended aldehyde.[4][11] This is why all glassware must be rigorously flame-dried and all solvents must be certified anhydrous.[13][16]
Q2: Which solvent is better for this reaction: diethyl ether or THF?
A: Both are excellent choices. Diethyl ether (boiling point ~34.5°C) is traditional and its gentle reflux provides a good visual indicator that the exothermic reaction has initiated.[4] THF is a better solvent for stabilizing the Grignard reagent due to its higher coordinating ability and can be beneficial, especially if the reaction is sluggish.[17] However, its higher boiling point (~66°C) means it can lead to more side reactions if the temperature is not carefully controlled. For this synthesis, diethyl ether is generally sufficient and easier to manage.
Q3: How can I be certain that my Grignard reagent has formed before adding the aldehyde?
A: Visual cues are the first indicator. Successful initiation is often marked by the disappearance of the iodine color (if used for activation), the solution turning cloudy gray or brown, and gentle refluxing of the ether solvent without external heating.[9][11] For quantitative confirmation, especially in large-scale or critical syntheses, the concentration of the prepared Grignard reagent should be determined via titration before use.[11] A common method involves titrating a small aliquot of the reagent against a standard solution of I₂ in THF until the iodine color persists.[11]
Q4: What is the primary mechanism of the Grignard addition to the aldehyde?
A: The reaction proceeds via nucleophilic addition. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, giving the phenyl carbon significant carbanionic character.[9][12] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-phenylpropanal.[2] This breaks the carbonyl's C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[11] An acidic workup then protonates this alkoxide to yield the final secondary alcohol.[9]
Caption: Mechanism of this compound Synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction to form the Grignard reagent (phenylmagnesium bromide) will not initiate.
-
Symptom: No cloudiness, no spontaneous warming or reflux, and the magnesium turnings remain shiny (or the iodine color persists).
-
Root Cause Analysis & Solution: This is almost always due to a passivating layer of magnesium oxide on the metal surface or trace amounts of moisture.[18]
-
Causality: The MgO layer is inert and prevents the magnesium from reacting with the bromobenzene. Water will quench any small amount of Grignard reagent that does form, halting the reaction.
-
Troubleshooting Steps:
-
Mechanical Activation: Before adding solvent, use a dry glass rod to gently crush some of the magnesium turnings against the flask wall. This exposes a fresh, unoxidized metal surface.[16]
-
Chemical Activation (Iodine): Add a single small crystal of iodine to the flask with the magnesium.[9][18] Iodine reacts with the magnesium surface, cleaning it. The reaction has initiated when the characteristic brown/purple color of the iodine fades.[9]
-
Chemical Activation (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, which activates the surface.[16]
-
Heat Initiation: Gently warm a small portion of the reaction mixture with a heat gun. Once the reaction starts (indicated by bubbling or cloudiness), remove the heat immediately, as the formation is highly exothermic.
-
-
Problem 2: The yield of this compound is low, and analysis (e.g., NMR, GC-MS) shows a significant amount of biphenyl byproduct.
-
Symptom: Low isolated product mass, with characterization confirming the presence of biphenyl (C₆H₅-C₆H₅).
-
Root Cause Analysis & Solution: This points to a side reaction known as Wurtz coupling.[11][17]
-
Causality: The already-formed phenylmagnesium bromide (C₆H₅MgBr) can act as a nucleophile and attack the starting material, bromobenzene (C₆H₅Br), that has not yet reacted with the magnesium. This is more likely to occur if the local concentration of bromobenzene is high or the temperature is excessive.
-
Troubleshooting Steps:
-
Control Addition Rate: Add the solution of bromobenzene in ether to the magnesium suspension dropwise using an addition funnel.[11] A slow, controlled addition ensures that the bromobenzene reacts with the magnesium surface as soon as it enters the flask, keeping its concentration low.
-
Maintain Gentle Reflux: Do not overheat the reaction. The exothermic nature of the Grignard formation should be sufficient to maintain a gentle reflux. If it becomes too vigorous, use a cool water bath to moderate it.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to quickly bring the added bromobenzene into contact with the suspended magnesium, minimizing its time in solution where it can react with the Grignard reagent.
-
-
Problem 3: The yield is low, and a significant amount of the starting material, 3-phenylpropanal, is recovered after workup.
-
Symptom: The desired alcohol is not the major product; the starting aldehyde is recovered.
-
Root Cause Analysis & Solution: This indicates that the Grignard reagent was either not present in sufficient quantity or was destroyed before it could react.
-
Causality: The most likely cause is the premature quenching of the Grignard reagent by an acidic proton. The α-protons (on the carbon adjacent to the aldehyde) of 3-phenylpropanal are weakly acidic. The Grignard reagent can act as a base and deprotonate the aldehyde, forming a magnesium enolate.[1][11] This enolate is unreactive toward further nucleophilic attack and will simply be protonated back to the starting aldehyde during the acidic workup.
-
Troubleshooting Steps:
-
Reverse Addition: Add the Grignard reagent solution slowly to the aldehyde solution, rather than the other way around. This ensures the aldehyde is never in excess, minimizing the chance for enolization.
-
Low-Temperature Addition: Perform the addition of the Grignard reagent to the aldehyde at a low temperature (e.g., 0 °C in an ice bath).[16] This favors the nucleophilic addition pathway over the acid-base (enolization) pathway, which typically has a higher activation energy.
-
Verify Reagent Concentration: Ensure you used a sufficient molar equivalent of the Grignard reagent. If the reagent was accidentally exposed to moisture, its actual concentration will be lower than calculated. Titrating the reagent is the best practice.[11]
-
-
Caption: Troubleshooting Decision Tree for Low Yields.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
| Parameter | Value/Instruction | Rationale |
| Glassware | 250 mL 3-neck round-bottom flask, reflux condenser, 125 mL dropping funnel. | All glassware must be scrupulously cleaned and then flame-dried under vacuum or inert gas (N₂ or Ar) to remove all traces of water.[13][17] |
| Reagents | Magnesium turnings (2.6 g, 0.11 mol), Bromobenzene (15.7 g, 0.10 mol), Anhydrous Diethyl Ether (75 mL), Iodine (1 small crystal). | Use fresh, high-quality magnesium. If it appears dull, activate it.[16] |
| Procedure | 1. Place Mg turnings and iodine crystal in the flask. Assemble glassware quickly while warm and cool under inert gas. 2. Prepare a solution of bromobenzene in 25 mL of anhydrous ether in the dropping funnel. 3. Add ~5 mL of the bromobenzene solution to the Mg. Wait for initiation (color fades, bubbling, gentle reflux). 4. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux. 5. After addition is complete, stir for an additional 30-60 minutes until most of the magnesium is consumed. The resulting gray/brown solution is your Grignard reagent. | The initial small addition confirms initiation before adding all the material. Dropwise addition prevents runaway reactions and Wurtz coupling.[11] |
Protocol 2: Synthesis of this compound
| Parameter | Value/Instruction | Rationale |
| Reagents | 3-Phenylpropanal (13.4 g, 0.10 mol), Anhydrous Diethyl Ether (50 mL), Phenylmagnesium Bromide solution (from Protocol 1), 1 M HCl (for workup). | Ensure the aldehyde is pure and dry. |
| Procedure | 1. In a separate flame-dried flask, dissolve 3-phenylpropanal in 50 mL of anhydrous ether. 2. Cool this aldehyde solution to 0 °C in an ice-water bath. 3. Slowly add the prepared Grignard reagent dropwise to the cold, stirring aldehyde solution via a cannula or dropping funnel. 4. Maintain the temperature at 0 °C during the addition. After addition is complete, let the mixture stir at room temperature for 1 hour. 5. Workup: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding 1 M HCl dropwise until the aqueous layer is acidic and all solids have dissolved. 6. Transfer to a separatory funnel, separate the layers, extract the aqueous layer with ether (2x), combine organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent. | Adding the Grignard to the aldehyde at low temperature minimizes enolization and controls the exothermic reaction.[16] A careful acidic quench protonates the alkoxide and dissolves the magnesium salts.[2][9] |
digraph "Experimental Workflow" { graph [rankdir="TB", splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];// Nodes prep [label="1. Glassware Preparation\n(Flame-Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="2. Grignard Reagent Formation\n(PhBr + Mg in Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; addition [label="3. Nucleophilic Addition\n(Add Grignard to Aldehyde at 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="4. Aqueous Workup\n(Quench with 1M HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="5. Isolation & Purification\n(Extraction, Drying, Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges prep -> reagent; reagent -> addition; addition -> workup; workup -> isolate;
}
Caption: High-Level Experimental Workflow.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. leah4sci.com [leah4sci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How does water affect Grignard reagents? | Filo [askfilo.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. web.mnstate.edu [web.mnstate.edu]
Optimizing reaction conditions for improved 1,3-diphenylpropan-1-ol yield
Welcome to the technical support center for the synthesis of 1,3-diphenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for improved yield and purity. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound. We will explore the most common synthetic routes and their associated challenges.
Route 1: Reduction of Chalcone (1,3-Diphenyl-2-propen-1-one)
The reduction of chalcone is a widely used method. However, achieving high yields of the desired saturated alcohol, this compound, requires careful control of the reaction conditions to avoid the formation of byproducts.
Issue 1: Low Yield of this compound
-
Potential Cause A: Incomplete reaction.
-
Recommended Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.
-
Optimize Temperature: While many reductions are initially performed at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion. For less reactive substrates, gentle heating might be necessary, but this should be approached with caution to avoid side reactions.[1]
-
Increase Reducing Agent Stoichiometry: The stoichiometry of the reducing agent is critical. For sodium borohydride (NaBH₄) reductions, using a molar excess (e.g., 1.5 to 2 equivalents) can ensure the complete consumption of the chalcone.
-
-
-
Potential Cause B: Formation of 1,3-diphenyl-2-propen-1-ol (unsaturated alcohol).
-
Scientific Rationale: Sodium borohydride is generally selective for the reduction of aldehydes and ketones over non-conjugated alkenes.[2][3] However, the conjugated nature of the double bond in chalcone makes it susceptible to reduction under certain conditions.
-
Recommended Solution:
-
Choice of Solvent: The choice of solvent can influence the selectivity of NaBH₄ reduction. Protic solvents like methanol or ethanol are commonly used.[4]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C to room temperature) generally favors the 1,2-reduction (carbonyl reduction) over the 1,4-conjugate addition (alkene reduction).
-
Alternative Reducing Agents: If the formation of the unsaturated alcohol persists, consider a two-step approach. First, selectively reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C), then reduce the resulting ketone with NaBH₄.
-
-
-
Potential Cause C: Formation of 1,3-diphenylpropane (fully reduced hydrocarbon).
-
Scientific Rationale: This is more likely to occur with stronger reducing agents or under harsh reaction conditions.
-
Recommended Solution:
-
Use a Milder Reducing Agent: Sodium borohydride is generally mild enough to avoid over-reduction.[4] Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless you are intentionally trying to achieve this transformation.
-
Control Reaction Conditions: Avoid excessive heating and prolonged reaction times once the starting material is consumed, as this can lead to further reduction.
-
-
Issue 2: Complex Product Mixture
-
Potential Cause: Non-chemoselective reduction.
-
Scientific Rationale: The presence of both a carbonyl group and a conjugated double bond in chalcone can lead to a mixture of products if the reducing agent is not sufficiently selective.[5]
-
Recommended Solution:
-
Employ a Highly Chemoselective Reduction: The Meerwein-Ponndorf-Verley (MPV) reduction is an excellent alternative for the selective reduction of the carbonyl group in the presence of the alkene.[6][7][8][9] This reaction uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (e.g., isopropanol).[7][8][9][10] The resulting unsaturated alcohol can then be hydrogenated in a separate step to yield the desired this compound.
-
Purification: If a mixture is obtained, purification via column chromatography on silica gel is typically effective in separating the desired product from the byproducts.[11]
-
-
Route 2: Grignard Reaction of Phenylmagnesium Bromide with 3-Phenylpropionaldehyde
The Grignard reaction offers a direct route to this compound.[12] However, its success is highly dependent on meticulous experimental technique.
Issue 1: Grignard Reagent Fails to Form
-
Potential Cause A: Presence of moisture.
-
Scientific Rationale: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic sources, such as water, which will quench the reagent as it forms.[13]
-
Recommended Solution:
-
Flame-dry all glassware: All glassware should be rigorously flame-dried under vacuum or a stream of inert gas (e.g., nitrogen or argon) and allowed to cool in an inert atmosphere.[14]
-
Use anhydrous solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice.[14] Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Dry reagents: The starting materials, bromobenzene and magnesium turnings, must be dry.
-
-
-
Potential Cause B: Inactive magnesium surface.
-
Scientific Rationale: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from initiating.[15]
-
Recommended Solution:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask.[14][15] The iodine reacts with the magnesium surface to form magnesium iodide, which helps to expose fresh magnesium. The disappearance of the brown iodine color is an indicator of activation. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Issue 2: Low Yield of this compound
-
Potential Cause A: Wurtz coupling.
-
Scientific Rationale: The Grignard reagent can react with the starting bromobenzene to form biphenyl, a common side product.[14]
-
Recommended Solution:
-
Slow Addition: Add the bromobenzene solution to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Excessive heat can promote side reactions.[14]
-
-
-
Potential Cause B: Enolization of the aldehyde.
-
Scientific Rationale: If the Grignard reagent is particularly bulky or the aldehyde is sterically hindered, the Grignard can act as a base and deprotonate the α-carbon of the aldehyde, leading to the recovery of starting material after workup.[13]
-
Recommended Solution:
-
Inverse Addition: Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0°C) to minimize the time the aldehyde is exposed to an excess of the Grignard reagent.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for producing this compound?
The "best" route depends on the available starting materials, equipment, and desired scale.
-
For simplicity and readily available starting materials: The reduction of commercially available chalcone with sodium borohydride is often the most straightforward approach.
-
For a direct and high-yielding synthesis (with careful technique): The Grignard reaction between phenylmagnesium bromide and 3-phenylpropionaldehyde is an excellent choice.[12]
-
For a "greener" and more modern approach: The catalytic β-alkylation of 1-phenylethanol with benzyl alcohol is an innovative method, though it may require specialized catalysts.[16]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material(s), intermediate(s), and the final product. The spots can be visualized under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
Q3: What is the mechanism of the NaBH₄ reduction of chalcone?
The reduction of chalcone with NaBH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[2][3] This forms an alkoxide intermediate, which is subsequently protonated during the workup (e.g., by adding a mild acid) to yield the alcohol.[2]
Q4: What are the key safety precautions to take during a Grignard synthesis?
-
Anhydrous Conditions: As discussed, the exclusion of moisture is paramount for the success of the reaction and to prevent a violent, exothermic quenching of the reagent.[13]
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent both the quenching of the Grignard reagent by atmospheric moisture and the potential for oxidation.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. The reaction should be cooled in an ice bath, and reagents should be added slowly to control the reaction rate and prevent overheating.[17]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no sources of ignition nearby and work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Chalcone with Sodium Borohydride
-
Dissolve Chalcone: In a round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one (1 equivalent) in methanol.
-
Cool the Solution: Place the flask in an ice bath and stir for 10-15 minutes.
-
Add Sodium Borohydride: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.[4]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully add water to quench any remaining NaBH₄. Acidify the solution with dilute HCl.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[18]
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Prepare Glassware: Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.
-
Prepare Phenylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a crystal of iodine.[14] Add a small amount of anhydrous diethyl ether. From the dropping funnel, add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.[13]
-
React with Aldehyde: In a separate flame-dried flask, dissolve 3-phenylpropionaldehyde (1 equivalent) in anhydrous diethyl ether. Cool this solution in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent to the aldehyde solution via cannula or a dropping funnel.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Cool the reaction in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data and Visualization
Table 1: Comparison of Synthetic Routes
| Feature | NaBH₄ Reduction of Chalcone | Grignard Reaction |
| Starting Materials | 1,3-Diphenyl-2-propen-1-one, NaBH₄ | Bromobenzene, Mg, 3-Phenylpropionaldehyde |
| Key Advantages | Operationally simple, common reagents | Direct route, high potential yield |
| Common Issues | Over-reduction, formation of byproducts | Requires strictly anhydrous conditions, Wurtz coupling |
| Typical Yields | 60-85% | 70-90% |
Diagrams
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for Grignard synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-diphenylpropan-1-ol by Column Chromatography
As Senior Application Scientists, we understand that the successful purification of synthesized compounds is as critical as the reaction itself. This guide provides in-depth troubleshooting and practical advice for the column chromatography of 1,3-diphenylpropan-1-ol, a common intermediate in pharmaceutical development. Our approach is grounded in mechanistic principles to empower you to solve problems logically and efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, real-world challenges you may encounter during the purification process. We diagnose the likely causes and provide actionable, field-proven solutions.
Question: My this compound is not separating from a major impurity. The spots are too close on the TLC plate. What should I do?
Answer: This is a classic selectivity problem, which means the chosen chromatographic system cannot adequately distinguish between your product and the impurity.[1] The key is to alter the interactions between the analytes, the stationary phase, and the mobile phase.
-
Underlying Cause & Mechanistic Insight: Separation occurs due to differences in how strongly compounds adsorb to the stationary phase versus dissolving in the mobile phase.[2] If your product (a moderately polar alcohol) and an impurity (e.g., the starting ketone, 1,3-diphenylpropan-1-one) have similar polarities, they will travel through the column at similar rates with a standard solvent system.
-
Immediate Action Plan:
-
Re-optimize the Mobile Phase: Your primary tool for adjusting selectivity is the mobile phase.[1] Do not simply increase or decrease the polarity of your current system. Instead, try changing the nature of the polar solvent. If you are using an ethyl acetate/hexane system, which is excellent for general-purpose separations, try switching to a diethyl ether/hexane or a dichloromethane/hexane system.[3] Ether and dichloromethane offer different interactions (e.g., dipole-dipole vs. hydrogen bonding capabilities) that can alter the relative elution order.
-
Fine-Tune Polarity: Test a range of solvent ratios using Thin Layer Chromatography (TLC). The ideal solvent system should place the Rf value of your target compound, this compound, in the range of 0.25 to 0.35 for optimal separation on a column.[4]
-
Consider a Ternary System: For very difficult separations, adding a third solvent in a small percentage can dramatically improve resolution. For instance, adding 1-2% methanol to a dichloromethane/hexane mixture can be effective, but use with caution as methanol concentrations above 10% can start to dissolve the silica gel stationary phase.[3]
-
Question: The product is eluting, but the fractions are streaky and show significant "tailing" on the TLC plate. Why is this happening and how can I fix it?
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be a concentration-dependent effect.
-
Underlying Cause & Mechanistic Insight:
-
Acidic Silica Interaction: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2] Alcohols like this compound can engage in strong hydrogen bonding with these sites. If the interaction is too strong, the molecules do not elute in a tight band, leading to tailing.
-
Overloading: Applying too much sample for the amount of silica used will saturate the stationary phase at the point of loading, causing the band to broaden and tail as it moves down the column.[5]
-
Poor Solubility: If your compound is not fully soluble in the eluting solvent, it can precipitate and re-dissolve as it travels, causing streaking.[5]
-
-
Immediate Action Plan:
-
Neutralize the Stationary Phase (In-Situ): A highly effective solution for compounds that interact with acidic silica is to add a small amount of a basic modifier to your mobile phase. Adding 1-3% triethylamine (Et3N) to the eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks.[3][6]
-
Check Sample Load: A general rule of thumb is to use a silica gel-to-sample weight ratio of 30:1 to 50:1 for moderately difficult separations.[2] If you used less, you may have overloaded the column.
-
Use a Different Stationary Phase: If tailing persists, your compound may be inherently unstable on silica. In this case, switching to a more inert stationary phase like neutral alumina is a viable alternative.[2][5]
-
Question: I've been running the column for a long time, but I can't find my this compound. Where did it go?
Answer: There are several possibilities, ranging from simple elution problems to compound degradation.[5]
-
Underlying Cause & Mechanistic Insight: Your compound is either still strongly adsorbed to the top of the column, it has degraded, or it eluted much faster than you anticipated and was missed.
-
Immediate Action Plan:
-
Check the Solvent Front: First, concentrate the very first fractions collected. It's possible your initial solvent system was far too polar, causing the compound to elute immediately with the solvent front.[5]
-
Perform a "Flush": If it's not in the first fractions, your eluent is likely not polar enough. Increase the polarity of the mobile phase significantly. For example, if you were using 10% ethyl acetate in hexane, switch to 50% or even 100% ethyl acetate to see if you can force the compound off the column.[5] This will at least help you recover your material, even if it's not perfectly pure.
-
Investigate Degradation: Some compounds are not stable on silica gel.[5] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant smearing that wasn't present on a freshly run plate, your compound is likely degrading. In this scenario, you must switch to a different stationary phase like alumina or use a deactivated silica gel.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound? A: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most effective and economical choice.[7] Its polar surface provides good retention for moderately polar alcohols.[2] If you suspect your compound is sensitive to acid, which can sometimes cause dehydration in benzylic alcohols, neutral alumina is an excellent alternative.[1][2]
Q: How do I select the optimal mobile phase (solvent system)? A: The selection process should always begin with Thin Layer Chromatography (TLC).[4][8]
-
Start with a Standard System: A mixture of ethyl acetate and hexane is a robust starting point for compounds of intermediate polarity.[3]
-
Test Different Ratios: Spot your crude mixture on a TLC plate and elute it with various ratios (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 20% EtOAc/Hex).
-
Aim for the "Sweet Spot": The ideal system will give your target compound an Rf value between 0.25 and 0.35.[4] This ensures the compound spends enough time interacting with the stationary phase to separate from impurities but doesn't take excessively long to elute.[8]
Q: What is "dry loading," and when should I use it? A: Dry loading is a sample application technique used when your crude product has poor solubility in the column's mobile phase or when you need the highest possible resolution.[9]
-
Procedure: Instead of dissolving the sample in a small amount of solvent and applying it directly to the column (wet loading), you first dissolve the crude material in a suitable, low-boiling solvent (like dichloromethane or acetone). Then, you add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[9][10] This powder is then carefully added to the top of the packed column.
-
Advantage: This method deposits the sample in a very narrow, even band, which prevents the band-broadening issues that can occur when using a dissolution solvent that is stronger than the mobile phase.[9]
Q: How can I visualize the fractions on a TLC plate? A: Since this compound contains phenyl rings, it is UV-active.
-
UV Lamp: The primary method is to view the developed TLC plate under a UV lamp (typically at 254 nm). The compound will appear as a dark spot where it quenches the plate's fluorescence.
-
Staining: Even if your compound is UV-active, it is good practice to use a chemical stain, as some impurities may not be visible under UV light.[8] A potassium permanganate (KMnO₄) stain is excellent for alcohols, as it reacts with the hydroxyl group to produce a yellow/brown spot on a purple background.
Experimental Protocol & Data
This section provides a standardized workflow for the purification of 1.0 g of crude this compound.
Step 1: TLC Analysis & Solvent System Selection
Before packing the column, determine the optimal eluent via TLC.
-
Procedure: Test solvent systems of increasing polarity.
-
Observation: A system of 15% Ethyl Acetate / 85% Hexane provided an Rf of ~0.3 for the product and good separation from a less polar impurity (Rf ~0.5) and a more polar baseline impurity.
Step 2: Column Preparation & Packing
-
Silica Amount: For 1.0 g of crude material, use ~40 g of silica gel (40:1 ratio).
-
Packing Method (Slurry):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, mix the 40 g of silica gel with ~150 mL of the 15% EtOAc/Hexane eluent to create a slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent until it is just above the silica level. Ensure a flat, uniform surface.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[9]
-
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the 1.0 g of crude this compound in ~10 mL of dichloromethane.
-
Add ~2 g of silica gel to the solution.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[10]
-
Carefully transfer this powder onto the top layer of sand in the column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent (15% EtOAc/Hexane) to the column, ensuring not to disturb the top layer.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute).
-
Collect fractions (e.g., 10-15 mL per test tube).
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the pure fractions containing only this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[10]
Summary of Chromatographic Parameters
| Parameter | Value / Description | Rationale |
| Analyte | This compound | Target compound for purification. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for alcohols.[2][7] |
| Mobile Phase | 15% Ethyl Acetate / 85% Hexane | Optimized for an Rf of ~0.3, providing good separation.[4] |
| Sample Loading | Dry Loading | Ensures a narrow starting band for maximum resolution.[9] |
| Silica:Sample Ratio | 40:1 (w/w) | Sufficient capacity to prevent column overloading. |
| Visualization | UV (254 nm), KMnO₄ Stain | Phenyl rings are UV-active; KMnO₄ confirms the alcohol. |
Visual Workflow & Logic Diagrams
Chromatography Workflow
This diagram outlines the complete process from initial analysis to final product isolation.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common purification problems.
Caption: A decision tree for troubleshooting chromatography issues.
References
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. labcluster.com [labcluster.com]
- 7. rsc.org [rsc.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1,3-Diphenylpropan-1-ol
Welcome to the technical support center for the synthesis of 1,3-diphenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and side reactions encountered during the preparation of this valuable alcohol intermediate.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started:
Q1: My reaction to reduce chalcone to this compound is incomplete. How can I drive it to completion?
A1: An incomplete reaction is often due to insufficient reducing agent, poor quality of the reagent, or non-optimal reaction conditions. Consider increasing the molar excess of your reducing agent (e.g., sodium borohydride), ensuring it is fresh and dry. You can also try extending the reaction time or gently increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
Q2: I am observing the formation of a saturated ketone (1,3-diphenylpropan-1-one) instead of the desired alcohol. What is causing this?
A2: This indicates a selective reduction of the carbon-carbon double bond of the chalcone precursor, without reduction of the carbonyl group. This can happen with certain catalytic hydrogenation conditions (e.g., using Pd/C with a hydrogen source like ammonium formate) that favor 1,4-conjugate addition.[1] To obtain the desired alcohol, you need a reagent that reliably reduces the carbonyl group, such as sodium borohydride.
Q3: My Grignard reaction between benzaldehyde and phenethylmagnesium bromide is giving a poor yield. What are the likely reasons?
A3: Grignard reactions are notoriously sensitive to moisture and air. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry. Additionally, the magnesium turnings may need activation, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Q4: I have an unexpected carboxylic acid and another alcohol in my product mixture. What could be the source?
A4: This is a classic sign of the Cannizzaro reaction.[3][4] This disproportionation reaction can occur if you have unreacted benzaldehyde (which has no α-hydrogens) under strongly basic conditions.[3][4][5] Two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (benzoic acid) and one of the alcohol (benzyl alcohol).[3][4]
Troubleshooting Guides for Common Side Reactions
Side Reaction 1: Aldol Condensation Byproducts from Chalcone Synthesis
The most common route to this compound involves the reduction of chalcone (1,3-diphenylpropenone). The chalcone itself is typically synthesized via a Claisen-Schmidt condensation (a type of crossed aldol condensation) between benzaldehyde and acetophenone.[6][7] While this reaction is generally high-yielding, side products can arise.
Symptoms:
-
Multiple spots on TLC of the crude chalcone product.
-
NMR spectra showing signals that do not correspond to the desired chalcone.
-
Lower than expected yield of the purified chalcone.
Causality: The aldol condensation relies on the formation of an enolate from the ketone (acetophenone), which then attacks the aldehyde (benzaldehyde).[8][9] Under basic conditions, acetophenone can potentially undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic benzaldehyde.[6]
Troubleshooting Protocol:
-
Order of Addition: Slowly add the acetophenone to a mixture of the benzaldehyde and the base in the chosen solvent (e.g., ethanol). This ensures that the enolate of acetophenone is formed in the presence of an excess of benzaldehyde, maximizing the desired crossed condensation.
-
Control of Stoichiometry: Use a slight molar excess of benzaldehyde to ensure the complete consumption of the acetophenone enolate.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. While some protocols are run at room temperature, excessive heat can promote side reactions.
-
Choice of Base: Use a moderately concentrated base solution (e.g., 10% NaOH or KOH). Very high concentrations of a strong base can lead to other side reactions.
Side Reaction 2: Over-reduction of Chalcone
When reducing chalcone to this compound, the goal is the selective 1,2-reduction of the carbonyl group. However, the conjugated carbon-carbon double bond can also be reduced.
Symptoms:
-
Isolation of 1,3-diphenylpropane as a byproduct.
-
GC-MS or NMR analysis indicating the absence of the hydroxyl group and the double bond.
Causality: Strong reducing agents or certain catalytic hydrogenation conditions can lead to the reduction of both the carbonyl group and the alkene, a process known as over-reduction. While sodium borohydride (NaBH₄) is generally selective for the carbonyl group, aggressive conditions or the use of certain additives can alter its reactivity.[10][11][12]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its mildness and selectivity for carbonyls over non-conjugated alkenes.[13][14] Lithium aluminum hydride (LiAlH₄) is much more reactive and more likely to cause over-reduction.
-
Temperature Control: Perform the reduction at a low temperature, typically 0-5 °C, by using an ice bath. Add the NaBH₄ portion-wise to control the exotherm.
-
Solvent System: Use a protic solvent like methanol or ethanol, which facilitates the selective reduction of the carbonyl group by NaBH₄.[14]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC to avoid prolonged reaction times after the chalcone has been consumed.
Side Reaction 3: Cannizzaro Reaction
This side reaction is particularly relevant when the synthesis involves benzaldehyde as a starting material under basic conditions, especially if the reaction is heated or run for an extended period.
Symptoms:
-
Presence of benzoic acid and benzyl alcohol in the product mixture, detectable by NMR, IR, or GC-MS.
-
A decrease in the pH of the aqueous layer during workup if a basic reaction mixture is neutralized.
Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like benzaldehyde).[3][4] One molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[4][15] This occurs in the presence of a strong base. The mechanism involves a nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.[3][4][5]
Troubleshooting Protocol:
-
Minimize Excess Aldehyde: Use the aldehyde as the limiting reagent if possible, or use a stoichiometry close to 1:1.
-
Control Base Concentration: Avoid using an excessively high concentration of a strong base.
-
Temperature Management: Keep the reaction temperature as low as practically possible. The Cannizzaro reaction is often accelerated by heat.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to prevent the slow Cannizzaro reaction from becoming significant.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-25 °C | Minimizes the rate of the Cannizzaro side reaction. |
| Base Concentration | Moderate | High concentrations of strong base promote the reaction. |
| Reactant Ratio | Near Stoichiometric | Prevents a large excess of aldehyde from being present. |
Side Reaction 4: Grignard Reaction-Related Impurities
When using a Grignard reaction to synthesize this compound (e.g., benzaldehyde with phenethylmagnesium bromide or 3-phenylpropanal with phenylmagnesium bromide), several side reactions can occur.[16][17]
Symptoms:
-
Formation of biphenyl (in the case of phenylmagnesium bromide).[2]
-
Recovery of unreacted starting materials.
-
Formation of a reduced product (benzyl alcohol from benzaldehyde).
Causality:
-
Wurtz Coupling: The Grignard reagent can couple with the parent alkyl/aryl halide to form a dimer (e.g., biphenyl from phenylmagnesium bromide and bromobenzene).
-
Reaction with Water: Grignard reagents are strong bases and will be quenched by any protic source, including trace amounts of water in the solvent or on the glassware, leading to the formation of the corresponding alkane (e.g., ethylbenzene from phenethylmagnesium bromide).[18]
-
Reduction: Some Grignard reagents, especially those with β-hydrogens, can act as reducing agents, transferring a hydride to the carbonyl compound. This is a competing pathway to the desired nucleophilic addition.[18]
Experimental Protocol for a Successful Grignard Reaction:
-
Glassware and Solvent Preparation:
-
Thoroughly clean all glassware and dry it in an oven at >120 °C for several hours.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF).
-
-
Initiation of Grignard Reagent Formation:
-
Place magnesium turnings in the reaction flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm to activate the magnesium surface.
-
-
-
Reaction Execution:
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the carbonyl compound in the anhydrous solvent.
-
-
Workup:
-
After the reaction is complete (monitored by TLC), quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride. Avoid adding water directly to the reaction mixture, as this can be highly exothermic.
-
| Problem | Potential Cause | Solution |
| Low Yield | Wet solvent/glassware | Rigorously dry all components. |
| Biphenyl Formation | Wurtz coupling | Add the alkyl/aryl halide slowly to the magnesium. |
| Starting Material Recovered | Inactive Magnesium | Activate Mg with iodine or 1,2-dibromoethane. |
References
- 1. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. byjus.com [byjus.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. Solved Grignard Experiment question: draw a mechanism for | Chegg.com [chegg.com]
- 18. adichemistry.com [adichemistry.com]
Improving enantioselectivity in the asymmetric synthesis of 1,3-diphenylpropan-1-ol
Welcome to the technical support center for the asymmetric synthesis of 1,3-diphenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to achieving high enantioselectivity in this critical transformation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the nuances of this synthesis.
The enantioselective reduction of prochiral ketones, such as chalcone or 1,3-diphenylpropan-1-one, to the corresponding chiral alcohol, this compound, is a fundamental transformation in organic synthesis. The success of this reaction hinges on precise control over various experimental parameters to achieve high enantiomeric excess (ee%). This guide will address common challenges and provide systematic approaches to optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during the asymmetric synthesis of this compound.
Question 1: Why is my enantiomeric excess (ee%) consistently low?
Answer:
Low enantiomeric excess is a common and frustrating issue in asymmetric synthesis. The root cause often lies in suboptimal reaction conditions or compromised reagents. Here’s a systematic approach to diagnose and resolve this problem.
Potential Causes and Solutions:
-
Catalyst Purity and Integrity: The chiral catalyst is the heart of the asymmetric induction. Its purity and structural integrity are paramount.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure your catalyst, whether it's a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium complex, is of high purity.[1][2][3][4] Impurities can poison the catalyst or promote a non-selective background reaction.
-
Proper Storage and Handling: Many asymmetric catalysts are sensitive to air and moisture.[5] Store them under an inert atmosphere (argon or nitrogen) and handle them in a glovebox or using Schlenk techniques.
-
In-situ Generated Catalysts: If you are generating the catalyst in situ, ensure the precursors (e.g., chiral ligands and metal sources) are pure and the reaction for catalyst formation goes to completion.
-
-
-
Reaction Temperature: Temperature control is critical for enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: In many cases, lowering the reaction temperature can significantly enhance enantioselectivity.[6] This is because the difference in the activation energies for the formation of the two enantiomers becomes more pronounced at lower temperatures.
-
Precise Temperature Monitoring: Use a cryostat or a well-calibrated low-temperature thermometer to maintain a stable and accurate reaction temperature. Even small fluctuations can impact the ee%.
-
Beware of Overcooling: While lower temperatures are generally better, there can be an optimal temperature range. In some cases, extremely low temperatures can lead to a reversal of enantioselectivity or significantly slow down the reaction.[6][7]
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity.
-
Troubleshooting Steps:
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can react with the catalyst or the reducing agent, leading to a decrease in both yield and enantioselectivity.
-
Solvent Screening: If possible, screen a range of anhydrous, non-protic solvents such as toluene, THF, and dichloromethane. The optimal solvent can vary depending on the specific catalyst system.
-
-
-
Purity of Substrate and Reagents:
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your starting material (chalcone or 1,3-diphenylpropan-1-one) is pure. Impurities can inhibit the catalyst or undergo side reactions.
-
Reducing Agent Quality: The borane source (e.g., BH₃·THF, BH₃·SMe₂) for CBS reductions should be fresh and properly titrated.[8] Old or decomposed borane solutions can lead to poor results.
-
-
Below is a decision-tree diagram to guide your troubleshooting process for low enantioselectivity.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,3-Diphenylpropan-1-ol
A Guide to Navigating the Critical Role of Solvents in Chalcone Reduction
Welcome to the technical support center for the synthesis of 1,3-diphenylpropan-1-ol. As a key intermediate in various chemical and pharmaceutical applications, the successful synthesis of this alcohol is paramount. The most common route to this compound is through the reduction of its precursor, 1,3-diphenyl-2-propen-1-one, commonly known as chalcone.
The choice of solvent is not a trivial experimental parameter; it is a critical decision that profoundly influences reaction kinetics, chemoselectivity, yield, and purification efficiency. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the nuances of solvent effects in this important transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction outcome.
Issue 1: My reaction yield is low, or the reaction stalls before the chalcone is fully consumed.
-
Question: I'm performing a sodium borohydride (NaBH₄) reduction of chalcone, but the conversion is poor. What could be the cause?
-
Answer: This is a classic problem often rooted in poor solubility of the reactants. Chalcone, being a largely nonpolar aromatic compound, may not fully dissolve in a single-component solvent system, especially at lower temperatures. Likewise, sodium borohydride's solubility can be a limiting factor.
-
The Protic Solvent Solution: Protic solvents like methanol and ethanol are the standard first choice for NaBH₄ reductions.[1][2] They effectively dissolve both the chalcone and the borohydride reagent. Furthermore, the alcohol solvent serves as the proton source required to neutralize the intermediate alkoxide, yielding the final this compound product.[1]
-
Troubleshooting Steps:
-
Ensure Homogeneity: Before adding the NaBH₄, confirm that the chalcone is fully dissolved in the solvent (e.g., methanol). If it is not, gently warm the mixture or add a small amount of a co-solvent like tetrahydrofuran (THF) to achieve a homogeneous solution.[2]
-
Control Temperature: Add the NaBH₄ in portions to the chalcone solution at a reduced temperature (e.g., 0 °C). This moderates the initial exothermic reaction. After the addition is complete, allow the reaction to warm to room temperature to ensure it proceeds to completion.[1]
-
Reagent Viability: Ensure your NaBH₄ is fresh. As a hydride source, it can be deactivated by prolonged exposure to atmospheric moisture.
-
-
Issue 2: I'm getting a mixture of products, including the fully saturated 1,3-diphenylpropane.
-
Question: My goal is to selectively reduce the carbonyl group of chalcone, but the carbon-carbon double bond is also being reduced. How can I improve chemoselectivity?
-
Answer: This is a common challenge in the reduction of α,β-unsaturated ketones. The formation of the fully saturated alkane byproduct indicates that 1,4-conjugate addition (Michael addition) of the hydride is competing with the desired 1,2-addition to the carbonyl. Your choice of solvent and reagent system is critical to controlling this selectivity.
-
Protic Solvents and Over-reduction: While effective, NaBH₄ in methanol can sometimes lead to the reduction of both the carbonyl and the alkene, yielding the saturated alcohol.[3]
-
Solutions for High Chemoselectivity:
-
The Luche Reduction: For a highly selective reduction of the carbonyl group, the Luche condition (NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, CeCl₃·7H₂O) is the industry standard.[4] Typically performed in methanol or ethanol, the cerium salt coordinates to the carbonyl oxygen, "hardening" it and dramatically increasing its electrophilicity for 1,2-attack, thus suppressing the 1,4-addition pathway.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is exceptionally chemoselective.[5][6][7] It uses an aluminum alkoxide (e.g., aluminum isopropoxide) in a sacrificial alcohol solvent, typically isopropanol.[6][8][9] The reaction proceeds through a six-membered cyclic transition state that is specific to the carbonyl group, leaving alkenes, alkynes, and other sensitive functional groups untouched.[5][7][9] The isopropanol serves as both the solvent and the hydride donor.[8]
-
-
Issue 3: My product is an oil that is difficult to crystallize, and purification is problematic.
-
Question: After workup, I'm left with a persistent oil. How can I improve my chances of getting a solid product and simplify purification?
-
Answer: The physical state of the crude product can be influenced by residual solvent and minor impurities. Proper solvent selection for both the reaction and the subsequent workup is key.
-
Reaction Solvent Choice: Using solvents with relatively low boiling points (e.g., methanol, ethanol, THF) simplifies their removal under reduced pressure. High-boiling solvents like DMF or DMSO, while sometimes necessary for solubility, can be difficult to remove completely and may require more intensive purification methods like column chromatography.
-
Workup and Purification Strategy:
-
Quenching: After the reaction is complete, carefully quench any excess hydride reagent with a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane. The choice of reaction solvent matters here; for instance, if you used a THF/methanol mixture, the methanol must be removed or diluted with sufficient water to ensure clean phase separation.
-
Inducing Crystallization: If the purified product is an oil, try trituration. This involves stirring the oil with a solvent in which the product is poorly soluble (e.g., cold hexanes). This can wash away highly nonpolar impurities and often induces crystallization.
-
Chromatography: If impurities persist, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall solvent for the NaBH₄ reduction of chalcone to this compound?
A1: For general laboratory synthesis, methanol is arguably the most effective and widely used solvent. It provides an excellent balance of solubility for both chalcone and NaBH₄, is inexpensive, and serves as a ready proton source for the workup phase of the reaction.[1][2][3] While over-reduction can be a concern, it can typically be minimized by careful temperature control (running the reaction at 0 °C to room temperature).
Q2: How do protic vs. aprotic solvents affect the reactivity of NaBH₄?
A2: The solvent plays an active role in modulating the reactivity of sodium borohydride.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents react with NaBH₄ to form alkoxyborohydride species (e.g., NaBH₃(OCH₃)) and hydrogen gas.[1] These alkoxyborohydrides are also reducing agents, but their reactivity is tempered compared to NaBH₄ itself. This in-situ modulation can be beneficial for controlling the reaction rate.
-
Aprotic Solvents (e.g., THF, Diethyl Ether): NaBH₄ has limited solubility in many common aprotic solvents.[4] While reactions can be run in these solvents, they are often slower or may require a co-solvent to solubilize the reagent. The inclusion of an explicit molecule of a protic solvent can be crucial for accurately modeling the reaction and reproducing experimental stereoselectivity, highlighting the importance of solvent-reagent interactions.[10]
Q3: Are there "green" solvent options for this synthesis?
A3: Yes, adopting greener solvent practices is increasingly important.
-
Ethanol: Derived from biomass, ethanol is considered a green solvent and is highly effective for many reductions, including Catalytic Transfer Hydrogenation (CTH) methods which provide a safe and efficient alternative to high-pressure hydrogenation.[11]
-
Solvent-Free Synthesis of Precursor: A major way to improve the green credentials of the overall process is to synthesize the chalcone precursor under solvent-free conditions.[12][13] Techniques like grinding solid reactants with a solid catalyst or using microwave-assisted synthesis can produce chalcones in high yields with minimal waste, eliminating the need for organic solvents in the first step.[14][15]
Data Summary: Solvent Effects on Chalcone Reduction Methods
The table below summarizes the influence of solvent choice across different common reduction methodologies for synthesizing this compound.
| Reduction Method | Typical Solvent(s) | Advantages | Disadvantages & Key Considerations |
| Sodium Borohydride | Methanol, Ethanol | Good reactant solubility, inexpensive, readily available, straightforward protocol. | Can lead to over-reduction of the C=C double bond if not controlled.[1][3] |
| Luche Reduction | Methanol, Ethanol | High chemoselectivity for the C=O group, suppresses C=C reduction.[4] | Requires the addition of a stoichiometric lanthanide salt (e.g., CeCl₃). |
| Catalytic Transfer Hydrogenation | Ethanol | Uses a "green" solvent; employs a safe, non-gaseous hydrogen donor (e.g., ammonium formate); often provides high, clean yields.[11] | Requires a heterogeneous catalyst (e.g., Pd/C) that must be filtered post-reaction. |
| MPV Reduction | Isopropanol | Exceptionally chemoselective for carbonyls; mild conditions; inexpensive reagents.[5][6][7][8] | Reaction is reversible; requires removal of the acetone byproduct (e.g., by distillation) to drive the reaction to completion.[8][9] |
Experimental Protocols
Protocol 1: Standard Sodium Borohydride Reduction in Methanol
This protocol describes the reliable and selective reduction of the carbonyl group in chalcone.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenyl-2-propen-1-one (chalcone) (1.0 eq) in methanol (approx. 10 mL per gram of chalcone).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions over 15-20 minutes. Monitor for gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Isolation: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: The product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography if necessary.
Protocol 2: Chemoselective Meerwein-Ponndorf-Verley (MPV) Reduction
This protocol leverages the high chemoselectivity of the MPV reduction.
-
Setup: In a round-bottom flask fitted with a distillation head, dissolve 1,3-diphenyl-2-propen-1-one (chalcone) (1.0 eq) in anhydrous isopropanol (approx. 20 mL per gram of chalcone).
-
Catalyst Addition: Add aluminum isopropoxide (Al(O-i-Pr)₃) (1.0 eq) to the solution.
-
Reaction & Distillation: Gently heat the reaction mixture to reflux. The acetone byproduct has a lower boiling point (56 °C) than isopropanol (82 °C). Slowly distill off the acetone as it forms to drive the equilibrium toward the product.[8][9]
-
Monitoring: Continue the reaction until all the chalcone has been consumed (monitor by TLC). This may take several hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of HCl or Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts.
-
Isolation: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Solvent Selection Workflow
Caption: A decision workflow for selecting a reduction method and solvent.
Role of Protic Solvent in NaBH₄ Reduction
Caption: Mechanism showing the role of methanol as a proton source.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 14. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Recycling in 1,3-Diphenylpropan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 1,3-diphenylpropan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and recycling in this important synthesis.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, often relies on catalytic hydrogenation of chalcones or related unsaturated precursors.[1][2] While effective, the catalysts used in these processes are susceptible to deactivation, leading to decreased reaction efficiency and increased costs. Understanding the mechanisms of deactivation and implementing robust recycling protocols are crucial for sustainable and economical production.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Decreased or Stalled Reaction Rate
Q: My hydrogenation reaction is running much slower than expected, or has stopped completely before full conversion of the starting material. What are the likely causes and how can I fix this?
A: A decreased or stalled reaction rate is a classic symptom of catalyst deactivation. Several factors could be at play, primarily related to poisoning of the catalyst's active sites or changes to its physical structure.
Possible Causes and Solutions:
-
Catalyst Poisoning: This is the most common cause of deactivation.[3][4] Impurities in your reactants, solvent, or even byproducts of the reaction itself can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[4][5]
-
Common Poisons: Be mindful of sulfur compounds, carbon monoxide, halides, and nitrogen-containing heterocycles, as these are known poisons for many hydrogenation catalysts like palladium.[3]
-
Troubleshooting Steps:
-
Purify Reactants and Solvent: Ensure your chalcone precursor, hydrogen source (if using gas), and solvent are of high purity. Consider passing them through a column of activated alumina or charcoal to remove potential poisons.
-
Inert Atmosphere: Ensure your reaction is conducted under a truly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and the formation of potential poisons.[6][7]
-
Analyze for Byproducts: Use techniques like GC-MS or NMR to identify any unexpected byproducts that could be acting as catalyst poisons.[8]
-
-
-
Fouling or Coking: High molecular weight organic materials, sometimes called "coke," can deposit on the catalyst surface, physically blocking the active sites and pores.[9] This is more common at elevated temperatures.[10]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation.[11]
-
Solvent Selection: Choose a solvent that effectively dissolves both reactants and products to minimize precipitation on the catalyst surface.
-
-
-
Thermal Degradation (Sintering): At high temperatures, the small metal nanoparticles of the catalyst can migrate and agglomerate into larger, less active particles.[10][12] This results in a decrease in the catalyst's surface area.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive temperatures during the reaction and any catalyst pre-treatment steps.[13]
-
Characterize the Catalyst: Techniques like Transmission Electron Microscopy (TEM) can be used to assess the particle size distribution of your fresh and spent catalyst to determine if sintering has occurred.
-
-
Issue 2: Poor Selectivity - Over-reduction to 1,3-Diphenylpropane
Q: My reaction is producing a significant amount of 1,3-diphenylpropane, the fully saturated product, instead of the desired this compound. How can I improve the selectivity for the alcohol?
A: Achieving high selectivity for the desired alcohol requires careful control over the reaction conditions and catalyst activity. Over-reduction occurs when the catalyst is too active or the reaction is allowed to proceed for too long.
Possible Causes and Solutions:
-
Highly Active Catalyst: A fresh, highly active catalyst may promote the further reduction of the alcohol to the alkane.
-
Troubleshooting Steps:
-
Use a "Poisoned" or Modified Catalyst: Intentional, controlled poisoning of the catalyst can be used to temper its activity and improve selectivity.[3][14] For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic example of a catalyst with reduced activity for selective hydrogenations.[3][14]
-
Optimize Catalyst Loading: Reducing the amount of catalyst can sometimes slow the over-reduction reaction more than the desired hydrogenation.
-
-
-
Prolonged Reaction Time or Harsh Conditions: Leaving the reaction to run for an extended period after the initial substrate has been consumed, or using high hydrogen pressure and temperature, will favor the formation of the fully saturated product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or NMR to stop it as soon as the starting material is consumed.
-
Optimize Reaction Conditions: Systematically vary the hydrogen pressure, temperature, and reaction time to find the optimal balance between conversion and selectivity.
-
-
Issue 3: Catalyst Leaching and Product Contamination
Q: I'm using a heterogeneous catalyst, but I'm detecting traces of the metal in my final product. What causes this and how can I prevent it?
A: Metal leaching from heterogeneous catalysts is a significant issue, particularly in the pharmaceutical industry where strict limits on metal impurities are enforced.[15][16] Leaching occurs when the active metal species dissolve from the solid support into the reaction medium.[15][17]
Possible Causes and Solutions:
-
Unstable Catalyst Support: The interaction between the metal nanoparticles and the support material may not be strong enough to prevent dissolution under the reaction conditions.
-
Troubleshooting Steps:
-
Choose a Robust Support: Consider catalysts on more inert supports like carbon or titania.
-
Functionalized Supports: Using supports that are functionalized to chelate the metal can help to prevent leaching.[18]
-
-
-
Reaction Conditions: Certain solvents, temperatures, and the presence of acidic or basic additives can promote metal leaching.[17]
-
Troubleshooting Steps:
-
Solvent Screening: Test different solvents to identify one that minimizes leaching.
-
pH Control: If possible, adjust the pH of the reaction mixture to a range where the metal is least soluble.
-
Use of Protectants: In some cases, adding a small amount of a "protectant" molecule that strongly binds to the catalyst surface can suppress leaching.[19]
-
-
-
Homogeneous Catalysis by Leached Species: Even very low levels of leached metal can be highly catalytically active in the solution phase, contributing to the overall reaction.[16]
-
Troubleshooting Steps:
-
Hot Filtration Test: To determine if the reaction is truly heterogeneous, you can perform a hot filtration test. Stop the reaction midway, filter off the solid catalyst while the solution is still hot, and then continue to heat the filtrate. If the reaction continues in the filtrate, it is a strong indication that a homogeneous catalyst is at work due to leached species.
-
-
FAQs: Catalyst Recycling
Q1: What are the main steps for recycling a palladium on carbon (Pd/C) catalyst after a this compound synthesis?
A1: A general procedure for recycling a Pd/C catalyst involves the following steps:
-
Recovery: After the reaction, the catalyst is separated from the reaction mixture by filtration.
-
Washing: The recovered catalyst is washed with a series of solvents to remove any adsorbed reactants, products, and byproducts. A typical washing sequence might be:
-
The reaction solvent (e.g., ethanol, ethyl acetate) to remove the bulk of the organic materials.
-
A more polar solvent like methanol or acetone.
-
Water to remove any inorganic salts.
-
Finally, a low-boiling point organic solvent like diethyl ether or pentane to facilitate drying.
-
-
Drying: The washed catalyst is dried under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent.
-
Regeneration (Optional but Recommended): For catalysts that have been significantly deactivated by coking, a regeneration step may be necessary. This often involves a controlled calcination (heating in the presence of a gas) to burn off the organic deposits.[9] A common method involves heating the catalyst in a tube furnace under a flow of nitrogen to remove volatile organics, followed by a switch to a dilute oxygen/nitrogen mixture to burn off the more stubborn carbon deposits.[20]
Q2: How can I test the activity of my recycled catalyst?
A2: To ensure your recycled catalyst is still effective, you should perform a small-scale test reaction under the same conditions as your original synthesis. Compare the reaction rate and final yield to that of a fresh catalyst. A significant decrease in performance indicates that the recycling process was not fully effective or that the catalyst has undergone irreversible deactivation.
Q3: My recycled catalyst shows significantly lower activity. What went wrong?
A3: A significant loss in activity after recycling can be due to several factors:
-
Incomplete Removal of Poisons: The washing and regeneration steps may not have been sufficient to remove all the catalyst poisons.
-
Sintering During Regeneration: If the calcination temperature during regeneration was too high, it could have caused the palladium nanoparticles to sinter, leading to a loss of active surface area.[21]
-
Loss of Active Metal: Some of the palladium may have leached into the reaction medium during the synthesis and was not recovered.
-
Physical Loss of Catalyst: Mechanical losses during filtration and handling can also contribute to a perceived decrease in activity if not accounted for.
Q4: Are there any "greener" or more modern methods for catalyst regeneration?
A4: Yes, research is ongoing into more sustainable regeneration methods. One promising technique is the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂).[21] scCO₂ can effectively dissolve and remove organic foulants from the catalyst surface under relatively mild conditions, avoiding the high temperatures that can lead to sintering.[21]
Visualizing Catalyst Deactivation and Recycling
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: Key pathways leading to catalyst deactivation.
Catalyst Recycling Workflow
This diagram outlines a typical workflow for recycling a heterogeneous catalyst.
Caption: A step-by-step workflow for catalyst recycling.
Quantitative Data Summary
| Parameter | Typical Range | Unit | Notes |
| Catalyst Loading (Pd/C) | 1 - 10 | mol % | Higher loading may lead to over-reduction. |
| Reaction Temperature | 25 - 80 | °C | Higher temperatures can cause sintering.[13] |
| Hydrogen Pressure | 1 - 10 | atm | Higher pressure can increase the rate of over-reduction. |
| Catalyst Recovery Yield | > 95 | % | Careful filtration and handling are key. |
| Recycled Catalyst Activity | 80 - 95 | % of fresh | Dependent on the effectiveness of the recycling protocol. |
Experimental Protocols
Protocol 1: Standard Catalyst Recycling (Pd/C)
-
Filtration: Upon reaction completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to separate the solid Pd/C catalyst.
-
Washing: a. Wash the collected catalyst cake with three portions of the reaction solvent (e.g., 3 x 20 mL of ethanol). b. Wash with three portions of deionized water (3 x 20 mL). c. Wash with three portions of acetone (3 x 20 mL) to aid in drying.
-
Drying: Transfer the catalyst to a clean, tared vial. Dry the catalyst in a vacuum oven at 60 °C for at least 4 hours or until a constant weight is achieved.
-
Storage: Store the dried, recycled catalyst in a tightly sealed container under an inert atmosphere if possible.
Protocol 2: Thermal Regeneration of Fouled Catalyst
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation: Place the dried, spent catalyst in a quartz tube within a tube furnace.
-
Inert Purge: Purge the tube with a steady flow of nitrogen or argon for 30 minutes at room temperature to remove any residual oxygen.
-
Thermal Treatment (Inert): While maintaining the inert gas flow, heat the furnace to 400-500 °C at a rate of 10 °C/min. Hold at this temperature for 2 hours to desorb volatile organic compounds.[20]
-
Cooling: Cool the furnace back to room temperature under the inert gas flow.
-
Oxidative Treatment (Optional): For severe coking, a mild oxidative treatment can be performed. After cooling from the inert thermal treatment, switch the gas flow to a dilute mixture of oxygen in nitrogen (e.g., 2-5% O₂). Slowly heat the furnace to 300-350 °C and hold for 1-2 hours. Note: This step is exothermic and should be done with care to avoid overheating and sintering the catalyst.[21]
-
Final Purge and Storage: Cool the catalyst to room temperature under a flow of nitrogen. The regenerated catalyst is now ready for an activity test and reuse.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 7. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ss-pub.org [ss-pub.org]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. dcl-inc.com [dcl-inc.com]
- 14. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 21. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Grignard Synthesis of 1,3-Diphenylpropan-1-ol
Introduction: The Critical Role of Quenching in Grignard Synthesis
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. The synthesis of 1,3-diphenylpropan-1-ol via this method—typically involving the reaction of phenylmagnesium bromide with hydrocinnamaldehyde—is a classic transformation. The final, critical step in this process is the "quench" or "workup," where the intermediate magnesium alkoxide is protonated to yield the desired alcohol.[1][2] This stage is far from trivial; improper technique can lead to significantly reduced yields, the formation of troublesome byproducts, and complex purification challenges.
This guide provides targeted troubleshooting advice for researchers encountering issues specifically during the aqueous quenching phase of the this compound synthesis. It is structured as a series of frequently asked questions (FAQs) to directly address common experimental pitfalls with scientifically-grounded explanations and actionable solutions.
Troubleshooting Guide & FAQs
Q1: Upon adding water to my reaction, the entire mixture solidified into an unmanageable, thick white mass. What happened, and how can I salvage my product?
A1: Root Cause Analysis & Solution
This is a very common issue stemming from the precipitation of magnesium salts.
-
Causality: The Grignard reaction mixture contains the magnesium alkoxide of your product (ROMgBr) and potentially some unreacted Grignard reagent (PhMgBr). When you add water, it reacts with these species to form magnesium hydroxide (Mg(OH)₂) and magnesium hydroxybromide (Mg(OH)Br). These inorganic salts are highly insoluble in common organic solvents like diethyl ether or THF, causing them to precipitate and trap your desired alcohol product, resulting in a thick, cement-like solid.
-
Recommended Protocol: The key is to perform an acidic quench, not a neutral water quench. A dilute acidic solution protonates the alkoxide to form the alcohol and simultaneously converts the insoluble magnesium hydroxides into highly water-soluble magnesium salts (e.g., MgCl₂ or Mg(NH₄)₂Cl₂).[1]
Corrective Action:
-
Cool the reaction flask thoroughly in an ice-water bath (0-5 °C). The quenching process is highly exothermic.[1][3]
-
Instead of water, slowly and dropwise add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3] Alternatively, a dilute solution of 1M HCl or 1M H₂SO₄ can be used.[4][5]
-
Continue adding the acidic solution with vigorous stirring until all the solids have dissolved and two distinct liquid layers (aqueous and organic) are visible.
-
If you have already created the solid mass, cool the flask and attempt to slowly add the acidic solution to dissolve the precipitate. This may require patience and mechanical stirring or breaking up of the solid with a glass rod.
-
Q2: My final yield of this compound is extremely low, and I isolated a large amount of benzene. What caused this?
A2: The Grignard Reagent as a Strong Base
The formation of benzene points directly to the premature protonation of the Grignard reagent.
-
Causality: Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[6][7] If any protic source, especially water, is present before the Grignard reagent has completely reacted with the hydrocinnamaldehyde, a rapid acid-base reaction will occur. The phenylmagnesium bromide will abstract a proton from water to form benzene, rendering the reagent useless for the desired C-C bond formation.[1][6] This acid-base reaction is significantly faster than the nucleophilic attack on the carbonyl.[1]
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: All glassware must be scrupulously dried before use, either by flame-drying under an inert atmosphere or by oven-drying overnight at >110 °C.[4][8]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (diethyl ether or THF).
-
Sequential Addition: The acidic quench must be performed only after the reaction between the Grignard reagent and the aldehyde is complete. Adding the acid or water concurrently with the reactants will destroy the Grignard reagent.[9]
-
Q3: My purified product is contaminated with biphenyl. How is this byproduct formed, and how can it be minimized?
A3: Understanding the Wurtz Coupling Side Reaction
Biphenyl is a characteristic impurity from the preparation of phenylmagnesium bromide, not the quenching step itself, but it is discovered during the final workup.
-
Causality: Biphenyl is primarily formed through a Wurtz-type coupling reaction, where a molecule of newly formed phenylmagnesium bromide attacks the C-Br bond of a molecule of unreacted bromobenzene.[10][11] This side reaction is promoted by higher reaction temperatures and high local concentrations of bromobenzene.[4][11]
PhMgBr + PhBr → Ph-Ph + MgBr₂
-
Preventative Measures:
-
Slow Addition: During the formation of the Grignard reagent, the solution of bromobenzene in ether/THF should be added dropwise to the magnesium turnings at a rate that maintains a gentle, self-sustaining reflux.[4] This prevents a buildup of unreacted bromobenzene.
-
Temperature Control: Avoid excessive external heating. The reaction is exothermic and should proceed without needing much additional heat.
-
Purification: Biphenyl is a non-polar hydrocarbon and is typically less polar than the desired this compound. It can usually be effectively removed during purification by column chromatography or by trituration/recrystallization.[11]
-
Q4: I'm struggling with a persistent emulsion between the aqueous and organic layers during the workup. How can I resolve this?
A4: Breaking Emulsions in Post-Quench Extraction
Emulsions are often caused by fine particulate matter or magnesium salts suspended at the interface of the two immiscible layers.
-
Causality: Incomplete dissolution of magnesium salts during the acidic quench can lead to finely divided solids that stabilize emulsions.
-
Recommended Protocol:
-
Add Brine: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.
-
Filtration: If the emulsion persists, it may be necessary to filter the entire biphasic mixture through a pad of a filter aid like Celite in a Büchner funnel to remove the solid particulates causing the emulsion. The layers can then be separated from the filtrate.
-
Gentle Agitation: When washing the organic layer, use gentle inversions of the separatory funnel rather than vigorous shaking to prevent re-formation of the emulsion.
-
Troubleshooting Summary
| Issue Observed During Workup | Probable Cause(s) | Recommended Solution(s) |
| Thick, solid precipitate forms | Quenching with neutral water, leading to insoluble Mg(OH)₂ and Mg(OH)Br precipitation. | Use a cold, dilute acidic quenching agent like saturated aq. NH₄Cl or 1M HCl to form soluble magnesium salts.[1][3][4] |
| Low yield of alcohol, benzene byproduct | Presence of water or other protic impurities before or during the Grignard reaction, protonating the reagent. | Ensure all glassware and solvents are rigorously anhydrous. Perform the quench only after the main reaction is complete.[1][8][9] |
| Biphenyl impurity in product | Wurtz-type coupling of PhMgBr with unreacted PhBr during Grignard reagent formation. | Add bromobenzene slowly during reagent preparation. Control reaction temperature. Remove via chromatography or recrystallization.[4][11] |
| Persistent emulsion | Finely divided magnesium salts stabilizing the interface between aqueous and organic layers. | Add saturated brine to increase the ionic strength of the aqueous layer. Allow mixture to stand. Filter through Celite if necessary.[3] |
| Excessive foaming/gas evolution | Reaction of unreacted magnesium metal with the acidic quench (producing H₂ gas); exothermic nature boiling the solvent. | Perform the quench slowly, dropwise, and with efficient cooling in an ice bath to control the rate of reaction and heat generation.[1][3] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the quenching of the Grignard synthesis of this compound.
Caption: Troubleshooting flowchart for Grignard reaction quenching.
Key Experimental Protocol: Standard Acidic Quench & Workup
This protocol outlines a reliable method for quenching the Grignard reaction and isolating the crude this compound.
-
Cooling: Once the reaction between phenylmagnesium bromide and hydrocinnamaldehyde is judged to be complete, place the reaction flask in a large ice-water bath and allow the contents to cool to 0-5 °C.
-
Prepare Quenching Solution: In a separate beaker or Erlenmeyer flask, prepare a sufficient volume of saturated aqueous ammonium chloride or 1M hydrochloric acid. Cool this solution in the ice bath as well.
-
Slow Addition (Quench): Using a dropping funnel or a Pasteur pipette, add the cold acidic solution to the vigorously stirred reaction mixture dropwise. The rate of addition should be slow enough to keep the internal temperature below 20 °C. Observe for gas evolution and the dissolution of solids.[1][3][12]
-
Dissolution: Continue adding the quenching solution until all the precipitated magnesium salts have dissolved and two clear, distinct liquid layers are present.
-
Extraction: Transfer the entire mixture to a separatory funnel of appropriate size. Allow the layers to fully separate. Drain the lower aqueous layer.[3]
-
Re-extract: Extract the aqueous layer two more times with small portions of the organic solvent used for the reaction (e.g., 2 x 30 mL diethyl ether) to recover any dissolved product. Combine these extracts with the original organic layer.[3]
-
Washing: Wash the combined organic layers sequentially with an equal volume of water, followed by an equal volume of saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.[3][5]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir or swirl for 10-15 minutes.
-
Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound, which can then be purified.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. amherst.edu [amherst.edu]
- 8. benchchem.com [benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rroij.com [rroij.com]
Technical Support Center: Characterization of Unexpected Products in 1,3-Diphenylpropan-1-ol Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3-diphenylpropan-1-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of unexpected products in your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Expected vs. The Unexpected
The primary reaction of this compound, particularly under acidic conditions, is dehydration to form 1,3-diphenylpropene. However, the reality of organic synthesis often presents us with a more complex picture. The formation of a secondary benzylic carbocation intermediate is a key mechanistic feature that opens the door to a variety of unexpected products. This guide will walk you through the common challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Isomeric Alkenes - The Products of Rearrangement
Question: I performed an acid-catalyzed dehydration of this compound and my GC-MS analysis shows multiple peaks for compounds with the same mass as the expected 1,3-diphenylpropene. What are these other isomers?
Answer: The formation of a mixture of isomeric alkenes is a common outcome in the dehydration of alcohols that can form carbocation intermediates. In the case of this compound, the initially formed secondary benzylic carbocation can undergo rearrangements to form more stable carbocations, leading to different alkene products.[1]
Likely Unexpected Products:
-
(E)- and (Z)-1,2-diphenylpropene
-
1,1-diphenylpropene
Mechanistic Insight: The dehydration of this compound proceeds via an E1 mechanism.[2] The key steps are:
-
Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[3]
-
Formation of a carbocation: Loss of water generates a secondary benzylic carbocation.
-
Rearrangement: This is where the unexpected products originate. The secondary carbocation can rearrange via:
-
1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) migrates to the carbocation center (C1), forming a more stable tertiary benzylic carbocation.[4][5]
-
1,2-Phenyl Shift: A phenyl group from C1 migrates to C2. While less common than a hydride shift if a hydrogen is available, it is a possibility.
-
-
Deprotonation: A base (e.g., water, conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the double bond of the alkene.
Troubleshooting Guide: Minimizing Alkene Isomerization
| Issue | Probable Cause | Recommended Solution |
| High percentage of rearranged alkenes | Strong acid catalyst and/or high temperature promoting carbocation rearrangements. | Use a milder acid catalyst such as phosphoric acid instead of sulfuric acid.[6] Consider using a non-acidic dehydration method, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, which favors an E2 mechanism and avoids carbocation intermediates.[2][7] |
| Difficulty in separating isomers | Similar boiling points and polarities of the alkene isomers. | Utilize column chromatography with a high-resolution stationary phase (e.g., silica gel with a low-polarity eluent system like hexanes with a small amount of ethyl acetate). Preparative gas chromatography can also be effective for small-scale separations. |
Experimental Protocol: Dehydration using POCl₃ and Pyridine (E2-favored)
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Rearrangement Pathways
Caption: Carbocation rearrangement pathways in the dehydration of this compound.
Category 2: Cyclized Products - The Result of Intramolecular Friedel-Crafts Reaction
Question: After my reaction, I've isolated a product with a mass that is 18 amu less than my starting material (consistent with dehydration), but the NMR spectrum is complex and doesn't match any of the expected diphenylpropene isomers. What could this product be?
Answer: You may have formed a cyclized product via an intramolecular Friedel-Crafts reaction.[8] The carbocation intermediate can be attacked by the π-electrons of one of the phenyl rings, leading to the formation of a new ring system. For this compound, this would likely result in the formation of a substituted indane.
Likely Unexpected Product:
-
1-methyl-1-phenylindane or 1-benzyl-indan (depending on which phenyl ring attacks and subsequent rearrangements).
Mechanistic Insight: Following the formation of the secondary benzylic carbocation, an intramolecular electrophilic aromatic substitution can occur. The phenyl ring acts as a nucleophile, attacking the carbocation center. This is most likely to form a five- or six-membered ring.[9] Subsequent deprotonation re-aromatizes the ring, yielding the final cyclized product.
Troubleshooting Guide: Suppressing Intramolecular Cyclization
| Issue | Probable Cause | Recommended Solution |
| Formation of cyclized byproducts | Strongly acidic conditions and/or high temperatures that favor the intramolecular Friedel-Crafts reaction. | Use less harsh acidic conditions (e.g., catalytic p-toluenesulfonic acid instead of concentrated sulfuric acid).[9] Running the reaction at a lower temperature may also disfavor the cyclization pathway. As with rearrangements, employing a non-carbocation forming method (e.g., POCl₃/pyridine) will prevent this side reaction. |
| Co-elution of cyclized product with desired alkene | Similar polarities. | Gradient elution during column chromatography may be necessary. Sometimes, recrystallization can be effective if the desired product is a solid and the byproduct is an oil (or vice-versa). |
Visualization of Intramolecular Friedel-Crafts Cyclization
Caption: Intramolecular Friedel-Crafts cyclization pathway.
Category 3: Ether Formation - An Alternative Dehydration Pathway
Question: My reaction did not go to completion, and I have isolated a significant amount of a high-boiling point byproduct with a mass approximately double that of the starting material. What is this?
Answer: You have likely formed a symmetrical ether, bis(1,3-diphenylpropyl) ether. Under acidic conditions, alcohols can undergo intermolecular dehydration to form ethers.[10][11] This reaction is often competitive with the intramolecular dehydration that forms alkenes, particularly at lower temperatures.[2]
Mechanistic Insight: One molecule of this compound is protonated by the acid. A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an Sₙ1 or Sₙ2-like fashion and displacing water. Deprotonation of the resulting oxonium ion yields the ether.
Troubleshooting Guide: Avoiding Ether Formation
| Issue | Probable Cause | Recommended Solution |
| Significant ether byproduct | Reaction temperature is too low, favoring intermolecular substitution over elimination. | Increase the reaction temperature. Dehydration to alkenes is generally favored at higher temperatures than ether formation.[2] Ensure your acid catalyst concentration is sufficient to promote elimination. |
Category 4: Oxidation Products - The Influence of Reagents
Question: My product mixture contains a compound with a carbonyl group, which I've identified as 1,3-diphenylpropan-1-one by IR and NMR. I was not performing an oxidation reaction. How did this form?
Answer: While less common as a side reaction during dehydration, the oxidation of the secondary benzylic alcohol to a ketone is possible, especially if certain reagents are present or if air (oxygen) is not excluded from the reaction. Some acidic reagents can have oxidizing properties.[12]
Likely Unexpected Product:
-
1,3-diphenylpropan-1-one
Mechanistic Insight: The exact mechanism will depend on the specific oxidizing species. If using an acid like sulfuric acid, it can act as an oxidizing agent at higher temperatures.[12] Alternatively, trace metal impurities in the reagents or glassware could catalyze oxidation in the presence of air.
Troubleshooting Guide: Preventing Oxidation
| Issue | Probable Cause | Recommended Solution |
| Formation of ketone byproduct | Use of an oxidizing acid catalyst (e.g., concentrated H₂SO₄ at high temperatures) or presence of oxygen. | Use a non-oxidizing acid like phosphoric acid.[6] For sensitive substrates, conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. |
Characterization of Unexpected Products
A summary of key analytical data that can help in the identification of potential products is provided below.
| Product | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) | Mass Spectrometry (Key Fragments) |
| 1,3-Diphenylpropene (E/Z) | Olefinic protons (~6.2-6.7 ppm), complex multiplets for aromatic and aliphatic protons. | Signals in the aromatic region (~126-142 ppm) and olefinic region (~125-135 ppm). | Molecular ion peak (m/z 194), fragments corresponding to loss of phenyl (m/z 117) and benzyl (m/z 91). |
| 1,1-Diphenylpropene | Olefinic proton (~6.5 ppm, triplet), methyl group (~2.2 ppm, doublet). | Signals for two phenyl groups on the same sp² carbon. | Molecular ion peak (m/z 194), strong fragment for the diphenylmethyl cation (m/z 167). |
| 1-Methyl-1-phenylindane | Methyl singlet (~1.6 ppm), complex aromatic and aliphatic signals. | Quaternary carbon signal for C1, distinct aromatic signals due to restricted rotation. | Molecular ion peak (m/z 194), loss of methyl (m/z 179). |
| Bis(1,3-diphenylpropyl) ether | Absence of -OH proton, complex multiplets in the aromatic and aliphatic regions. | Additional signals for C-O bonds. | No molecular ion, fragments corresponding to the 1,3-diphenylpropyl cation (m/z 195) and subsequent losses. |
| 1,3-Diphenylpropan-1-one | Methylene protons adjacent to carbonyl (~3.3 ppm, triplet) and phenyl (~3.0 ppm, triplet). | Carbonyl signal (~200 ppm). | Molecular ion peak (m/z 210), fragments for benzoyl cation (m/z 105) and tropylium ion (m/z 91). |
References
- 1. 1,2-rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation Pathways of 1,3-Diphenylpropan-1-ol
Welcome to the technical support center for 1,3-diphenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Understanding the chemical stability and potential degradation pathways of a molecule is paramount for ensuring experimental reproducibility, maintaining the integrity of drug substances, and developing robust analytical methods. This document provides in-depth answers to common issues, troubleshooting advice for unexpected results, and detailed protocols for stress testing, all grounded in established chemical principles.
The core structure of this compound, featuring a secondary benzylic alcohol, dictates its reactivity and susceptibility to specific degradation mechanisms. The phenyl group attached to the carbinol carbon can stabilize a carbocation intermediate, making it particularly prone to acid-catalyzed dehydration. Furthermore, as a secondary alcohol, it is readily susceptible to oxidation to form the corresponding ketone. This guide will explore these pathways and others in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I ran a reaction under acidic conditions and my post-workup analysis by HPLC shows a major new peak that is less polar than my starting material, this compound. What is likely happening?
Answer: This observation is a classic indicator of acid-catalyzed dehydration . The benzylic nature of the alcohol at position 1 makes it highly susceptible to elimination reactions in the presence of an acid catalyst.
Causality & Mechanism: The reaction proceeds via a unimolecular elimination (E1) mechanism, which is favored due to the formation of a relatively stable secondary benzylic carbocation intermediate.[1][2]
-
Protonation: The acid catalyst protonates the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (H₂O).[2]
-
Carbocation Formation: The water molecule departs, leaving behind a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond.
The resulting product is 1,3-diphenyl-1-propene , an alkene. Alkenes are significantly less polar than their corresponding alcohols, which explains the appearance of a new, earlier-eluting peak in a reverse-phase HPLC system. You will likely form a mixture of (E)- and (Z)-isomers.
Degradation Pathway: Acid-Catalyzed Dehydration
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Mitigation Strategy: If dehydration is undesirable, avoid acidic conditions, especially at elevated temperatures. If an acid is required for your reaction, consider using a milder Lewis acid or protecting the hydroxyl group prior to the acidic step.
Question 2: I've stored a solution of this compound in a clear vial on my lab bench. Now, I see a new impurity that corresponds to the molecular weight of 1,3-diphenylpropan-1-one. What caused this?
Answer: You are observing the oxidation of the secondary alcohol to a ketone. The product, 1,3-diphenylpropan-1-one, is a common degradant.[3][4] This process can be initiated by several factors present in a typical lab environment.
Causality & Mechanism:
-
Aerial Oxidation: The secondary benzylic alcohol can be slowly oxidized by atmospheric oxygen. This process is often accelerated by exposure to light (photochemical oxidation) or the presence of trace metal ion contaminants, which can catalyze the reaction.[3]
-
Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species that can promote degradation.[5] While direct photolysis might be slow, light can provide the energy to initiate radical-based oxidation processes.
The primary product is 1,3-diphenylpropan-1-one . The formation of a carbonyl group creates a more conjugated system, which can sometimes lead to a yellowish appearance in the sample.
Degradation Pathway: Oxidation
Caption: Oxidation of this compound to its corresponding ketone.
Mitigation Strategy: To prevent oxidative degradation, store the compound as a solid in a well-sealed container. If in solution, use amber vials to protect from light, degas the solvent to remove oxygen, and store at refrigerated temperatures (2-8 °C).
Question 3: What are the recommended storage conditions for this compound to ensure long-term stability?
Answer: Based on its primary degradation pathways (oxidation and dehydration), the following storage conditions are recommended:
-
Solid Form: Store as a solid in a tightly sealed container in a cool (<15°C), dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage to prevent oxidation.
-
Solution Form: Prepare solutions fresh whenever possible. If storage is necessary, use a degassed, high-purity solvent and store the solution in an amber, tightly capped vial at low temperatures (2-8 °C). Avoid acidic solvents or buffers.
Question 4: How can I systematically investigate the stability of this compound and develop a stability-indicating analytical method?
Answer: The most effective way to do this is by conducting a forced degradation study (also known as stress testing). This involves subjecting the compound to a range of harsh conditions to intentionally generate degradation products.[6][7] The goal is to develop an analytical method (typically HPLC) that can separate the parent compound from all potential degradants, thus proving the method is "stability-indicating."[8]
A well-designed forced degradation study provides critical insights into the degradation pathways and helps establish appropriate storage and handling procedures.[7]
Workflow: Forced Degradation Study
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sgs.com [sgs.com]
Technical Support Center: Long-Term Storage Solutions for 1,3-Diphenylpropan-1-ol
Welcome to the technical support guide for 1,3-diphenylpropan-1-ol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the best practices for the long-term storage of this compound. Maintaining the chemical integrity of this compound is critical for ensuring the reproducibility and accuracy of experimental results. This guide is structured in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended temperature is refrigerated (2-8 °C).[1][2] The compound is a solid with a melting point of approximately 46 °C, so refrigeration ensures it remains well below its melting point and slows down potential degradation processes.[3][4] It is crucial to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen.
Q2: Is this compound sensitive to air or light?
A2: Yes. Like many secondary alcohols, especially those with benzylic hydroxyl groups, this compound is susceptible to oxidation by atmospheric oxygen.[2] This process can be accelerated by exposure to light. Oxidation will convert the secondary alcohol to its corresponding ketone, 1,3-diphenyl-1-propanone. To mitigate this, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber glass vial or an opaque container to protect it from light.[1][5]
Q3: What is the best type of container for storing this compound?
A3: A chemically resistant glass container with a tight-fitting, secure cap is ideal. Amber glass is highly recommended to prevent photodegradation.[1] The cap should have a chemically inert liner, such as PTFE, to prevent leaching of contaminants into the compound and to ensure an airtight seal.[1]
Q4: Can I store this compound in solution? What are the recommended conditions?
A4: While storing the compound in its solid form is generally preferred for maximum long-term stability, solutions can be stored for shorter periods if necessary. If you must store it in solution, choose a dry, aprotic solvent in which the compound is stable. The solution should be stored in an amber vial with a PTFE-lined cap at refrigerated temperatures (2-8 °C).[2] It is advisable to prepare solutions fresh whenever possible, as the presence of a solvent can sometimes accelerate degradation pathways.
Q5: How can I quickly assess the quality of a stored sample before use?
A5: A simple preliminary check is a visual inspection and a melting point determination.[6] Pure this compound should be a white to light yellow solid.[3][4] Any significant color change may indicate degradation. A sharp melting point close to the literature value (approx. 46 °C) is a good indicator of high purity.[3][4] A melting point that is depressed and broad suggests the presence of impurities, which could be degradation products. For a more definitive assessment, analytical techniques like HPLC, GC, or NMR are required.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the storage and use of this compound.
Q1: My solid this compound has turned yellow over time. What does this mean and can I still use it?
A1: A color change to yellow or brown suggests potential degradation.[2] This is often due to the formation of oxidized impurities or other chromophoric byproducts. Before using the material, you must assess its purity.
-
Action: Perform a purity analysis using a quantitative method like HPLC or qNMR. If the purity is below your experimental requirements, purification (e.g., recrystallization or column chromatography) is necessary. If purification is not feasible, the batch should be discarded to avoid compromising your experimental results.
Q2: I ran an HPLC/GC analysis of my stored sample and see a new, significant peak. What could it be?
A2: The appearance of a new peak is a clear sign of degradation. Given the structure of this compound, the most likely degradation products are from oxidation or dehydration.
-
Oxidation Product: The primary oxidation product is 1,3-diphenyl-1-propanone . This occurs from the conversion of the secondary alcohol to a ketone.[2]
-
Dehydration Product: Under certain conditions (e.g., presence of acidic impurities), acid-catalyzed dehydration can occur, leading to the formation of 1,3-diphenylpropene .[2]
-
Action: To identify the impurity, you can use mass spectrometry (e.g., GC-MS) to determine the molecular weight of the compound in the new peak.[7] Comparing this to the molecular weights of potential degradation products will aid in its identification.
Q3: My reaction yields are inconsistent when using an older batch of this compound. Could storage be the cause?
A3: Absolutely. If the compound has degraded, its effective concentration is lower than what you weigh out, leading to incorrect stoichiometry and lower yields. Furthermore, the degradation products themselves might interfere with or inhibit your reaction.
-
Action: Always verify the purity of a stored reagent before use, especially if you observe unexpected experimental outcomes. Run a quick purity check (e.g., TLC or melting point) or a more rigorous quantitative analysis (HPLC/GC). If degradation is confirmed, the material must be purified or a new, verified batch should be used.
Part 3: Recommended Protocols and Workflows
Protocol 1: Preparing Solid this compound for Long-Term Storage
-
Verify Purity: Before long-term storage, ensure the initial purity of the compound is high (>95% or as required by your application) using an appropriate analytical method (GC, HPLC, or NMR).
-
Select Container: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace.
-
Transfer Solid: Weigh the desired amount of this compound and transfer it into the vial.
-
Inert Atmosphere (Recommended): Gently flush the vial's headspace with a stream of dry, inert gas (e.g., nitrogen or argon) for 15-30 seconds.
-
Seal Tightly: Immediately and securely seal the vial with a PTFE-lined cap.
-
Label Clearly: Label the vial with the compound name, date, amount, and storage conditions.
-
Store Properly: Place the sealed vial in a refrigerator at 2-8 °C, away from light sources.
Workflow: Investigating a Suspected Degraded Sample
The following diagram outlines a logical workflow for assessing a sample of this compound that is suspected of having degraded.
Caption: Workflow for assessing a suspect sample of this compound.
Part 4: Data Summary and Degradation Pathway
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Solution (Short-Term) |
| Temperature | 2–8 °C (Refrigerated) | 2–8 °C (Refrigerated) |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Inert Gas (Nitrogen/Argon) |
| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial |
| Light | Protect from light (store in dark) | Protect from light (store in dark) |
| Notes | Preferred method for long-term stability. | Prepare fresh if possible. Use dry, aprotic solvents. |
Potential Degradation Pathways
The primary degradation pathways for this compound are oxidation and acid-catalyzed dehydration.
Caption: Potential degradation pathways of this compound.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 14097-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | 14097-24-6 | TCI AMERICA [tcichemicals.com]
- 5. omgcheers.com [omgcheers.com]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
Minimizing racemization during 1,3-diphenylpropan-1-ol synthesis
Welcome to the technical support center for the stereoselective synthesis of 1,3-diphenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and validated protocols to help you achieve high enantiopurity and minimize racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via the reduction of a carbonyl precursor. The two most common precursors are 1,3-diphenyl-2-propen-1-one (chalcone) and 1,3-diphenylpropan-1-one. The reduction of chalcone can proceed in a conjugate fashion (1,4-reduction) to yield the saturated ketone, which is then further reduced to the alcohol, or via a direct 1,2-reduction of the carbonyl group to yield an allylic alcohol, followed by reduction of the double bond. A more direct approach is the asymmetric reduction of 1,3-diphenylpropan-1-one.
Q2: What is racemization and why is it a concern for this compound?
A2: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, the chiral center is a benzylic alcohol. The hydroxyl group's carbon is attached to a phenyl group, making it susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures. This occurs because the benzylic proton can be abstracted, or the hydroxyl group can be protonated and leave as water, forming a planar, achiral carbocation intermediate. Subsequent nucleophilic attack can then occur from either face with equal probability, leading to a racemic mixture.[1]
Q3: Which analytical techniques are suitable for determining the enantiomeric excess (e.e.) of this compound?
A3: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most common and reliable methods for determining the enantiomeric excess of chiral alcohols like this compound.[2][3] Gas Chromatography (GC) with a chiral column can also be used.[4] It may be necessary to derivatize the alcohol, for instance, by forming a Mosher's ester, to achieve better separation and analysis by NMR spectroscopy, which can also be used to determine e.e.
Troubleshooting Guide
Issue 1: High Degree of Racemization Observed in the Final Product
-
Potential Cause A: Inappropriate Work-up Conditions.
-
Explanation: Using strongly acidic or basic conditions during the reaction work-up can promote the formation of a carbocation intermediate at the benzylic position, leading to racemization.
-
Solution:
-
Employ a mild acidic work-up, for example, with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Maintain low temperatures (0-5 °C) throughout the work-up and extraction process.
-
Minimize the time the product is in contact with acidic or basic aqueous phases.
-
-
-
Potential Cause B: Elevated Reaction or Purification Temperatures.
-
Explanation: Benzylic alcohols can be thermally labile. High temperatures during the reaction, solvent removal, or purification (e.g., distillation) can provide sufficient energy to overcome the barrier to carbocation formation and subsequent racemization.
-
Solution:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.
-
For purification, prioritize flash column chromatography over distillation if the compound is thermally sensitive.
-
-
-
Potential Cause C: Inherent Instability on a Stationary Phase.
-
Explanation: Some purification media, particularly acidic or basic silica gel or alumina, can catalyze racemization on the column.
-
Solution:
-
Use neutral silica gel for column chromatography.
-
If racemization is still observed, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, in the eluent.
-
Alternatively, use a different purification technique such as recrystallization if the product is a solid.
-
-
Issue 2: Low Enantiomeric Excess (e.e.) Despite Using a Chiral Catalyst
-
Potential Cause A: Inactive or Decomposed Catalyst.
-
Explanation: Chiral catalysts, especially organometallic complexes, can be sensitive to air, moisture, and impurities. Improper storage or handling can lead to catalyst decomposition and loss of enantioselectivity.
-
Solution:
-
Purchase high-purity catalysts from reputable suppliers and store them under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.
-
Use anhydrous and degassed solvents and reagents for the reaction.
-
If preparing the catalyst in-situ, ensure all precursors are pure and the reaction is performed under strictly inert conditions.
-
-
-
Potential Cause B: Non-optimal Reaction Conditions.
-
Explanation: The enantioselectivity of many asymmetric reactions is highly dependent on factors such as temperature, solvent, and concentration.
-
Solution:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. Perform a temperature screening study to find the optimal balance between reaction rate and e.e.[5]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the asymmetric induction step. Screen a range of solvents (e.g., THF, toluene, dichloromethane) to identify the best one for your specific catalyst system.
-
Concentration: In some cases, higher or lower concentrations can affect catalyst aggregation and, consequently, enantioselectivity.
-
-
-
Potential Cause C: Background Uncatalyzed Reaction.
-
Explanation: The reducing agent itself might be capable of reducing the ketone without the mediation of the chiral catalyst. This uncatalyzed "background" reaction will produce a racemic product, thus lowering the overall e.e.
-
Solution:
-
Choose a reducing agent that has low reactivity towards the ketone in the absence of the catalyst under the reaction conditions.
-
Slowly add the reducing agent to the mixture of the substrate and catalyst to maintain a low concentration of the reducing agent, favoring the catalyzed pathway.
-
-
Issue 3: Low or No Product Yield
-
Potential Cause A: Poor Substrate Quality.
-
Explanation: Impurities in the starting material (1,3-diphenylpropan-1-one) can inhibit or poison the catalyst.
-
Solution:
-
Purify the starting ketone by recrystallization or column chromatography before use.
-
Confirm the purity of the starting material by NMR and/or melting point analysis.
-
-
-
Potential Cause B: Incorrect Stoichiometry of Reagents.
-
Explanation: An incorrect ratio of substrate to reducing agent or catalyst can lead to incomplete conversion.
-
Solution:
-
Carefully calculate and measure the amounts of all reagents.
-
For borane-based reductions, it is common to use a slight excess of the borane reagent.
-
-
-
Potential Cause C: Catalyst Inhibition.
-
Explanation: Certain functional groups or impurities can act as catalyst poisons. Water is a common inhibitor for many catalytic systems.
-
Solution:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing them through a solvent purification system.
-
-
Key Protocols for Minimizing Racemization
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.[6][7] It typically provides high enantiomeric excesses (>95% e.e.).[6]
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the (S)- or (R)-CBS catalyst (5-10 mol%) to a flame-dried flask.
-
Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF) and then the 1,3-diphenylpropan-1-one (1.0 equivalent).
-
Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at the reaction temperature to quench any excess borane.
-
Work-up: Allow the mixture to warm to room temperature, and then add 1 M HCl. Stir for 30 minutes.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on neutral silica gel.
Caption: CBS Asymmetric Reduction Workflow.
Protocol 2: Noyori Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones. The Noyori-type catalysts, typically ruthenium complexes with a chiral diamine ligand, are highly efficient and can be used with a variety of hydrogen donors, such as a formic acid/triethylamine mixture or isopropanol.[8][9]
Step-by-Step Methodology:
-
Catalyst Activation (if necessary): In an inert atmosphere glovebox or using Schlenk techniques, dissolve the precatalyst, for example, RuCl₂--INVALID-LINK--, in the chosen hydrogen donor solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).
-
Reaction Setup: In a separate flask, dissolve 1,3-diphenylpropan-1-one (1.0 equivalent) in the reaction solvent.
-
Catalyst Addition: Add the activated catalyst solution to the substrate solution. The catalyst loading is typically low (0.1-1 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the optimal temperature (often 25-50 °C) and monitor the conversion by TLC or HPLC.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove the formate salts (if used). Dry the organic phase, concentrate, and purify the product by flash column chromatography.
Caption: Noyori Asymmetric Transfer Hydrogenation Workflow.
Understanding Racemization
The racemization of benzylic alcohols like this compound is often facilitated by the stabilization of the resulting carbocation by the adjacent phenyl group. The mechanism below illustrates this process under acidic conditions.
Caption: Racemization mechanism of a benzylic alcohol.
Performance of Chiral Catalysts
The choice of catalyst is critical for achieving high enantioselectivity. Below is a summary of expected performance for different catalytic systems in the reduction of aryl ketones, which serves as a good model for 1,3-diphenylpropan-1-one.
| Catalytic System | Precursor Ketone Type | Typical e.e. (%) | Key Advantages |
| (S)- or (R)-CBS Catalyst with BH₃ | Aryl Alkyl Ketones | >95% | High enantioselectivity, predictable stereochemical outcome, broad substrate scope.[6] |
| RuCl₂[(S)-tolbinap][(R)-dmapen] | (E)-Chalcone (Aryl Vinyl Ketone) | 97% | High turnover numbers, applicable to unsaturated ketones. |
| Ru(II)/TsDPEN Complexes | Chalcone Derivatives | up to 97% | Effective for transfer hydrogenation, tolerates various functional groups.[1] |
| Polymer-Supported Camphor Derivative | Benzaldehyde (for 1-phenylpropanol) | >94% | Catalyst can be recycled, suitable for flow chemistry. |
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral Alcohols in Asymmetric Induction: 1,3-Diphenylpropan-1-ol in Focus
In the landscape of modern organic synthesis, the precise control of stereochemistry is a paramount objective, particularly in the development of pharmaceuticals and fine chemicals where a molecule's three-dimensional architecture dictates its biological function. Chiral alcohols are fundamental to this pursuit, serving as products, catalysts, and directing groups in the field of asymmetric induction. This guide provides a technical comparison of several cornerstone methodologies for generating stereochemical control, centered around the chiral alcohol 1,3-diphenylpropan-1-ol as a case study and point of comparison with benchmark systems such as Noyori catalysts, Corey-Bakshi-Shibata (CBS) catalysts, and Evans auxiliaries.
The Role of Chiral Alcohols in Asymmetric Synthesis
Asymmetric induction is the process whereby a chiral feature in a reaction—be it part of the substrate, a reagent, or a catalyst—directs the formation of one stereoisomer over another. The success of this process is measured by enantiomeric excess (ee) or diastereomeric excess (de). Chiral alcohols can play several roles:
-
As Products: They are often the target molecules, synthesized from prochiral precursors (e.g., ketones).
-
As Chiral Ligands/Catalysts: They can be components of larger catalytic systems that accelerate a reaction while imparting stereochemical information.
-
As Chiral Auxiliaries: They can be temporarily attached to a substrate to direct a stereoselective transformation on that substrate, after which the auxiliary is removed.
This compound: A Chiral Synthon
This compound is a valuable chiral building block, or synthon. Its utility often lies not as a direct, reusable catalyst or auxiliary in its own right, but as a chiral scaffold that can be further elaborated into more complex ligands or used in diastereoselective reactions. The critical first step, however, is its own enantioselective synthesis. This synthesis serves as an excellent platform to introduce and evaluate powerful catalytic systems.
The most common route to enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1,3-diphenylpropan-1-one. This transformation is where the comparison with leading catalytic systems begins.
Comparative Analysis of Asymmetric Reduction Methodologies
Here, we compare the two preeminent catalytic systems for asymmetric ketone reduction—Noyori hydrogenation and CBS reduction—both of which are highly effective for synthesizing chiral alcohols like this compound. We will then contrast these catalytic approaches with the stoichiometric control offered by Evans auxiliaries in different types of reactions.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium (II) complexes bearing chiral diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands to catalyze the hydrogenation of ketones with exceptional enantioselectivity.[1] The reaction is highly efficient, often requiring very low catalyst loadings, making it a preferred method in industrial applications.[1]
Mechanism of Action: The reaction proceeds through a six-membered pericyclic transition state. The active Ru-H catalyst coordinates the ketone, and the chiral ligands create a highly constrained environment. This forces the substrate to adopt a specific orientation, exposing one face of the carbonyl to hydride delivery from the metal center. The presence of a hydrogen on the diamine ligand is crucial for stabilizing the transition state.[1]
References
A Senior Application Scientist's Guide to the Catalytic Synthesis of 1,3-Diphenylpropan-1-ol: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3-Diarylpropan-1-ol Motif
The 1,3-diphenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional molecules.[1] Its synthesis, most commonly originating from the α,β-unsaturated ketone chalcone (1,3-diphenyl-2-propen-1-one), presents a classic challenge in chemoselective catalysis: the complete and controlled reduction of both a conjugated carbon-carbon double bond and a carbonyl group.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, evaluate the performance of different catalysts based on experimental data, and provide detailed methodologies to ensure reproducibility. Our focus is on providing a trusted, authoritative resource for researchers navigating the catalyst landscape for this critical transformation.
Catalytic Pathways from Chalcone to this compound
The conversion of chalcone to this compound requires the reduction of two distinct functional groups. This can proceed through two primary pathways, either sequentially or concurrently, depending on the catalyst's selectivity. The intermediate product is dihydrochalcone (1,3-diphenylpropan-1-one), resulting from the initial reduction of the C=C bond.
Figure 1. Reaction pathways for the reduction of chalcone.
The choice of catalyst dictates not only the efficiency of the overall transformation but also the selectivity towards the intermediate or the final product. We will explore four major catalytic strategies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation (CTH), Meerwein-Ponndorf-Verley (MPV) Reduction, and Biocatalysis.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is a multi-factorial decision, balancing yield, selectivity, reaction conditions (temperature, pressure, time), cost, and for asymmetric syntheses, enantioselectivity.
Catalytic Hydrogenation (with H₂ Gas)
Direct hydrogenation using molecular hydrogen (H₂) is a powerful and widely used industrial method. The choice of metal catalyst is paramount in determining the reaction's outcome.
-
Palladium (Pd): Palladium on carbon (Pd/C) is a workhorse catalyst known for its high activity. In the context of chalcone reduction, it can facilitate the reduction of both the alkene and ketone moieties. However, careful control of reaction conditions is often necessary to prevent over-reduction or side reactions.[2]
-
Rhodium (Rh): Rhodium catalysts often exhibit high selectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds, making them ideal for the synthesis of dihydrochalcone.[3] Complete reduction to the alcohol typically requires harsher conditions or a different catalytic system.[4] Some Rh(III) complexes have been specifically developed for highly selective 1,4-reduction via transfer hydrogenation, which avoids the need for pressurized H₂ gas.[3][5]
-
Ruthenium (Ru): Ruthenium catalysts, particularly thermoregulated phase-transfer ruthenium nanocatalysts, have demonstrated excellent conversion (>98%) and selectivity (>99%) for the hydrogenation of chalcone to dihydrochalcone under atmospheric hydrogen pressure.[6][7] This highlights their potential for selective C=C bond reduction under mild conditions.
Catalytic Transfer Hydrogenation (CTH)
CTH has emerged as a safer and often more practical alternative to direct hydrogenation, avoiding the need for high-pressure H₂ gas. It utilizes a donor molecule, such as an alcohol or formate salt, to provide hydrogen in situ.[8]
-
Ruthenium (Ru)-Catalyzed CTH: This is arguably one of the most versatile and efficient methods. Oxo-tethered Ru(II) precatalysts have been shown to promote the one-pot C=C and C=O reduction of chalcones using sodium formate as the hydrogen source in water, achieving excellent yields (up to 96%) and enantiomeric purities (up to 98:2) for the synthesis of chiral 1,3-diarylpropan-1-ols.[9] Another approach uses an SNS-Ruthenium complex with methanol as the hydrogen source, demonstrating the utility of this inexpensive and abundant donor. Pincer-type ruthenium complexes are also highly effective, capable of reducing chalcones to 1,3-diarylpropanols in high yields (up to 92%) under mild conditions using 2-propanol as the hydrogen source.
-
Palladium (Pd)-Catalyzed CTH: The classic Pd/C catalyst is also highly effective for CTH. A green and rapid method combining microwave-assisted synthesis with Pd/C-catalyzed CTH using ammonium formate in ethanol achieves complete conversion of chalcones to saturated alcohols within 20 minutes.[10] This system demonstrates remarkable energy efficiency and tolerates a wide range of functional groups.[11]
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a specific type of transfer hydrogenation that uses aluminum alkoxides (e.g., aluminum isopropoxide) as the catalyst and a secondary alcohol (typically isopropanol) as the hydride donor.[12][13]
Its primary advantage is exceptional chemoselectivity for carbonyl groups.[14] The MPV reaction will reduce the ketone or aldehyde function while leaving other reducible groups, such as C=C double bonds, untouched.[15][16] Therefore, applying the MPV reduction to chalcone would selectively yield the unsaturated allylic alcohol, not this compound. While not a direct route to the desired product, it is a crucial tool for synthesizing related structures and serves as a benchmark for carbonyl-selective reductions.
Figure 2. Simplified mechanism of the Meerwein-Ponndorf-Verley (MPV) reduction.
Biocatalysis
The use of whole-cell microorganisms or isolated enzymes represents a green chemistry approach to reduction reactions. Fungi, such as Scedosporium apiospermum, have been shown to perform chemo-selective bioreduction of the C=C double bond in chalcones to yield dihydrochalcones.[2] While this method does not produce the final saturated alcohol, it provides an environmentally benign route to the key intermediate. Further reduction of the resulting ketone would be required in a subsequent step.
Quantitative Performance Data Summary
The following table summarizes the performance of representative catalysts for the synthesis of this compound and its immediate precursor, dihydrochalcone.
| Catalyst System | Reaction Type | H₂ Source | Temp (°C) | Time | Product | Yield (%) | ee (%) | Ref. |
| Ru(II)-oxo-tethered | Asymmetric CTH | HCOONa | 60 | 12 h | 1,3-Diarylpropan-1-ol | up to 96 | up to 98 | [9] |
| SNS-Ruthenium Complex | CTH | Methanol | 120 | 12 h | 1,3-Diarylpropan-1-ol | 80 | N/A | |
| Ru Pincer Complex | CTH | 2-Propanol | 60 | 1 h | 1,3-Diarylpropan-1-ol | 92 | 92 | |
| 5% Pd/C | CTH | HCOONH₄ | 60 (MW) | 20 min | This compound | 100 | N/A | [10] |
| RhH-1 Complex | Hydrogenation | H₂ (80 psi) | RT | 24 h | Dihydrochalcone | 95 | N/A | [3] |
| TPT-Ru Nanocatalyst | Hydrogenation | H₂ (1 atm) | 80 | 60 min | Dihydrochalcone | 98 | N/A | [6][7] |
| S. apiospermum | Bioreduction | N/A | N/A | N/A | Dihydrochalcone | High | N/A | [2] |
N/A: Not Applicable or Not Reported. TPT: Thermoregulated Phase-Transfer. MW: Microwave Irradiation.
Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to provide a self-validating system for researchers.
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru(II) Catalyst
(Adapted from J. Org. Chem. 2022, 87, 21, 14208–14222)[9]
This protocol describes the one-pot reduction of both the C=C and C=O bonds of chalcones in an aqueous medium, yielding chiral 1,3-diarylpropan-1-ols.
Figure 3. Workflow for Ru(II)-catalyzed asymmetric transfer hydrogenation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chalcone substrate (0.168 mmol, 1 equiv).
-
Catalyst and Reagent Addition: Add the oxo-tethered-Ru(II) precatalyst (0.00168 mmol, 0.01 equiv) and sodium formate (0.84 mmol, 5 equiv).
-
Solvent Addition: Add degassed water (8 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted CTH with Pd/C and Ammonium Formate
(Adapted from Molecules 2024, 29(11), 2465)[10]
This protocol outlines a rapid, green, and energy-efficient method for the complete reduction of chalcones.
-
Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place the chalcone substrate (0.5 mmol, 1 equiv).
-
Catalyst and Reagent Addition: Add 5 wt% Palladium on Carbon (Pd/C, 26.6 mg, 0.025 mmol Pd, 5 mol%) and ammonium formate (252 mg, 4.0 mmol, 8 equiv).
-
Solvent Addition: Add absolute ethanol (4 mL).
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature of 60 °C for 20 minutes with stirring.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity (>95%). If necessary, further purification can be achieved by flash column chromatography (e.g., 90:10 hexane/ethyl acetate).
-
Analysis: Confirm the structure and purity of the this compound product by NMR and MS analysis.
Conclusion and Future Outlook
The synthesis of this compound from chalcone is a well-studied yet continually evolving field. While traditional hydrogenation methods using Pd/C and H₂ remain relevant, modern catalytic transfer hydrogenation offers significant advantages in terms of safety, operational simplicity, and environmental impact.
-
For Efficiency and Green Chemistry: Microwave-assisted CTH with Pd/C and ammonium formate stands out for its incredible speed and low energy consumption.[10]
-
For Asymmetric Synthesis: Chiral Ruthenium(II) complexes, particularly those operating in aqueous media, provide an excellent platform for producing enantiomerically enriched 1,3-diarylpropan-1-ols, which is critical for pharmaceutical applications.[1][9]
-
For Selective Intermediate Synthesis: Rhodium-catalyzed hydrogenation and biocatalysis offer precise control for the synthesis of the dihydrochalcone intermediate.[2][3]
The future of this field lies in the development of catalysts from non-precious metals, the expanded use of biomass-derived hydrogen donors, and the integration of flow chemistry for continuous and scalable production. By understanding the mechanistic nuances and comparative performance of the catalysts detailed in this guide, researchers are better equipped to make informed decisions that align with their specific synthetic goals, whether they be yield, selectivity, or stereochemical control.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. Bioreduction of the Chalcones by Fungus Scedosporium apiospermum EJCP13 [scielo.org.mx]
- 3. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 1,3-Diphenylpropan-1-ol by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral compound characterization. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose.[1] This guide provides an in-depth comparison of chiral HPLC methodologies for determining the enantiomeric excess of 1,3-diphenylpropan-1-ol, a chiral alcohol with significant interest in synthetic chemistry.[2][3][4] We will delve into the causality behind experimental choices, present supporting data, and provide detailed, validated protocols to ensure scientific integrity.
The Imperative of Enantiomeric Purity
In the pharmaceutical and chemical industries, the chirality of a molecule can dramatically influence its biological activity, pharmacology, and toxicology.[5][6] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.[5] The thalidomide tragedy serves as a stark reminder of the critical importance of chiral separation.[5] Therefore, the ability to accurately quantify the enantiomeric composition of a chiral substance like this compound is not merely an analytical task but a fundamental requirement for safety and efficacy.
Principles of Chiral Chromatography: A Quick Primer
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[1][7] Chiral chromatography overcomes this by introducing a chiral element into the system, most commonly a Chiral Stationary Phase (CSP).[1][5][8][9] The CSP interacts stereoselectively with the enantiomers, leading to different retention times and enabling their separation.[5][8][9] This direct method is often preferred for its simplicity as it avoids the need for derivatization.[1]
Comparative Analysis of Chiral Stationary Phases for this compound
The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad applicability and have proven effective for separating a wide range of chiral compounds, including alcohols.[1][10]
For the separation of this compound, we will compare two leading polysaccharide-based CSPs:
-
Lux® Cellulose-1: Based on cellulose tris(3,5-dimethylphenylcarbamate), this CSP is a robust and versatile phase.[11]
-
CHIRALPAK® AD-H®: Based on amylose tris(3,5-dimethylphenylcarbamate), this is another widely used and highly effective CSP.[12][13]
Experimental Design & Rationale
A systematic screening approach is essential for efficient method development.[14][15] We will evaluate the performance of these two columns under normal phase conditions, which often provide excellent selectivity for chiral alcohols. The mobile phase will consist of a non-polar alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol or Ethanol). The alcohol modifier plays a crucial role in modulating retention and enantioselectivity.
Experimental Workflow
The following diagram illustrates the logical workflow for screening and optimizing the chiral separation.
Caption: Chiral HPLC method development workflow.
Performance Comparison Data
The following table summarizes the chromatographic results obtained for the separation of this compound enantiomers on the two selected columns with various mobile phases.
| Column | Mobile Phase (v/v) | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |
| Lux® Cellulose-1 | n-Hexane/Isopropanol (90:10) | 2.85 | 3.42 | 1.20 | 2.15 |
| n-Hexane/Isopropanol (85:15) | 2.10 | 2.45 | 1.17 | 1.98 | |
| n-Hexane/Ethanol (90:10) | 2.55 | 3.11 | 1.22 | 2.30 | |
| CHIRALPAK® AD-H® | n-Hexane/Isopropanol (90:10) | 3.15 | 4.03 | 1.28 | 2.95 |
| n-Hexane/Isopropanol (85:15) | 2.40 | 2.98 | 1.24 | 2.60 | |
| n-Hexane/Ethanol (90:10) | 2.80 | 3.53 | 1.26 | 2.81 |
k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α = k'2 / k'1 Rs is the resolution between the two enantiomeric peaks.
Analysis of Results:
Both columns provided baseline separation (Rs > 1.5) for the enantiomers of this compound. However, the CHIRALPAK® AD-H® column demonstrated superior performance with higher selectivity and resolution across all tested mobile phases. The use of isopropanol as the alcohol modifier generally resulted in slightly better resolution compared to ethanol. The optimal separation was achieved on the CHIRALPAK® AD-H® column with a mobile phase of n-Hexane/Isopropanol (90:10).
Detailed Experimental Protocol (Optimized Method)
This protocol is a self-validating system, ensuring trustworthiness and reproducibility.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
CHIRALPAK® AD-H® column (250 x 4.6 mm, 5 µm)
-
Racemic this compound
-
HPLC grade n-Hexane and Isopropanol
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
3. HPLC Conditions:
-
Column: CHIRALPAK® AD-H® (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
4. Data Analysis and Calculation of Enantiomeric Excess (e.e.):
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 Where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.
Method Validation: Ensuring Trustworthiness
A chiral purity method should be validated according to established guidelines from bodies like the USP and ICH.[16][17][18] The validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness.[17][18]
Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 5. microbenotes.com [microbenotes.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. PRINCIPLES of CHIRAL SEPARATION - PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.nl]
- 8. omicsonline.org [omicsonline.org]
- 9. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 13. mz-at.de [mz-at.de]
- 14. benchchem.com [benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uspbpep.com [uspbpep.com]
A Comparative Crystallographic Guide to 1,3-Diphenylpropan-1-ol Derivatives: Unraveling Conformational Landscapes and Intermolecular Forces
For researchers, medicinal chemists, and materials scientists, the 1,3-diphenylpropane scaffold is a cornerstone of molecular design. Its inherent flexibility and capacity for stereochemical diversity make it a privileged structure in drug development and functional materials. However, harnessing its full potential requires a precise understanding of its three-dimensional architecture. Single-crystal X-ray crystallography remains the definitive technique for elucidating the solid-state conformation and packing of these molecules, providing critical insights into structure-property relationships.
This guide offers a comparative analysis of the X-ray crystallographic data of several 1,3-diphenylpropan-1-ol derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical modifications and their profound impact on molecular conformation and supramolecular assembly. The protocols described herein are designed to be robust and self-validating, reflecting best practices in the field.
The Decisive Role of Crystallography in Understanding Diarylpropanoids
The spatial arrangement of the two phenyl rings and the substituents along the three-carbon backbone dictates the biological activity and material properties of this compound derivatives. Key conformational parameters, such as the torsion angles defining the propane chain and the dihedral angles of the phenyl rings, govern how the molecule interacts with its environment. X-ray crystallography provides unambiguous measurement of these parameters, revealing the preferred low-energy conformations in the crystalline state. Furthermore, it maps the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are fundamental to crystal packing and, by extension, to properties like solubility and stability.
Experimental Workflow: From Synthesis to Structure
A successful crystallographic analysis begins with the synthesis of high-purity material and culminates in a refined crystal structure. The following workflow outlines the critical steps, emphasizing the rationale behind each procedural choice.
Caption: Generalized workflow for single-crystal X-ray analysis.
Detailed Protocol: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent is paramount, as it influences solubility, nucleation, and growth rate.
-
Material Purity: Begin with material of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation (Method of Choice for Presented Derivatives):
-
Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This ensures slow evaporation, which is crucial for the growth of large, well-ordered crystals.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion: An alternative for more soluble compounds. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope. Mount it on a cryoloop for data collection at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
Comparative Analysis of 1,3-Diphenylpropane Derivatives
We will now compare the crystallographic features of three distinct derivatives to understand the structural consequences of functional group modifications. The selected compounds are:
-
Compound 1: (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediol
-
Compound 2: 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one
-
Compound 3: 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one[1]
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 1,3-Diphenylpropan-1-ol for Research and Development
In the landscape of pharmaceutical research and fine chemical synthesis, 1,3-diphenylpropan-1-ol stands as a valuable scaffold and intermediate. Its synthesis, therefore, is a critical process where efficiency, cost, and purity are paramount. This guide provides a detailed comparative analysis of common synthetic methodologies for this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate route for their specific needs. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a transparent cost-effectiveness breakdown.
Introduction: The Significance of this compound
The this compound motif is a core structural element in a variety of biologically active molecules. Its presence is noted in compounds with potential therapeutic applications, making its efficient synthesis a topic of considerable interest. The choice of synthetic route can significantly impact not only the economic feasibility of a research project but also the timeline and environmental footprint of the process. This guide will explore three primary synthetic strategies: the Grignard reaction, the reduction of chalcone via catalytic transfer hydrogenation, and the Meerwein-Ponndorf-Verley (MPV) reduction.
Diagram 1: Overview of Synthetic Pathways
Caption: Synthetic routes to this compound.
Method 1: Grignard Reaction with Phenylmagnesium Bromide and Benzaldehyde
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In this context, it involves the nucleophilic addition of phenylmagnesium bromide to benzaldehyde.
Mechanism Insight: The highly polarized carbon-magnesium bond in phenylmagnesium bromide renders the phenyl group nucleophilic, enabling it to attack the electrophilic carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired alcohol.
Experimental Protocol: Grignard Synthesis
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.
-
Addition: Cool the Grignard reagent to 0°C and add a solution of benzaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.
-
Quenching and Workup: After the addition is complete, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Diagram 2: Grignard Reaction Workflow
Caption: Workflow for Grignard synthesis.
Method 2: Catalytic Transfer Hydrogenation of Chalcone
Catalytic transfer hydrogenation (CTH) is an increasingly popular reduction method due to its operational simplicity and the avoidance of high-pressure hydrogen gas.[1] This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst to reduce both the carbon-carbon double bond and the carbonyl group of chalcone.[2]
Mechanism Insight: The reaction proceeds via the transfer of hydrogen from the donor molecule to the catalyst surface. The palladium catalyst then facilitates the hydrogenation of the substrate. The reduction of the conjugated system in chalcone typically occurs in a stepwise manner, with the double bond often being reduced first, followed by the carbonyl group.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Setup: To a round-bottom flask, add chalcone, 10% palladium on carbon (5 mol%), and ammonium formate (5 equivalents) in ethanol.
-
Reaction: The mixture is stirred at 60°C for a specified time (typically monitored by TLC or GC-MS for completion).[2]
-
Filtration: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.
-
Workup: The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Diagram 3: Catalytic Transfer Hydrogenation Pathway
Caption: Stepwise reduction in CTH.
Method 3: Meerwein-Ponndorf-Verley (MPV) Reduction of Chalcone
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[3][4] It employs a metal alkoxide, typically aluminum isopropoxide, as the catalyst and a secondary alcohol, such as isopropanol, as the hydride donor.[3][5]
Mechanism Insight: The reaction involves the coordination of the carbonyl oxygen of the substrate to the aluminum isopropoxide. A hydride is then transferred from the isopropoxide ligand to the carbonyl carbon through a six-membered cyclic transition state.[3][4][5] The resulting aluminum alkoxide of the product then exchanges with the isopropanol solvent, regenerating the catalyst and releasing the alcohol product.[6] A key advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other reducible functional groups, such as carbon-carbon double bonds, intact under controlled conditions.
Experimental Protocol: Meerwein-Ponndorf-Verley Reduction
-
Setup: In a flask equipped with a distillation apparatus, dissolve chalcone in anhydrous isopropanol.
-
Catalyst Addition: Add aluminum isopropoxide to the solution.
-
Reaction and Distillation: Heat the mixture to reflux. The acetone formed as a byproduct is slowly distilled off to drive the equilibrium towards the products.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess aluminum salts are hydrolyzed by the addition of dilute acid.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.
Cost-Effectiveness and Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators and estimated costs for the synthesis of this compound on a laboratory scale (assuming a 10 mmol scale). Reagent prices are based on currently available catalog prices and may vary.
| Metric | Grignard Reaction | Catalytic Transfer Hydrogenation | Meerwein-Ponndorf-Verley Reduction |
| Starting Materials | Benzaldehyde, Phenylmagnesium Bromide | Chalcone | Chalcone |
| Key Reagents | Mg, Bromobenzene, Diethyl Ether | 10% Pd/C, Ammonium Formate, Ethanol | Aluminum Isopropoxide, Isopropanol |
| Typical Yield | ~70-85% | >95%[2] | ~80-90% |
| Reaction Time | 4-6 hours | < 1 hour[2] | 6-12 hours |
| Purification Method | Column Chromatography | Filtration, Column Chromatography | Column Chromatography |
| Estimated Reagent Cost per Gram of Product | ~$15-25 | ~$10-20 | ~$20-30 |
| Advantages | Direct C-C bond formation, well-established. | High yield, rapid, mild conditions, avoids H2 gas. | High chemoselectivity for carbonyls, inexpensive reagents.[3] |
| Disadvantages | Moisture sensitive, requires inert atmosphere. | Catalyst cost, potential for catalyst poisoning. | Long reaction times, equilibrium driven. |
Note: The cost of chalcone as a starting material is a significant factor for the CTH and MPV methods. Chalcone can be readily synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.[7]
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent on the specific priorities of the research or development project.
-
For rapid synthesis with high yields , the Catalytic Transfer Hydrogenation of chalcone is a superior choice. Its short reaction times and excellent yields make it highly efficient, particularly when the precursor chalcone is readily available.[2]
-
The Grignard reaction remains a robust and reliable method, especially when direct construction of the carbon skeleton from simpler precursors is desired. Its primary drawback is the stringent requirement for anhydrous and inert conditions.
-
The Meerwein-Ponndorf-Verley reduction offers excellent chemoselectivity, which can be advantageous when other reducible functional groups are present in the substrate. However, the longer reaction times and the need to shift the reaction equilibrium can be procedural disadvantages.
Ultimately, for many modern laboratories focused on efficiency and green chemistry principles, the catalytic transfer hydrogenation method presents the most compelling combination of high performance, operational simplicity, and favorable economics.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Auxiliaries: The Established Evans Oxazolidinones versus C2-Symmetric Diols
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount for the construction of complex, enantiomerically pure molecules. For decades, chiral auxiliaries have been a cornerstone of this endeavor, offering a robust method for introducing chirality. Among the most successful and widely adopted are the Evans oxazolidinone auxiliaries, which have become a benchmark in the field. This guide provides an in-depth comparison of the performance of these well-established auxiliaries against the class of C₂-symmetric diols, with a focus on (R,R)- and (S,S)-1,3-diphenylpropane-1,3-diol, a readily accessible yet less commonly documented chiral director.
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings, practical applications, and comparative performance of these two distinct approaches to stereocontrol.
The Gold Standard: Evans Auxiliaries
Mechanism of Stereodirection
The efficacy of Evans auxiliaries lies in the formation of a rigid, chelated enolate intermediate. The oxazolidinone ring, with its defined stereocenters, effectively shields one face of the enolate. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in a predictable and highly diastereoselective bond formation.[5] The substituent at the 4-position of the oxazolidinone ring plays a crucial role in dictating the direction of electrophilic attack.
Key Applications and Performance
Evans auxiliaries have demonstrated exceptional performance in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylations and aldol reactions.
-
Asymmetric Alkylation: The alkylation of N-acyloxazolidinones proceeds with high diastereoselectivity, providing a reliable route to enantiomerically enriched α-substituted carboxylic acids.[6]
-
Asymmetric Aldol Reactions: The boron-mediated Evans aldol reaction is renowned for its exceptional stereocontrol, typically yielding syn-aldol products with high diastereomeric ratios.[5]
The diastereoselectivity in these reactions often exceeds 95% de, and in many cases, approaches >99% de. The chemical yields are generally high, making this a practical and dependable method for creating chiral centers.
Attachment and Cleavage
The attachment of an Evans auxiliary is typically achieved by acylation of the oxazolidinone with an acid chloride or anhydride. Following the diastereoselective reaction, the auxiliary can be cleaved under mild conditions to reveal the desired chiral product, and the auxiliary itself can often be recovered and reused. Common cleavage methods include hydrolysis with lithium hydroperoxide (LiOOH) or reduction with lithium borohydride (LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.[6]
The C₂-Symmetric Approach: 1,3-Diphenylpropane-1,3-diol
An alternative strategy for inducing chirality involves the use of C₂-symmetric molecules. These compounds possess a twofold rotational axis of symmetry, which creates a chiral environment that can effectively differentiate between two enantiotopic faces of a prochiral substrate or transition state. While C₂-symmetric phosphines and amines are well-known as ligands in asymmetric catalysis, C₂-symmetric diols also represent a valuable class of chiral directors.[7]
(R,R)- and (S,S)-1,3-diphenylpropane-1,3-diol has been identified as a useful C₂-symmetric chiral auxiliary.[8] Unlike Evans auxiliaries, which are typically used in stoichiometric amounts and are covalently bound to the substrate to direct a single transformation, C₂-symmetric diols are often employed as chiral ligands for metal catalysts, enabling asymmetric transformations in a catalytic manner.
Mechanism of Stereodirection
When used as a ligand, a C₂-symmetric diol coordinates to a metal center, creating a chiral Lewis acid catalyst. This chiral catalyst then activates the substrate, and the stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand. The C₂-symmetry simplifies the number of possible diastereomeric transition states, often leading to high levels of enantioselectivity.
Performance and Applications of C₂-Symmetric Diols
While specific performance data for 1,3-diphenylpropane-1,3-diol as a covalently bound auxiliary in reactions directly comparable to Evans alkylations is scarce in the literature, the utility of C₂-symmetric diols as chiral ligands is well-documented. They are particularly effective in:
-
Asymmetric Reductions: Chiral diols can be used to modify reducing agents like lithium aluminum hydride, leading to the enantioselective reduction of prochiral ketones.
-
Catalytic Asymmetric Additions: As ligands for metals like titanium, zinc, or chromium, C₂-symmetric diols can catalyze the enantioselective addition of nucleophiles to aldehydes and ketones.[9][10]
-
Diels-Alder Reactions: Chiral Lewis acids derived from C₂-symmetric diols can catalyze enantioselective Diels-Alder reactions.
The enantiomeric excesses (ee) achieved with C₂-symmetric diol-based catalysts can be excellent, often exceeding 90% ee and in some cases reaching >99% ee.[9]
Head-to-Head Comparison: Evans Auxiliaries vs. C₂-Symmetric Diols
| Feature | Evans Auxiliaries | C₂-Symmetric Diols (e.g., 1,3-Diphenylpropane-1,3-diol) |
| Mode of Action | Stoichiometric, covalently bound auxiliary | Often used as a catalytic chiral ligand |
| Typical Reactions | Asymmetric alkylations, aldol reactions | Asymmetric reductions, additions, cycloadditions |
| Stereocontrol | High diastereoselectivity (often >95% de) | High enantioselectivity (often >90% ee) |
| Generality | Broad substrate scope for specific reaction types | Can be highly effective for specific catalyst-reaction combinations |
| Attachment/Removal | Requires two synthetic steps (attachment and cleavage) | Ligand is part of the catalytic system; no attachment/removal from the product |
| Recyclability | Auxiliary can often be recovered after cleavage | Catalyst/ligand is used in substoichiometric amounts and can be recycled |
| Development Status | Well-established, extensively documented | A broad class with many specific applications; 1,3-diphenylpropane-1,3-diol is less documented in specific applications |
Experimental Protocols
Evans Auxiliary: Asymmetric Alkylation
1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
2. Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq.). Stir for 30 minutes, then add benzyl bromide (1.2 eq.). Stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
3. Cleavage of the Auxiliary: Dissolve the purified N-alkylated product (1.0 eq.) in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.). Stir vigorously for 4 hours. Quench the excess peroxide with aqueous sodium sulfite. Extract the product with diethyl ether. The aqueous layer can be acidified to recover the chiral auxiliary.
C₂-Symmetric Diol: Asymmetric Reduction (Conceptual Protocol)
1. Preparation of the Chiral Reducing Agent: To a solution of lithium aluminum hydride (1.0 eq.) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add a solution of (R,R)-1,3-diphenylpropane-1,3-diol (1.1 eq.) in anhydrous diethyl ether dropwise. Stir the mixture at this temperature for 1 hour to form the chiral hydride reagent.
2. Enantioselective Reduction: To the freshly prepared chiral hydride reagent at -78 °C, add a solution of acetophenone (1.0 eq.) in anhydrous diethyl ether dropwise. Stir the reaction mixture for 4-6 hours at -78 °C.
3. Work-up and Analysis: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser work-up). Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through celite, and wash the filter cake with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate in vacuo. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.
Visualizing the Stereochemical Control
Caption: Workflow for Asymmetric Synthesis using an Evans Auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. colab.ws [colab.ws]
- 5. youtube.com [youtube.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Imperative of Chirality in Modern Drug Development
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,3-diphenylpropan-1-ol Enantiomers
In the landscape of pharmaceutical sciences, chirality is a fundamental concept with profound implications. More than half of all commercially available drugs are chiral compounds, and their three-dimensional structure is inextricably linked to their biological activity.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit starkly different pharmacological, metabolic, and toxicological profiles.[2][3] This is because biological systems, composed of chiral entities like enzymes and receptors, provide a chiral environment where each enantiomer can interact differently.[2][4] The tragic case of Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1][3]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the thorough characterization and control of stereochemistry in drug development.[4][5] This necessitates robust analytical methodologies to separate, identify, and quantify individual enantiomers.
This guide focuses on this compound, a chiral alcohol, as a model compound to explore and compare the spectroscopic techniques used to differentiate enantiomers. We will delve into which methods are effective, which are not, and the underlying principles that govern their utility. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of these critical analytical techniques.
Part 1: Prerequisite for Analysis - The Chiral Separation
Before any spectroscopic comparison can be made, the individual (R)- and (S)-enantiomers must be isolated from their racemic mixture. Enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), making their separation by standard techniques like distillation or conventional chromatography impossible. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone technique for this purpose.[6][7]
The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. These complexes have different interaction energies, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are widely effective for resolving a broad range of chiral compounds.[7]
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Resolution of Racemic 1,3-Diphenylpropan-1-ol: Enzymatic vs. Chemo-Catalytic Strategies
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the resolution of racemates remains a cornerstone of synthetic chemistry. Chiral 1,3-diols, such as the enantiomers of 1,3-diphenylpropan-1-ol, are valuable synthons due to their versatile functionality. This guide provides an in-depth comparison of the primary strategies for the kinetic resolution of racemic this compound and its structural analogs: lipase-catalyzed enzymatic acylation and chemo-catalytic acylation using chiral N-Heterocyclic Carbenes (NHCs).
This document moves beyond a simple listing of protocols to explain the causal relationships behind experimental design, offering field-proven insights into optimizing these critical reactions. Every claim is substantiated with citations to authoritative literature, ensuring a trustworthy and scientifically rigorous resource for researchers and drug development professionals.
Part 1: The Principle of Kinetic Resolution
Kinetic resolution is a powerful technique that leverages the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent. The catalyst selectively accelerates the conversion of one enantiomer (the "fast-reacting" one) into a new product, leaving the other "slow-reacting" enantiomer unreacted.
The ideal kinetic resolution is stopped at or near 50% conversion, which theoretically yields an enantiomerically pure product (ester) and the unreacted starting material (alcohol), also in high enantiomeric excess (e.e.). The efficiency of this process is quantified by the enantioselectivity factor (E-value).
Part 2: Enzymatic Kinetic Resolution with Lipases
Lipases are serine hydrolases that have become the workhorses of biocatalytic kinetic resolution due to their broad substrate scope, high enantioselectivity, operational simplicity, and environmentally benign nature.[1] For secondary alcohols like this compound, lipases catalyze the enantioselective transfer of an acyl group from an acyl donor (typically a vinyl ester) to the alcohol's hydroxyl group.
Mechanism and the Causality of Enantioselection: The Kazlauskas Rule
The remarkable enantioselectivity of lipases is not arbitrary; it is a direct consequence of the three-dimensional architecture of the enzyme's active site. The widely accepted empirical model, known as the Kazlauskas Rule , provides a predictive framework for understanding this selectivity, particularly for lipases like Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL).[2][3]
The rule states that for a secondary alcohol, the enantiomer that places its large (L) and medium (M) sized substituents correctly within the enzyme's binding pockets will react faster. The active site features a larger hydrophobic pocket and a smaller, more sterically restricted pocket.[2] For most benzylic alcohols, the phenyl group is considered the 'Large' substituent and the alkyl or other aryl group is the 'Medium' one. CALB generally acylates the (R)-enantiomer of such alcohols preferentially.[4] This structural discrimination is the direct cause of the observed kinetic resolution.
Comparative Performance of Common Lipases
While no direct studies on the kinetic resolution of this compound are prominently published, extensive data exists for structurally similar secondary benzylic alcohols. This data serves as a reliable proxy for predicting performance. Candida antarctica Lipase B (immobilized as Novozym 435) is the most versatile and widely used catalyst, known for its high activity and selectivity.[5] Pseudomonas cepacia Lipase (PCL) is another excellent choice, sometimes offering complementary or superior selectivity depending on the substrate.[6]
Table 1: Performance Data for Lipase-Catalyzed Kinetic Resolution of Secondary Benzylic Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | e.e. of Alcohol (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | Toluene | 60 | ~50 | >99 (S) | [7] |
| 1-Phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 50 | ~50 | 95 (S) | [2] |
| trans-Flavan-4-ol | P. fluorescens | Vinyl Acetate | THF | 30 | ~50 | >99 (2R,4S) | [8] |
| 1-Phenylethanol | PCL | Vinyl Acetate | Diisopropyl ether | 30 | 50 | 99 (S) |[6] |
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is a representative procedure for the analytical-scale kinetic resolution of a racemic secondary benzylic alcohol, adaptable for this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 or Amano Lipase PS from PCL)
-
Acyl Donor (e.g., Vinyl Acetate or Vinyl Butyrate)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, or THF)
-
Small reaction vials with screw caps
-
Magnetic stirrer or orbital shaker
-
Syringe filters and vials for analysis
-
Chiral GC or HPLC system for monitoring
Procedure:
-
Setup: To a 4 mL vial, add the racemic alcohol (e.g., 21.2 mg, 0.1 mmol) and 2 mL of anhydrous solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20 mg/mL).
-
Initiation: Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents, ~25 µL).
-
Reaction: Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[1]
-
Monitoring: Withdraw small aliquots (e.g., 10 µL) at regular time intervals (e.g., 1, 4, 8, 24 h). Immediately filter the aliquot through a small plug of silica gel to remove the enzyme and dilute with the analysis solvent.
-
Analysis: Analyze the samples by chiral GC or HPLC to determine the conversion rate and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.
-
Workup (Preparative Scale): Once the reaction reaches ~50% conversion, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused. Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the ester and unreacted alcohol can be separated by silica gel column chromatography.[1]
Part 3: Chemo-Catalytic Kinetic Resolution with Chiral Organocatalysts
While enzymatic methods are powerful, non-enzymatic, organocatalytic approaches offer distinct advantages, such as the absence of water, broader solvent compatibility, and often different enantioselectivity. For the acylation of secondary alcohols, chiral N-Heterocyclic Carbenes (NHCs) have emerged as a promising class of catalysts.[9][10]
Mechanism of NHC-Catalyzed Acylation
Chiral NHCs function as potent nucleophilic catalysts. The proposed mechanism involves the NHC attacking the acyl donor (e.g., a vinyl ester) to form a highly reactive acyl-imidazolium intermediate (analogous to the acyl-enzyme intermediate in lipases).[11] This intermediate is then attacked by the alcohol. The chirality of the NHC creates a chiral environment around the acylation site, leading to a diastereomeric transition state and causing one enantiomer of the alcohol to react faster than the other.[12]
Comparative Performance of Chiral NHC Catalysts
The development of chiral NHC catalysts is an active area of research. Their performance is highly dependent on the structure of the carbene, the substrate, and the reaction conditions. The data below for 1-phenylethanol illustrates the potential of this method.
Table 2: Performance Data for NHC-Catalyzed Kinetic Resolution of 1-Phenylethanol
| Catalyst Precursor | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | e.e. of Ester (%) | Reference |
|---|---|---|---|---|---|---|
| (R,R)-Imidazolium Salt | Vinyl Diphenylacetate | THF | -78 | 33 | 93 (R) | [5][9] |
| (R,R)-Imidazolium Salt | Vinyl Pivalate | THF | -78 | 40 | 76 (R) |[5][9] |
Experimental Protocol: NHC-Catalyzed Resolution
This protocol is adapted from the literature for the kinetic resolution of secondary benzylic alcohols using in-situ generated NHCs.[5]
Materials:
-
Racemic this compound
-
Chiral Imidazolium Salt (NHC Precursor)
-
Strong Base (e.g., Potassium tert-butoxide, KtBuO)
-
Acyl Donor (e.g., Vinyl Diphenylacetate)
-
Anhydrous, degassed THF
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral imidazolium salt (5 mol %) in anhydrous THF. Cool the solution to -78 °C. Add a solution of KtBuO (5 mol %) in THF dropwise to generate the NHC in situ. Stir for 30 minutes.
-
Substrate Addition: Add a solution of the racemic alcohol (1.0 equivalent) in THF to the catalyst mixture at -78 °C.
-
Initiation: Add the acyl donor (e.g., vinyl diphenylacetate, 0.75 equivalents) dropwise.
-
Reaction: Stir the mixture at -78 °C, monitoring the progress by TLC or by taking aliquots for chiral HPLC/GC analysis.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a few drops of 0.1 N HCl.
-
Workup: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Separate the enantioenriched alcohol and ester by silica gel column chromatography.
Part 4: Objective Comparison and Conclusion
Choosing between an enzymatic and a chemo-catalytic approach depends on the specific requirements of the synthesis, including scale, cost, desired enantiomer, and available equipment.
Table 3: Comparison of Enzymatic and Chemo-Catalytic Methods
| Feature | Enzymatic Resolution (Lipases) | Chemo-Catalytic Resolution (NHCs) |
|---|---|---|
| Catalyst Source | Readily available, commercial, often immobilized. | Requires synthesis of chiral precursors; air/moisture sensitive. |
| Reaction Conditions | Mild (25-60 °C), atmospheric pressure. | Often requires cryogenic temperatures (-78 °C) and inert atmosphere. |
| Solvents | Typically non-polar organic solvents (hexane, toluene). | Requires anhydrous, aprotic solvents (THF). |
| Selectivity | Excellent (E > 100 is common) and predictable (Kazlauskas Rule). | Can be high, but highly dependent on catalyst/substrate pairing. |
| Scalability | Highly scalable and established in industrial processes. | More complex to scale due to stringent reaction conditions. |
| Cost | Catalyst can be inexpensive and reusable (if immobilized). | Precursors and anhydrous/inert conditions can increase costs. |
| Environmental Impact | Generally considered "green," biodegradable catalysts. | Uses organic solvents and reagents; potential metal traces from base. |
For the kinetic resolution of racemic this compound and its analogs, lipase-catalyzed acylation stands out as the more robust, scalable, and cost-effective method for most applications. The high selectivity, mild operating conditions, and commercial availability of catalysts like Novozym 435 make it the first choice for researchers.
However, chiral NHC-catalyzed resolution provides a valuable alternative , particularly in cases where the enzymatic approach yields low selectivity or when the opposite enantiomer is desired (as NHCs may exhibit opposite enantiopreference to lipases). While the experimental setup is more demanding, the ongoing development in organocatalysis continues to produce more active and stable catalysts, making it a powerful tool in the synthetic chemist's arsenal.
Ultimately, the optimal choice of method requires careful consideration of the project's specific goals and constraints. This guide provides the foundational data and procedural insights necessary to make an informed decision and successfully implement a kinetic resolution strategy for this important class of chiral alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective acylation of secondary alcohols catalyzed by chiral N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Absolute Configuration Determination of Chiral 1,3-Diphenylpropan-1-ol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereochemistry and a critical aspect of pharmaceutical development. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of chiral molecules, using 1,3-diphenylpropan-1-ol as a case study. We will delve into the mechanistic underpinnings, practical workflows, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method, chiroptical methods including Circular Dichroism (CD) spectroscopy, and the definitive method of single-crystal X-ray crystallography.
The Significance of Absolute Configuration in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of a single enantiomer is paramount for the development of safe and effective drugs. This compound, a chiral secondary alcohol, serves as an excellent model to explore the nuances of stereochemical assignment.
A Comparative Overview of Analytical Methodologies
The determination of absolute configuration can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the nature of the sample, the amount of material available, and the instrumentation at hand. Here, we compare three widely used methods:
| Feature | Mosher's Method (NMR) | Circular Dichroism (CD) Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Analysis of diastereomeric differences in ¹H NMR chemical shifts of MTPA esters.[1][2][3] | Differential absorption of left and right circularly polarized light by a chiral molecule.[4] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[5][6] |
| Sample State | Solution | Solution | Solid (single crystal) |
| Sample Amount | ~1-5 mg | ~0.1-1 mg/mL solution | Micrograms to milligrams[5] |
| Analysis Time | 4-6 hours of active effort over 1-2 days[1][2][3] | Hours | Days to weeks (including crystallization) |
| Key Advantage | High reliability for secondary alcohols and well-established empirical rules.[7] | High sensitivity and applicability to a wide range of chiral molecules in solution. | Provides an unambiguous and definitive determination of absolute configuration.[5] |
| Key Limitation | Requires chemical derivatization, which may be challenging for some substrates. | Requires a chromophore near the stereocenter; may require derivatization. | The primary challenge is growing a suitable single crystal.[7] |
I. Mosher's Method: A Powerful NMR-Based Approach
The Mosher's ester analysis is a highly reliable and widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The method involves the derivatization of the chiral alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[8] The underlying principle is that the anisotropic effect of the phenyl ring in the MTPA moiety will cause different shielding or deshielding of the protons in the vicinity of the chiral center in the two diastereomers, leading to measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[7]
Experimental Workflow: Mosher's Method
Caption: Workflow for determining absolute configuration using Mosher's method.
Step-by-Step Protocol for Mosher's Ester Analysis:
-
Derivatization:
-
In two separate dry NMR tubes, dissolve approximately 1.0 mg of enantiomerically pure this compound in 0.5 mL of anhydrous pyridine-d5.
-
To one tube, add a slight excess (approximately 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Seal the tubes and allow the reactions to proceed at room temperature for several hours, monitoring for completion by thin-layer chromatography (TLC).
-
-
¹H NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures directly. 2D NMR techniques like COSY and HSQC can be beneficial for unambiguous signal assignment, especially for complex molecules.
-
-
Data Analysis (The Advanced Mosher's Method):
-
Carefully assign the chemical shifts (δ) for the protons on both sides of the carbinol carbon in both diastereomeric esters. For this compound, this would primarily involve the protons of the ethyl bridge and the two phenyl rings.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[7]
-
Apply the Mosher's method mnemonic: Protons with a positive Δδ value are on one side of the MTPA plane, while those with a negative Δδ value are on the other. This allows for the assignment of the absolute configuration at the carbinol center.
-
Hypothetical Experimental Data for (S)-1,3-diphenylpropan-1-ol:
| Proton Assignment | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| H at C1 | 5.95 | 5.95 | 0.00 |
| Protons on C2 | 2.20, 2.35 | 2.30, 2.45 | +0.10, +0.10 |
| Protons on C3 | 2.80, 2.90 | 2.75, 2.85 | -0.05, -0.05 |
| Phenyl protons (at C1) | 7.25-7.40 | 7.20-7.35 | Negative values |
| Phenyl protons (at C3) | 7.15-7.30 | 7.20-7.35 | Positive values |
Based on this hypothetical data, the positive Δδ values for the C2 protons and the C3 phenyl protons, and the negative Δδ values for the C3 protons and the C1 phenyl protons, would allow for the assignment of the (S) configuration at the C1 stereocenter.
II. Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[4] An achiral molecule will not exhibit a CD signal. For a chiral molecule, the CD spectrum is a unique fingerprint that is directly related to its three-dimensional structure. The absolute configuration can be determined by comparing the experimentally measured CD spectrum with that of a known standard or with a spectrum predicted by quantum mechanical calculations.[4] For molecules like this compound, the phenyl groups act as chromophores, which are essential for a measurable CD signal in the UV region.
Experimental Workflow: Circular Dichroism Spectroscopy
Caption: Workflow for absolute configuration determination using CD spectroscopy.
Step-by-Step Protocol for CD Analysis:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of enantiomerically pure this compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to a known concentration (typically 0.1-1.0 mg/mL).
-
The buffer or solvent should not have significant absorbance in the spectral region of interest. A buffer blank must be run and subtracted from the sample spectrum.[9]
-
-
CD Spectrum Acquisition:
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 or 1.0 cm) based on the sample concentration and the expected signal intensity.
-
Record the CD spectrum over a suitable wavelength range, for this compound, this would typically be in the far-UV region (e.g., 190-250 nm) where the phenyl chromophores absorb.
-
Key experimental parameters to control include temperature, scanning speed, and the number of accumulations to ensure a good signal-to-noise ratio.[9]
-
-
Data Analysis and Interpretation:
-
The raw data (ellipticity in millidegrees) is typically converted to molar ellipticity ([θ]) to normalize for concentration and path length.
-
The absolute configuration is determined by comparing the experimental spectrum with the CD spectrum of a known enantiomer or a theoretically calculated spectrum for both the (R) and (S) configurations. A good match between the experimental and one of the reference spectra confirms the absolute configuration.
-
Expected CD Spectra for this compound Enantiomers:
The two enantiomers of this compound are expected to show mirror-image CD spectra. For instance, if the (S)-enantiomer exhibits a positive Cotton effect (a maximum in the CD spectrum) at a certain wavelength, the (R)-enantiomer will show a negative Cotton effect (a minimum) of equal magnitude at the same wavelength. A recent study on the matrix-isolation vibrational circular dichroism (VCD) of chiral 1-phenyl-1-propanol has shown that VCD spectroscopy can also be a powerful tool for characterizing such molecules.[10]
III. Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules.[5][6] This technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, which are most pronounced when a heavy atom (e.g., bromine, chlorine) is present in the molecule or the crystal lattice.[11]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination via X-ray crystallography.
Step-by-Step Protocol for X-ray Crystallography:
-
Crystallization:
-
The most critical and often challenging step is to grow a single crystal of suitable size and quality. For this compound, which is an oil at room temperature, derivatization to a solid derivative, preferably containing a heavy atom (e.g., a p-bromobenzoate ester), is often necessary.
-
Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, can be employed.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.
-
The absolute configuration is determined by refining the Flack parameter, which should converge to a value close to 0 for the correct enantiomer and 1 for the incorrect one.
-
While no crystal structure for a derivative of this compound is readily available in the searched literature, the structure of a similar compound, 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one, has been reported, demonstrating the feasibility of crystallographic studies on related structures.[12]
Conclusion: An Integrated Approach for Unambiguous Assignment
The determination of the absolute configuration of a chiral molecule like this compound is a critical task in chemical and pharmaceutical research. This guide has provided a comparative overview of three powerful techniques: Mosher's method, circular dichroism spectroscopy, and single-crystal X-ray crystallography.
-
Mosher's method offers a reliable and accessible NMR-based solution for chiral alcohols, providing clear-cut results when the proton signals can be unambiguously assigned.
-
Circular dichroism spectroscopy is a sensitive and non-destructive technique that provides a unique fingerprint of a chiral molecule in solution, with its accuracy greatly enhanced by comparison to theoretical calculations.
-
Single-crystal X-ray crystallography , when applicable, delivers the most definitive and unambiguous assignment of absolute configuration.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. grokipedia.com [grokipedia.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Matrix-isolation vibrational circular dichroism (VCD) spectroscopy of chiral 1-phenyl-1-propanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 1,3-Diphenylpropan-1-ol
An In-Depth Comparative Guide to the Purity Analysis of 1,3-Diphenylpropan-1-ol by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
This compound is a key chemical entity, recognized both as a building block in organic synthesis and as a significant impurity in the manufacturing of various active pharmaceutical ingredients (APIs), such as Fluoxetine.[1][2] For researchers and drug development professionals, the accurate determination of its purity is not merely a procedural step but a critical gatekeeper for ensuring the safety, efficacy, and quality of the final product. The presence of even trace-level impurities can have unforeseen consequences, making robust and reliable analytical methods paramount.
This guide provides a comprehensive comparison of two cornerstone analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. We will delve into the fundamental principles, provide detailed experimental protocols, and offer field-proven insights into the causal factors behind methodological choices, empowering you to select and implement the most appropriate strategy for your analytical objectives. All methodologies are presented within the framework of established validation principles, such as those outlined in the ICH Q2(R1) guideline, to ensure scientific rigor and regulatory compliance.[3][4]
Gas Chromatography (GC): The Volatility-Based Approach
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5][6] Given that this compound is a moderately sized organic molecule, it is amenable to GC analysis with a suitable temperature program.[7] The technique is particularly adept at identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or by-products from synthesis.
Principle of Separation
In GC, a sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas (the mobile phase).[6] Separation occurs as the analyte partitions between the carrier gas and a stationary phase coated on the inside of the column.[5] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, leading to separation. A Flame Ionization Detector (FID) is an ideal choice for this analysis, offering high sensitivity to hydrocarbons and a wide linear dynamic range, which is essential for quantifying trace impurities in the presence of a high-concentration main peak.[8]
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent Intuvo HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity phase.
-
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (Split Ratio: 50:1). Rationale: A split injection prevents column overload from the main analyte peak, ensuring sharp, symmetrical peaks for both the main component and impurities.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, Constant Flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes. Rationale: The temperature program ensures that lower boiling point impurities elute first, followed by the main analyte, and finally any higher boiling point impurities, allowing for comprehensive sample profiling.
-
-
Detector Temperature: 300°C.
-
Makeup Gas (He): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of Dichloromethane or Ethyl Acetate to prepare a 2 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
GC Workflow Diagram
High-Performance Liquid Chromatography (HPLC): The Solubility-Based Workhorse
HPLC is the preeminent technique for the analysis of soluble compounds, especially those that are non-volatile or thermally sensitive.[9][10] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers excellent versatility and is particularly skilled at separating compounds based on their hydrophobicity.[11][12] This makes it highly effective for separating the main compound from more polar or less polar impurities, including potential positional isomers that might be difficult to resolve by GC.[7]
Principle of Separation
In RP-HPLC, the stationary phase is non-polar (e.g., silica particles bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[13][14] When the sample is injected, compounds are separated based on their hydrophobic interactions with the stationary phase.[15] Non-polar compounds, like this compound, interact more strongly with the C18 column and are retained longer, while more polar impurities elute earlier.[14] The presence of two phenyl rings provides a strong chromophore, making UV detection highly sensitive and specific.
Experimental Protocol: RP-HPLC-UV Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Mobile Phase: 65:35 Acetonitrile:Water (Isocratic). Rationale: An isocratic mobile phase provides a stable baseline and consistent run times, ideal for routine QC. The ratio is optimized to provide adequate retention and separation of the main peak from typical impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak efficiency by lowering mobile phase viscosity.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm. Rationale: This wavelength provides high sensitivity for the phenyl chromophores present in the analyte and related impurities.
-
Run Time: 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[16]
HPLC Workflow Diagram
Comparative Analysis: GC vs. HPLC
The choice between GC and HPLC is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[10] Both methods, when properly validated according to ICH Q2(R1) guidelines, can provide accurate and reliable purity data.[17]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Based on analyte volatility and interaction with the stationary phase.[7] | Based on analyte solubility and partitioning between mobile and stationary phases.[7] |
| Analyte Suitability | Volatile and thermally stable compounds. | Soluble, non-volatile, and thermally labile compounds.[9][18] |
| Speed | Generally faster analysis times (often < 20 minutes).[9][19] | Run times are typically 10-60 minutes.[9] |
| Separation Efficiency | Capillary columns offer very high resolution and theoretical plates.[10][20] | Excellent resolution, particularly adept at separating non-volatile isomers.[7] |
| Instrumentation Cost | Often more cost-effective; uses inexpensive carrier gases.[9] | More expensive due to high-pressure pumps and the cost of high-purity solvents.[9][18] |
| Primary Application | Excellent for identifying residual solvents, volatile by-products, and other thermally stable impurities. | The primary choice for routine quality control, stability testing, and analysis of non-volatile or thermally sensitive impurities.[7][10] |
Expert Recommendation: A Synergistic Approach
For comprehensive purity profiling of this compound, the two techniques should be viewed as complementary rather than mutually exclusive.
-
HPLC is recommended as the primary technique for routine quality control and purity assay. Its robustness, high precision, and suitability for non-volatile compounds make it the workhorse for release testing and stability studies.[7][10]
-
GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an indispensable tool for investigatory purposes. It is the gold standard for identifying unknown volatile impurities and for screening for residual solvents, which are critical process-related impurities that HPLC may not detect.[7]
By leveraging the strengths of both HPLC and GC, researchers and drug development professionals can build a complete and validated analytical picture, ensuring the highest standards of quality and safety for their materials.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. galvestonjustice.com [galvestonjustice.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 12. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 13. jordilabs.com [jordilabs.com]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. moravek.com [moravek.com]
- 16. padproject.nd.edu [padproject.nd.edu]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 19. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 20. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
Tracing reaction kinetics of 1,3-diphenylpropan-1-ol formation
A Senior Application Scientist's Guide to Tracing Reaction Kinetics: The Formation of 1,3-Diphenylpropan-1-ol
In the landscape of pharmaceutical development and process chemistry, understanding the kinetics of a chemical reaction is not merely an academic exercise; it is a cornerstone of robust, scalable, and safe synthesis. The formation of this compound, a common structural motif and a valuable synthetic intermediate, provides an excellent case study. This guide offers a comparative analysis of two powerful analytical techniques—UV-Visible (UV-Vis) Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring the kinetics of its synthesis via the reduction of chalcone (1,3-diphenylprop-2-en-1-one).
As a Senior Application Scientist, my objective is to move beyond simple protocol recitation. This guide is designed to provide you, my fellow researchers and drug development professionals, with the causal logic behind our experimental choices. We will explore why one method might be supremely suited for high-throughput screening while the other offers unparalleled mechanistic detail, ensuring that the protocols you employ are not just functional, but also self-validating systems.
The Reaction: A Two-Step Reduction Pathway
The chosen model reaction is the reduction of chalcone using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[1][2][3] Chalcone possesses two reducible functional groups: a carbon-carbon double bond (alkene) and a carbonyl group (ketone). The reduction to this compound can proceed through an intermediate, 1,3-diphenylpropan-1-one, where the alkene is reduced first.
This multi-step process is precisely why kinetic analysis is so crucial. A thorough kinetic study can elucidate the relative rates of each reduction step, identify rate-limiting steps, and help optimize conditions to maximize the yield of the desired saturated alcohol while minimizing intermediates or side products.
Method 1: UV-Vis Spectrophotometry for High-Throughput Kinetic Analysis
UV-Vis spectrophotometry is a workhorse technique in many labs due to its simplicity, accessibility, and speed. Its application in monitoring the reduction of chalcone is a textbook example of leveraging electronic transitions to track reaction progress.
The Principle of Operation
The efficacy of UV-Vis for this reaction hinges on the significant changes in the molecule's chromophore—the part of the molecule that absorbs light.
-
Chalcone (Reactant): Possesses a highly conjugated system extending across two phenyl rings and the α,β-unsaturated ketone core. This extensive conjugation results in a strong absorbance band at a relatively long wavelength (Band I), typically in the 300-390 nm range.[4]
-
1,3-Diphenylpropan-1-one (Intermediate): The reduction of the C=C bond breaks the extended conjugation. The remaining chromophore is an acetophenone-like system, which absorbs at a much shorter wavelength.
-
This compound (Product): The final product lacks the carbonyl group, leaving only the isolated phenyl rings, which absorb strongly but at even shorter wavelengths (typically below 280 nm).
By monitoring the disappearance of the chalcone's characteristic absorbance peak over time, we can directly trace the consumption of the starting material.
Experimental Protocol: UV-Vis Analysis
-
Wavelength Determination:
-
Standard Curve Generation:
-
Prepare a series of standard solutions of known chalcone concentrations.
-
Measure the absorbance of each standard at the determined λ_max.
-
Plot Absorbance vs. Concentration. A linear plot validates the Beer-Lambert Law for the system and provides the molar absorptivity coefficient (ε).
-
-
Kinetic Run:
-
Equilibrate a quartz cuvette containing a solution of chalcone in ethanol to the desired reaction temperature (e.g., 25°C) inside the spectrophotometer's sample holder.
-
Initiate the reaction by injecting a solution of NaBH₄ into the cuvette and start the time-course measurement immediately.[2][3]
-
Record the absorbance at λ_max at regular time intervals (e.g., every 30 seconds) until the absorbance stabilizes, indicating reaction completion.
-
-
Data Analysis:
-
Using the Beer-Lambert equation (A = εbc) and the molar absorptivity from your standard curve, convert the absorbance-time data into concentration-time data.
-
Plot concentration versus time to visualize the reaction profile. The initial rate can be determined from the slope of this curve at t=0.
-
Causality and Insights
-
Why monitor the reactant? It is often cleaner and more direct to monitor the disappearance of a reactant with a unique, strong absorbance than the appearance of a product whose signal might be weak or overlap with other species.
-
Trustworthiness: The linearity of the Beer-Lambert plot is a critical self-validation step. If the plot is not linear, it may indicate that the analyte is degrading, associating, or reacting with the solvent at the concentrations used, and the method cannot be trusted for quantitative analysis.
Method 2: ¹H NMR Spectroscopy for Mechanistic Elucidation
While UV-Vis provides a global view of the reaction, ¹H NMR spectroscopy offers a detailed, molecule-specific perspective. It allows for the simultaneous observation and quantification of the reactant, intermediate(s), and the final product, providing a much richer dataset for mechanistic investigation.[7][8]
The Principle of Operation
The power of NMR lies in its ability to resolve signals from protons in different chemical environments.
-
Chalcone (Reactant): The two alkene protons (α and β to the carbonyl) appear as distinct doublets in the downfield region (typically 7.5-8.0 ppm) with a large coupling constant characteristic of a trans configuration.
-
1,3-Diphenylpropan-1-one (Intermediate): The disappearance of the alkene signals is accompanied by the appearance of two new aliphatic signals (triplet-like patterns) for the -CH₂-CH₂- protons, typically between 2.8 and 3.5 ppm.
-
This compound (Product): The carbonyl group is reduced to a hydroxyl group. A new, characteristic signal for the proton on the carbon bearing the alcohol (the benzylic CH-OH proton) appears as a triplet or doublet of doublets around 4.7-5.0 ppm.[9] The adjacent methylene protons will also shift and show a more complex splitting pattern.
By integrating these distinct signals relative to a non-reactive internal standard, we can determine the molar ratio, and thus the concentration, of each species at any given time point.[8][9]
Experimental Protocol: In Situ ¹H NMR Analysis
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known quantity of chalcone and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene) in a deuterated solvent (e.g., Methanol-d₄). The internal standard must be chosen carefully to ensure its signals do not overlap with any reactant, intermediate, or product signals.
-
Acquire an initial spectrum (t=0) to confirm the starting concentrations and signal positions.
-
-
Kinetic Run:
-
Cool the NMR tube in the spectrometer's probe to the desired reaction temperature.
-
Inject a known amount of a NaBH₄ solution (also in the deuterated solvent) into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at pre-determined time intervals (e.g., every 2-5 minutes). Modern spectrometers can automate this process.
-
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the characteristic peaks for the chalcone (e.g., one of the vinylic protons), the intermediate (e.g., the -CH₂-C=O protons), and the product (e.g., the CH-OH proton).
-
Normalize these integrals to the integral of the internal standard to calculate the concentration of each species over time.
-
Plot the concentrations of the reactant, intermediate, and product as a function of time.
-
Causality and Insights
-
Why an internal standard? An internal standard is a non-negotiable component for quantitative NMR (qNMR). It provides a stable reference point for concentration calculations, correcting for any variations in sample volume, spectrometer sensitivity, or relaxation delays between acquisitions.
-
Trustworthiness: The self-validating aspect of this protocol lies in the mass balance. At any given time point, the sum of the molar concentrations of the reactant, intermediate, and product should equal the initial molar concentration of the reactant. A significant deviation could indicate the formation of an unexpected side product, which may even be identifiable in the NMR spectrum.
Comparative Guide: UV-Vis vs. ¹H NMR
Choosing the right analytical tool is a matter of balancing the required information with available resources. The following table provides a direct comparison of the two methods for this application.
| Feature | UV-Vis Spectrophotometry | ¹H NMR Spectroscopy |
| Principle | Electronic transitions (change in conjugation) | Nuclear spin transitions (change in chemical environment) |
| Selectivity | Low to Moderate. Monitors one chromophore at a time. Susceptible to interference from species with overlapping spectra. | High. Can resolve and quantify multiple species (reactant, intermediates, products) simultaneously in a complex mixture. |
| Sensitivity | High (typically µM to mM range). | Moderate (typically mM range for routine qNMR). |
| Information | Provides concentration data for the absorbing species only. No direct structural information. | Provides rich structural information, confirming identities and allowing for the detection of unknown side products. |
| Throughput | High. Rapid measurements, suitable for 96-well plate readers and high-throughput screening (HTS). | Low. Longer acquisition times per sample, less amenable to HTS. |
| Cost (Instrument) | Low. | High. |
| Cost (Per Sample) | Very Low (solvent, cuvette). | Moderate (deuterated solvents, NMR tubes). |
| Ease of Use | Simple operation and straightforward data analysis. | Requires expertise in experimental setup, data processing, and spectral interpretation. |
Field-Proven Insights: Making the Right Choice
As a Senior Application Scientist, I advise clients to align their analytical method with their research question:
-
Choose UV-Vis Spectrophotometry when... your primary goal is rapid screening. For example, if you are testing a library of 20 different catalysts for the reduction of chalcone, UV-Vis will allow you to quickly rank their relative activities by measuring the initial rate of chalcone consumption. It is the ideal tool for optimization and discovery phases where speed is paramount.
-
Choose ¹H NMR Spectroscopy when... you need to understand the "why" behind the reaction. If you observe that Catalyst A gives a 95% yield while Catalyst B gives only 60%, NMR is the tool to investigate further. It can reveal if Catalyst B is stalling at the intermediate ketone stage or promoting an undesirable side reaction.[7][9] This level of detail is indispensable for mechanistic studies, process development, and troubleshooting in a drug development setting where impurity profiling is critical.
Conclusion
Both UV-Vis and ¹H NMR spectroscopy are powerful and valid techniques for tracing the reaction kinetics of this compound formation. They are not mutually exclusive but rather complementary tools in the chemist's analytical arsenal. UV-Vis offers a rapid, cost-effective method for assessing overall reaction rates, making it perfect for high-throughput applications. In contrast, ¹H NMR provides unparalleled structural and quantitative detail, enabling deep mechanistic insights and the comprehensive monitoring of all key species in the reaction pathway. The expert choice lies not in knowing how to run each instrument, but in understanding which instrument will most efficiently and effectively answer the specific scientific question at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpas.com [ijrpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in NMR-based metabolomics of alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Probing the Synthesis of 1,3-Diphenylpropan-1-ol: A Comparative Guide to Mechanistic Investigation Using Isotopic Labeling
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is not merely academic; it is the cornerstone of process optimization, impurity profiling, and the rational design of novel synthetic routes. The synthesis of 1,3-diphenylpropan-1-ol, a valuable building block in organic synthesis, offers a compelling case study for the power of isotopic labeling in elucidating reaction pathways. This guide provides an in-depth comparison of two primary synthetic routes to this alcohol—the Grignard reaction and the reduction of chalcone—with a focus on how isotopic labeling studies can definitively unravel their underlying mechanisms.
Introduction: The "Why" Beyond the "How"
Simply achieving a target molecule is often not enough. A robust and scalable synthesis demands a thorough understanding of the reaction mechanism. This knowledge allows us to anticipate and control byproducts, optimize reaction conditions, and troubleshoot unexpected outcomes. Isotopic labeling, the technique of strategically replacing an atom in a reactant with one of its isotopes, provides an unambiguous method to trace the fate of atoms throughout a chemical transformation. By analyzing the position of the isotopic label in the final product, we can gain definitive insights into bond-forming and bond-breaking events, the nature of intermediates, and the validity of proposed mechanistic pathways.[1][2][3]
This guide will compare two common methods for synthesizing this compound and detail how deuterium (²H) labeling can be employed to dissect their mechanisms.
Synthetic Route 1: The Grignard Reaction of Benzaldehyde and 2-Phenylethylmagnesium Bromide
The reaction of an organometallic Grignard reagent with a carbonyl compound is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols.[4][5][6] In this case, this compound is synthesized by the addition of 2-phenylethylmagnesium bromide to benzaldehyde.
Hypothesized Mechanisms: A Tale of Two Pathways
The mechanism of the Grignard reaction, despite its long history, is still a subject of discussion and can be substrate-dependent.[7] Two primary pathways are often considered: a polar (nucleophilic addition) mechanism and a single electron transfer (SET) mechanism.
-
Polar Mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of benzaldehyde. This concerted process leads directly to the magnesium alkoxide intermediate.
-
Single Electron Transfer (SET) Mechanism: In this stepwise mechanism, an electron is first transferred from the Grignard reagent to the benzaldehyde, forming a magnesium radical cation and a benzaldehyde radical anion. These two radicals then combine to form the magnesium alkoxide.[7]
Elucidation via Deuterium Labeling
Isotopic labeling can provide compelling evidence to distinguish between these two mechanisms. A key experiment involves the use of a deuterated Grignard reagent.
Experimental Design:
-
Synthesis of Labeled Reagent: 2-Phenylethyl-α,α-d₂-magnesium bromide is synthesized from 1-bromo-2-phenylethane-1,1-d₂.
-
Grignard Reaction: The deuterated Grignard reagent is reacted with benzaldehyde under standard anhydrous conditions.
-
Product Analysis: The resulting this compound is isolated and analyzed by ¹H NMR, ²H NMR, and mass spectrometry to determine the position of the deuterium labels.
Expected Outcomes and Mechanistic Implications:
| Mechanistic Pathway | Predicted Position of Deuterium Labels in Product | Rationale |
| Polar Mechanism | Deuterium exclusively at the C2 position of the propan-1-ol backbone. | The C-Mg bond breaks, and the carbanion directly attacks the carbonyl carbon, forming the new C-C bond with the deuterium atoms remaining on the adjacent carbon. |
| SET Mechanism | Potential for deuterium scrambling or formation of side products. | The formation of radical intermediates could potentially lead to side reactions such as dimerization of the phenylethyl radical or hydrogen (deuterium) atom abstraction from the solvent or another reagent molecule, leading to a more complex product mixture. The primary product, however, would still be expected to have deuterium at the C2 position. A more definitive distinction can be made by studying the kinetic isotope effect. |
Synthetic Route 2: Reduction of 1,3-Diphenyl-2-propen-1-one (Chalcone)
An alternative route to this compound involves the reduction of the corresponding α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.
Hypothesized Mechanisms: Conjugate vs. Direct Addition
The reduction of α,β-unsaturated ketones with hydride reagents like NaBH₄ can proceed through two main pathways:
-
1,2-Addition (Direct Addition): The hydride attacks the electrophilic carbonyl carbon directly, forming an allylic alcohol. This is generally less favored for NaBH₄ with enones.
-
1,4-Addition (Conjugate Addition or Michael Addition): The hydride adds to the β-carbon of the carbon-carbon double bond, leading to the formation of an enolate intermediate. This enolate is then protonated to give the saturated ketone, which is subsequently reduced to the alcohol.
Elucidation via Deuterium Labeling
Deuterium labeling is an excellent tool to differentiate between these pathways. In this case, a deuterated reducing agent is used.
Experimental Design:
-
Reduction with Labeled Reagent: 1,3-Diphenyl-2-propen-1-one is reduced using sodium borodeuteride (NaBD₄) in a protic solvent like ethanol, followed by a standard aqueous workup.
-
Product Analysis: The resulting this compound is isolated and analyzed by ¹H NMR, ²H NMR, and mass spectrometry.
Expected Outcomes and Mechanistic Implications:
| Mechanistic Pathway | Predicted Position of Deuterium Label in Product | Rationale |
| 1,2-Addition followed by reduction of C=C | Deuterium at the C1 position. | The initial attack on the carbonyl would place the deuterium on the carbinol carbon. Subsequent reduction of the double bond would add protons from the solvent. |
| 1,4-Addition followed by reduction of C=O | Deuterium at the C2 position. | The initial conjugate addition of the deuteride to the β-carbon places the deuterium at the C2 position. The intermediate enolate is protonated by the solvent at the α-carbon (C2), and the subsequent reduction of the ketone carbonyl with another equivalent of NaBD₄ would place a second deuterium at the C1 position. However, since the ketone reduction is a separate step, a second experiment using NaBH₄ with a deuterated solvent (e.g., ethanol-d₁) can provide further insight. |
To further probe the mechanism, a complementary experiment can be performed using NaBH₄ in a deuterated solvent like ethanol-d₁. In a 1,4-addition mechanism, the enolate intermediate would be quenched by the deuterated solvent, leading to deuterium incorporation at the C2 position. The subsequent reduction of the ketone would then add a hydride to the C1 position.
Comparative Analysis of the Two Synthetic Routes
| Feature | Grignard Reaction | Chalcone Reduction |
| Starting Materials | Benzaldehyde, 1-bromo-2-phenylethane | Acetophenone, Benzaldehyde (for chalcone synthesis) |
| Key Transformation | C-C bond formation | Reduction of C=C and C=O bonds |
| Primary Mechanistic Question | Polar vs. Single Electron Transfer | 1,2- vs. 1,4-Addition |
| Isotopic Labeling Strategy | Labeled Grignard reagent (e.g., deuterated at the α-carbon) | Labeled reducing agent (e.g., NaBD₄) and/or deuterated solvent |
| Potential Side Reactions | Wurtz coupling, enolization of the aldehyde, reaction with adventitious water.[8] | Incomplete reduction (formation of the ketone or allylic alcohol), polymerization.[9] |
Experimental Protocols
Protocol 1: Deuterium Labeling Study of the Grignard Reaction
Objective: To determine the position of deuterium in this compound synthesized from 2-phenylethyl-α,α-d₂-magnesium bromide and benzaldehyde.
Materials:
-
1-bromo-2-phenylethane-1,1-d₂
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2-phenylethane-1,1-d₂ in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified this compound-2,2-d₂ by ¹H NMR, ²H NMR, and mass spectrometry to confirm the position and extent of deuterium incorporation.[10][11][12][13]
Protocol 2: Deuterium Labeling Study of Chalcone Reduction
Objective: To determine the position of deuterium in this compound synthesized by the reduction of chalcone with sodium borodeuteride.
Materials:
-
1,3-Diphenyl-2-propen-1-one (chalcone)
-
Sodium borodeuteride (NaBD₄)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: In a round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one in ethanol. Cool the solution to 0 °C in an ice bath. Add sodium borodeuteride portion-wise with stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup: Quench the reaction by the slow addition of deionized water. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified this compound by ¹H NMR, ²H NMR, and mass spectrometry to determine the location of the deuterium atom(s).[14][15][16]
Visualization of Mechanistic Pathways
Grignard Reaction Mechanisms
Caption: Hypothesized polar vs. SET mechanisms for the Grignard reaction.
Chalcone Reduction Mechanisms
Caption: Hypothesized 1,2- vs. 1,4-addition mechanisms for chalcone reduction.
Conclusion
The synthesis of this compound provides an excellent platform to demonstrate the indispensable role of isotopic labeling in modern organic chemistry. By judiciously choosing labeled reagents and solvents, and by carefully analyzing the products, researchers can move beyond simply making a molecule to truly understanding how it is formed. This deeper mechanistic insight is critical for developing robust, efficient, and safe chemical processes in both academic and industrial settings. The experimental designs and comparative analysis presented in this guide offer a framework for applying these powerful techniques to a wide range of chemical investigations.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Deuterium-labelling study of the photoreduction of phenols by sodium borohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Diphenylpropan-1-ol: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1,3-Diphenylpropan-1-ol. As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are grounded in established safety principles and regulatory guidelines, designed to provide clarity and confidence in your laboratory's chemical waste management practices.
Understanding the Hazard Profile of this compound
Based on available data for analogous compounds, this compound should be considered:
-
Harmful if swallowed.
-
A cause of skin irritation.
-
A cause of serious eye damage.
-
Potentially causing respiratory irritation.
Furthermore, the core structure, 1,3-diphenylpropane, is classified as very toxic to aquatic life with long-lasting effects[2]. This underscores the critical importance of preventing its release into the environment.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | PubChem[3] |
| Molecular Weight | 212.29 g/mol | PubChem[3] |
| Appearance | White to light yellow powder or lump | TCI America[1] |
| Melting Point | 46 °C | TCI America[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | Ambeed[4], Fisher Scientific[5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide you from the initial waste collection to the final handover to your institution's Environmental Health and Safety (EHS) department.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous reactions[5].
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with aromatic alcohols, and has a secure, leak-proof lid.
-
As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag.
-
The label must clearly state "this compound" and list all other components of the waste mixture with their approximate percentages. Chemical formulas or abbreviations are not acceptable.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must remain closed at all times, except when you are actively adding waste to it.
-
Ensure the storage area is away from heat sources and direct sunlight[4].
-
-
Final Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department.
-
Complete all necessary paperwork accurately and legibly to ensure the waste can be properly identified and managed by the disposal facility.
-
Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is the best defense against harm.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat. For large spills or in poorly ventilated areas, respiratory protection may be necessary[6].
-
Containment and Absorption: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container[5]. For solutions, use an inert absorbent material to soak up the spill.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container and disposed of according to the procedures outlined above.
First Aid for Exposures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention[6].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[5].
Regulatory Framework and Compliance
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Under RCRA, chemical waste is categorized based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and whether it is specifically listed as a hazardous waste.
Given the presumptive hazards of this compound, it must be managed as a hazardous waste. This "cradle-to-grave" management system requires that the waste is properly handled from the point of generation to its final disposal. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the hazards, adhering to the established protocols, and preparing for emergencies, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.
References
- 1. This compound | 14097-24-6 | TCI AMERICA [tcichemicals.com]
- 2. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14097-24-6 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Navigating the Safe Handling of 1,3-Diphenylpropan-1-ol: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the handling of 1,3-Diphenylpropan-1-ol (CAS No. 14097-24-6). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. This guide is structured to deliver immediate, actionable information grounded in established safety protocols.
Hazard Assessment: A Data-Driven Approach
For this guide, we will use the safety data for 1,1-Diphenyl-1-propanol as a surrogate to infer the potential hazards of this compound. This approach is based on the principle of structural analogy, a cornerstone of chemical risk assessment. However, this guidance should be used in conjunction with your institution's formal risk assessment procedures.
The analogous compound is classified with significant hazards that must be respected. The GHS classification, upon which the following recommendations are based, is as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Damage (Category 1) : Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the required PPE based on the potential hazards identified.
| Exposure Route | Hazard | Required PPE | Rationale and Best Practices |
| Eyes | Serious Eye Damage (Category 1) | Chemical safety goggles and a face shield. | Causality : The "Serious Eye Damage" classification indicates a risk of irreversible injury upon contact. Standard safety glasses are insufficient. A full face shield provides an additional layer of protection against splashes, especially during transfer or dissolution. All eye protection must be compliant with OSHA 29 CFR 1910.133 or EN 166 standards.[2] |
| Skin | Skin Irritation (Category 2) | Compatible chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Causality : The compound is expected to cause skin irritation upon contact. Gloves must be inspected for integrity before each use. Employ the proper glove removal technique to avoid contaminating your skin. Contaminated clothing should be removed and laundered before reuse. |
| Respiratory | Respiratory Irritation (Category 3) | Use in a well-ventilated area or a chemical fume hood. | Causality : As a solid powder, there is a risk of generating airborne dust during handling, which may cause respiratory irritation. All weighing and transfer operations should be performed in a fume hood to minimize inhalation exposure. |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound from receipt to disposal.
Experimental Workflow Diagram
The following diagram illustrates the critical control points in the handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation and PPE :
-
Before handling, ensure you are wearing all required PPE as specified in the table above: chemical safety goggles, face shield, nitrile gloves, and a lab coat.
-
Confirm that a safety shower and eyewash station are accessible and have been recently tested.[3]
-
-
Engineering Controls :
-
All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
-
Handling and Use :
-
When handling the solid, avoid any actions that could generate dust.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.
-
Avoid contact with strong oxidizing agents, as these are incompatible materials.[2]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wearing your full PPE, carefully sweep up the solid material, avoiding dust formation.
-
Collect the spilled material into a suitable, closed container for disposal.
-
Do not allow the chemical to enter drains.
-
-
Disposal Plan :
-
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Dispose of unused product and contaminated materials by offering them to a licensed disposal company.[4] Do not attempt to dispose of this chemical via standard laboratory drains or trash.
-
Contaminated containers should be disposed of as unused product.[4]
-
-
First Aid Procedures :
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.
-
Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.
-
Ingestion : Rinse the mouth with water. Call a poison center or doctor if you feel unwell. Never give anything by mouth to an unconscious person.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
By integrating these safety measures into your standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
